(2-Aminophenyl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-aminophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHCONIDGZPHOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351905 | |
| Record name | (2-Aminophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52745-20-7 | |
| Record name | (2-Aminophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Aminophenyl)(pyrrolidin-1-yl)methanone IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (2-Aminophenyl)(pyrrolidin-1-yl)methanone, a key chemical intermediate in synthetic and medicinal chemistry. The guide details its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications in research and development.
Chemical Identity and Structure
This compound is an organic compound featuring an aminobenzoyl group attached to a pyrrolidine ring. Its structure combines the functionalities of an aromatic amine and a tertiary amide. The IUPAC name for this compound is (2-aminophenyl)-pyrrolidin-1-ylmethanone .
The 2D and 3D structures are presented below:
(Image of the 2D structure of this compound)
(Image of the 3D conformer of this compound)
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 52745-20-7 |
| Molecular Formula | C₁₁H₁₄N₂O |
| IUPAC Name | (2-aminophenyl)-pyrrolidin-1-ylmethanone |
| Synonyms | 2-(pyrrolidin-1-ylcarbonyl)aniline, 1-(2-Aminobenzoyl)pyrrolidine[1] |
| InChI | InChI=1S/C11H14N2O/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8,12H2 |
| InChIKey | AAHCONIDGZPHOL-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2N |
Physicochemical and Spectral Data
While this compound is commercially available, detailed experimental data is not extensively reported in peer-reviewed literature. The following table summarizes available computed and experimental properties.
Table 2: Physicochemical and Spectral Properties
| Property | Value | Data Type | Source |
|---|---|---|---|
| Molecular Weight | 190.24 g/mol | Computed | PubChem |
| XLogP3 | 1.7 | Computed | PubChem |
| Hydrogen Bond Donors | 1 | Computed | PubChem |
| Hydrogen Bond Acceptors | 2 | Computed | PubChem |
| Rotatable Bond Count | 1 | Computed | PubChem |
| Exact Mass | 190.110613074 Da | Computed | PubChem |
| Topological Polar Surface Area | 49.4 Ų | Computed | PubChem |
| Solubility | >28.5 µg/mL (at pH 7.4) | Experimental | PubChem |
| Boiling Point | No data available | - | - |
| Melting Point | No data available | - | - |
| GC-MS | Major peaks at 120, 190 m/z | Experimental | PubChem, SpectraBase |
| IR Spectrum | KBr Wafer data available | Experimental | PubChem, SpectraBase |
Synthesis Protocol
The most common and direct synthetic route to this compound involves the reaction of isatoic anhydride with pyrrolidine. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl group of the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to form the final amide product.
Materials:
-
Isatoic Anhydride (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
To a solution of Isatoic Anhydride in DMF, add Pyrrolidine dropwise at room temperature with stirring.
-
The reaction mixture is then heated to a temperature between 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with water and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane), to yield this compound as a solid.
Visualizations
The following diagram illustrates the logical workflow for the synthesis of this compound from isatoic anhydride and pyrrolidine.
Caption: Synthetic route to this compound.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a valuable building block in the synthesis of more complex, biologically active molecules. The 2-aminobenzoyl moiety is a key pharmacophore found in a variety of therapeutic agents.
-
Precursor for Heterocyclic Scaffolds: The compound is a precursor for the synthesis of quinolinones and other fused heterocyclic systems. For example, derivatives have been used to create potent antitumor agents.[2]
-
Medicinal Chemistry Research: The structure is of interest in medicinal chemistry for developing novel compounds targeting various receptors and enzymes. The pyrrolidine ring is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.
-
Fragment-Based Drug Design: As a fragment, it can be used in screening libraries for fragment-based drug discovery (FBDD) to identify initial hits for therapeutic targets.
References
Physical and chemical properties of (2-Aminophenyl)(pyrrolidin-1-yl)methanone
An In-depth Technical Guide on (2-Aminophenyl)(pyrrolidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical compound featuring a 2-aminobenzoyl group attached to a pyrrolidine ring. This structure combines two key pharmacophores: the aminobenzophenone scaffold and the pyrrolidine ring. The aminobenzophenone core is present in various biologically active molecules, and the introduction of an ortho-amino group can significantly influence its properties, including antimitotic and anti-inflammatory activities.[1][2][3] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental component in numerous natural products, alkaloids, and synthetic drugs, often contributing to improved potency, selectivity, and pharmacokinetic profiles.[4][5]
This technical guide provides a comprehensive overview of the known physical, chemical, and spectral properties of this compound. It also outlines experimental protocols for its synthesis and characterization and discusses its potential biological significance based on the activities of its core structural motifs.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. While extensive experimental data is not available in the public domain, computed properties and some experimental findings provide a baseline for its characterization.
Table 1: Identifiers and Key Properties [6]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-(pyrrolidin-1-ylcarbonyl)aniline, N-(2-aminobenzoyl)pyrrolidine |
| CAS Number | 52745-20-7 |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| InChI | InChI=1S/C11H14N2O/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8,12H2 |
| SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2N |
Table 2: Physicochemical Data
| Property | Value | Source |
| Computed XLogP3 | 1.7 | PubChem[6] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | PubChem[6] |
| Hydrogen Bond Acceptors | 2 (from C=O and -NH₂) | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
| Solubility | >28.5 µg/mL (at pH 7.4) | PubChem (Experimental)[6] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Experimental Protocols
Synthesis Protocol
A common and effective method for the synthesis of 2-aminobenzamides involves the reaction of isatoic anhydride with a primary or secondary amine.[7][8][9] This reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by ring-opening and decarboxylation to yield the desired amide.
Reaction: Isatoic Anhydride + Pyrrolidine → this compound + CO₂ + H₂O
-
Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Addition of Amine: Add pyrrolidine (1 to 1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Condition: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours. The evolution of CO₂ gas indicates the progress of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.
-
¹H NMR: Expected signals would include aromatic protons (in the 6.5-7.5 ppm range), distinct signals for the methylene protons of the pyrrolidine ring (typically in the 1.8-3.6 ppm range), and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Signals for the carbonyl carbon (~168-172 ppm), aromatic carbons (115-150 ppm), and pyrrolidine carbons (25-50 ppm) would be expected.
-
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M⁺] at m/z 190.[6]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups.[6]
-
N-H stretching: Two bands for the primary amine (-NH₂) around 3300-3500 cm⁻¹.
-
C=O stretching: A strong absorption band for the amide carbonyl group around 1630-1660 cm⁻¹.
-
C-H stretching: Aliphatic and aromatic C-H stretches.
-
-
Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound. TLC is used for monitoring the reaction progress.
Spectral Data Summary
Table 3: Key Spectral Data
| Technique | Data Type | Expected Observations | Reference |
| Mass Spectrometry | GC-MS (EI) | Molecular Ion [M⁺] at m/z = 190, Base peak likely at m/z = 120 (loss of pyrrolidine carbonyl). | PubChem[6] |
| IR Spectroscopy | FTIR (KBr Wafer) | N-H stretch (~3400 cm⁻¹), C=O stretch (~1640 cm⁻¹), Aromatic C-H stretch (~3050 cm⁻¹), Aliphatic C-H stretch (~2900 cm⁻¹). | PubChem[6] |
| UV-Vis Spectroscopy | UV-Vis | Expected absorbance maxima related to the aminobenzophenone chromophore. | PubChem[6] |
| ¹H NMR | Chemical Shifts (δ) | Aromatic (m, ~6.6-7.4 ppm), Amine (br s, ~5.4 ppm), Pyrrolidine CH₂ (m, ~1.9 & 3.5 ppm). | Inferred from similar compounds[7][12] |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl C (~168 ppm), Aromatic C (~115-150 ppm), Pyrrolidine C (~25, 48 ppm). | Inferred from similar compounds[12][13] |
Biological and Pharmacological Context
Direct biological studies on this compound are scarce in publicly accessible literature. However, its structural components suggest potential areas of pharmacological interest for drug development professionals.
-
Aminobenzophenone Core: The 2-aminobenzophenone scaffold is a key structural element in compounds with significant biological activity. The ortho-amino group, in particular, has been shown to be crucial for potent antimitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Furthermore, other aminobenzophenone derivatives have been developed as potent anti-inflammatory agents by inhibiting targets like the p38 MAP kinase, which is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][14]
-
Pyrrolidine Moiety: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a vast number of natural products and FDA-approved drugs.[4][15] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point (as a hydrogen bond acceptor) with biological targets. Pyrrolidine derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[5][16][17]
The combination of these two pharmacophores in a single molecule makes this compound a compound of interest for screening in anticancer and anti-inflammatory drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H14N2O | CID 713136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2-AMINO-PHENYL)-PYRROLIDIN-1-YL-METHANONE synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Analysis of (2-Aminophenyl)(pyrrolidin-1-yl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for the compound (2-Aminophenyl)(pyrrolidin-1-yl)methanone, a molecule of interest in medicinal chemistry and drug development. This document compiles known mass spectrometry and infrared spectroscopy data, outlines standard experimental protocols for spectroscopic analysis, and presents a logical workflow for spectral data interpretation.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound exhibits a molecular ion peak consistent with its molecular weight, along with characteristic fragment ions. The primary fragmentation likely involves cleavage of the amide bond and fragmentation of the pyrrolidine ring.
| m/z | Relative Intensity | Assignment |
| 190 | In source | [M]+ (Molecular Ion)[1] |
| 120 | Top Peak | [M - C4H8N]+ Fragment[1] |
| 70 | 2nd Highest | [C4H8N]+ Fragment[1] |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule. The spectrum for this compound is expected to show characteristic absorptions for the amine N-H bonds, the aromatic C-H bonds, the amide C=O bond, and C-N bonds.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in searched resources | N-H stretch (amine) |
| Data not available in searched resources | C-H stretch (aromatic) |
| Data not available in searched resources | C=O stretch (amide) |
| Data not available in searched resources | C-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Despite extensive searches of publicly available databases and literature, experimental ¹H and ¹³C NMR data for this compound could not be located. The expected chemical shifts can be predicted based on the structure, but for the purpose of this technical guide, only verified experimental data is to be included.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of an aromatic amide like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure complete dissolution and have minimal interference with the analyte's signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
For ¹H NMR, the spectral width is typically set to 10-15 ppm.
-
For ¹³C NMR, the spectral width is typically set to 200-220 ppm.
-
The relaxation delay is set to 1-5 seconds to ensure full relaxation of the nuclei between scans.
-
The number of scans is adjusted to obtain an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The raw data (Free Induction Decay) is Fourier transformed to obtain the spectrum.
-
The spectrum is phased and the baseline is corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy (KBr Wafer Technique)[1]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a blank KBr pellet or empty sample compartment is recorded and automatically subtracted from the sample spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode to enhance sensitivity. The injector temperature is typically set to 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C, and hold for several minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: Typically m/z 40-500.
-
Ion Source Temperature: 200-230 °C.
-
Transfer Line Temperature: 250-280 °C.
-
Data Analysis Workflow
The following diagram illustrates a logical workflow for the analysis and interpretation of the spectroscopic data for this compound.
References
Synthesis Pathways for Novel Pyrrolidine-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a vital scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its saturated, three-dimensional structure provides access to a greater chemical space compared to planar aromatic systems, making it a highly attractive moiety in modern drug design.[2][3] This technical guide provides a comprehensive overview of key synthetic strategies for the construction of novel pyrrolidine-containing compounds, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways and experimental workflows.
Core Synthetic Strategies
The synthesis of pyrrolidine derivatives can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. The most prominent of these include multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cyclizations.
Multicomponent Reactions (MCRs)
Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation, represent a highly efficient and atom-economical approach to complex molecules.[4][5][6][7] These reactions are particularly well-suited for the construction of diverse libraries of compounds for drug discovery.
A notable example is the diastereoselective synthesis of substituted pyrrolidines through a TiCl4-catalyzed multicomponent coupling of optically active phenyldihydrofuran, N-tosyl imino esters, and various silane reagents. This one-pot operation can construct up to three contiguous stereogenic centers with high diastereoselectivity.[8][9]
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful and widely used method for the stereocontrolled synthesis of the pyrrolidine ring.[1][9][10][11] This strategy allows for the rapid construction of highly functionalized pyrrolidines, often with excellent control over stereochemistry.
One common approach involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid with an aldehyde or ketone, which then undergoes a cycloaddition with a dipolarophile.[12] A variety of catalysts, including silver carbonate, can be employed to promote this transformation.[1]
A specific application of this methodology is the synthesis of spirooxindole-pyrrolidine derivatives, which are prevalent in a number of biologically active natural products.[7][13][14] These reactions often proceed with high regio- and diastereoselectivity.
Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis offers a versatile toolkit for the synthesis of pyrrolidines through various bond-forming strategies, including C-H amination and reductive amination.[4][15][16]
Iridium-Catalyzed Reductive Amination: This method provides access to N-aryl-substituted pyrrolidines through the reductive amination of 1,4-diketones with anilines, utilizing an iridium catalyst and formic acid as a mild hydrogen source.[13][17] The reaction is operationally simple and can be performed in water.
Copper-Promoted Intramolecular Aminooxygenation: This strategy allows for the diastereoselective synthesis of disubstituted pyrrolidines from alkene-containing sulfonamides. The reaction proceeds with high yields and excellent control of stereochemistry, particularly for the formation of 2,5-cis-pyrrolidines.[10][18][19]
Experimental Protocols
Below are detailed methodologies for key synthetic transformations.
Protocol 1: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines
Synthesis of 1-phenyl-2,5-dimethylpyrrolidine:
-
Reagent Preparation: In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl2]2 (0.5 mol%).
-
Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq).
-
Reaction: Stir the mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidine.[13]
Protocol 2: Diastereoselective [3+2] Cycloaddition for Highly Substituted Pyrrolidines
General procedure for the Zn(II)-catalyzed [3 + 2] azomethine ylide cycloaddition:
-
Catalyst Preparation: Under a nitrogen atmosphere, add ligand (S,S,Sp)-4d (11.5 mol%) and Zn(OTf)2 (10 mol%) to a flame-dried 10 mL Schlenk tube.
-
Solvent Addition: Add dry CH2Cl2 (0.5 mL) and stir for 60 minutes.
-
Reactant Addition: Cool the mixture to 0 °C. Sequentially add a solution of acyclic enone (0.15 mmol, 1.0 equiv.) in CH2Cl2 (0.4 mL), α-iminoester (0.3 mmol, 2 equiv.) in CH2Cl2 (0.4 mL), and DABCO (10 mol%) in CH2Cl2 (0.2 mL).
-
Reaction: Stir the reaction mixture at 0 °C for 48 hours.
-
Work-up and Purification: Upon completion, quench the reaction and purify the product by flash chromatography.[20]
Protocol 3: Copper-Promoted Intramolecular Aminooxygenation of Alkenes
General procedure for the synthesis of 2,5-cis-pyrrolidines:
-
Reaction Setup: To a solution of the α-substituted 4-pentenyl sulfonamide (1.0 equiv) in xylenes, add Cu(II) 2-ethylhexanoate (1.5 equiv) and TEMPO (1.5 equiv).
-
Reaction: Heat the reaction mixture to 130 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 2,5-cis-pyrrolidine.[10][18]
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various pyrrolidine derivatives using the methodologies described above.
Table 1: Iridium-Catalyzed Reductive Amination of Diketones
| Entry | Diketone | Aniline | Product | Yield (%) |
| 1 | Hexane-2,5-dione | Aniline | 1-phenyl-2,5-dimethylpyrrolidine | 95 |
| 2 | 1,4-Diphenylbutane-1,4-dione | Aniline | 1,2,5-triphenylpyrrolidine | 92 |
| 3 | Hexane-2,5-dione | 4-Methoxyaniline | 1-(4-methoxyphenyl)-2,5-dimethylpyrrolidine | 93 |
Data adapted from relevant literature.[17]
Table 2: Diastereoselective [3+2] Cycloaddition of Azomethine Ylides with Acyclic Enones
| Entry | Acyclic Enone | α-Iminoester | Product | Yield (%) | endo/exo | er |
| 1 | Chalcone | Ethyl glycinate imine | Ethyl 2,4,5-triphenylpyrrolidine-3-carboxylate | 90 | >99:1 | 99:1 |
| 2 | (E)-1,3-Diphenylprop-2-en-1-one | Methyl glycinate imine | Methyl 2,4,5-triphenylpyrrolidine-3-carboxylate | 85 | >99:1 | 98:2 |
| 3 | (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | Ethyl glycinate imine | Ethyl 2-(4-chlorophenyl)-4,5-diphenylpyrrolidine-3-carboxylate | 92 | >99:1 | 99:1 |
Data adapted from relevant literature.[20]
Table 3: Copper-Promoted Intramolecular Aminooxygenation of Alkenes
| Entry | Substrate | Product | Yield (%) | dr |
| 1 | N-(1-phenylpent-4-en-1-yl)-4-methylbenzenesulfonamide | cis-2-methyl-5-phenyl-1-tosylpyrrolidine | 94 | >20:1 |
| 2 | N-(1-(4-methoxyphenyl)pent-4-en-1-yl)-4-methylbenzenesulfonamide | cis-2-(4-methoxyphenyl)-5-methyl-1-tosylpyrrolidine | 97 | >20:1 |
| 3 | N-(1-cyclohexylpent-4-en-1-yl)-4-methylbenzenesulfonamide | cis-2-cyclohexyl-5-methyl-1-tosylpyrrolidine | 85 | >20:1 |
Data adapted from relevant literature.[10][18][19]
Visualizing Workflows and Pathways
Experimental Workflow for Pyrrolidine Synthesis
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a novel pyrrolidine compound.
Caption: A generalized experimental workflow for pyrrolidine synthesis.
Signaling Pathways of Interest
Many pyrrolidine-containing compounds exhibit their biological activity by modulating key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are prominent targets for anticancer drug development.[21][22][23][24][25][26][27]
EGFR Signaling Pathway:
The EGFR signaling cascade is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[2][4][20]
Caption: A simplified diagram of the EGFR signaling pathway.
VEGFR Signaling Pathway:
The VEGFR signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels. Ligand binding, primarily by VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation. This initiates downstream signaling through pathways such as the PLCγ-PKC-MAPK and PI3K-AKT cascades, leading to endothelial cell proliferation, migration, and survival.[5][9][21][28][29][30]
Caption: A simplified diagram of the VEGFR signaling pathway.
Conclusion
The synthesis of novel pyrrolidine-containing compounds is a dynamic and evolving field of research. The methodologies outlined in this guide, from efficient multicomponent reactions to stereoselective transition-metal-catalyzed cyclizations, provide a powerful arsenal for the modern medicinal chemist. A thorough understanding of these synthetic pathways, coupled with insights into the biological targets and signaling cascades they modulate, is essential for the rational design and development of the next generation of pyrrolidine-based therapeutics. The continued innovation in synthetic organic chemistry will undoubtedly lead to even more sophisticated and elegant routes to this privileged heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. iris.unife.it [iris.unife.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 24. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 26. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. commerce.bio-rad.com [commerce.bio-rad.com]
- 29. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 30. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of (2-Aminophenyl)(pyrrolidin-1-yl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of derivatives of (2-Aminophenyl)(pyrrolidin-1-yl)methanone. The document synthesizes findings from various studies, focusing on their potential as therapeutic agents. It includes a detailed summary of their anticancer, antioxidant, and psychoactive properties, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways.
Introduction
This compound is an organic compound featuring a phenyl ring with an amino group at the second position and a pyrrolidine ring linked by a carbonyl group. This core structure serves as a versatile scaffold for the synthesis of various derivatives with a wide range of pharmacological applications. The presence of both amine and ketone functionalities, along with the pyrrolidine moiety, contributes to the diverse biological activities observed in its derivatives, making them promising candidates in medicinal chemistry.
Anticancer and Cytotoxic Activities
Several derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds have been evaluated against various cancer cell lines, exhibiting cytotoxic effects through different mechanisms of action.
A notable group of derivatives includes diphenylamine-pyrrolidin-2-one-hydrazones. Studies have shown that these compounds are promising anticancer agents, particularly against prostate cancer and melanoma cell lines.[1] For instance, a derivative bearing a 5-nitrothiophene moiety was found to be highly active against multiple cell lines, with EC50 values in the low micromolar range.[1]
Another class of related compounds, 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, has also shown potent anti-proliferative activity against human cancer cell lines while exhibiting weaker inhibitory effects on normal cell lines.[2] One of the most potent compounds in this series, 2-(3-methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, demonstrated significant anticancer activity in an in vivo xenograft model.[2]
Furthermore, novel derivatives of aminophenyl-1,4-naphthoquinones, which incorporate a pyrrolidine group, have been investigated for their ability to induce cell death in leukemic cells.[3][4] These compounds, such as TW-85 and TW-96, induce apoptosis and/or necrosis in human U937 promonocytic leukemia cells.[3][4] Their mechanism of action involves the induction of mitochondrial permeability transition pore opening, cytochrome c release, and caspase activation.[3][4] Interestingly, the cytotoxicity of TW-96 is associated with the generation of reactive oxygen species (ROS), likely through the action of NADPH oxidase.[3][4]
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Activity Type | Value | Reference |
| Pyrrolidinone derivative with 5-nitrothiophene | IGR39 (Melanoma) | EC50 | 2.50 ± 0.46 µM | [1] |
| PPC-1 (Prostate Cancer) | EC50 | 3.63 ± 0.45 µM | [1] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | EC50 | 5.10 ± 0.80 µM | [1] | |
| Panc-1 (Pancreatic Cancer) | EC50 | 5.77 ± 0.80 µM | [1] | |
| 2-(3-Methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (1) | Hep3B (Hepatocellular Carcinoma) | In vivo | Significant tumor growth inhibition | [2] |
| TW-85 | U937 (Promonocytic Leukemia) | Apoptosis Induction | Concentration- and time-dependent | [3][4] |
| TW-96 | U937, K562, CCRF-CEM (Leukemia) | Cytotoxicity, Necrosis Induction | Stronger inducer of necrosis than TW-85 | [3][4] |
Antioxidant Activity
Certain derivatives of this scaffold have also been evaluated for their antioxidant properties. For example, the antioxidant activity of N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide was determined to be 1.2 times higher than that of the standard antioxidant, protocatechuic acid, in a FRAP assay.[1] The antioxidant capacity of diphenylamine derivatives is often attributed to the secondary amine group, which can act as an effective antioxidant in processes like lipid peroxidation.[1]
Activity as Monoamine Uptake Inhibitors
A distinct class of derivatives, specifically analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), have been identified as potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters, with minimal effects on the serotonin transporter (SERT).[5][6] This selective inhibition of monoamine uptake makes them promising candidates for the development of medications for conditions such as cocaine abuse.[5][6] The lead compound in this series, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was resolved into its enantiomers, with the S isomer demonstrating greater biological activity.[5][6]
Table 2: Monoamine Transporter Inhibition by Pyrovalerone Analogs
| Compound | Transporter | Activity Type | Value (nM) | Reference |
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (4a) | DAT | Ki | Potent inhibitor | [5] |
| NET | Ki | Potent inhibitor | [5] | |
| SERT | Ki | Poor inhibitor | [5] | |
| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one (4u) | DAT/NET | Ki | Among the most potent | [5] |
| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one (4t) | DAT/NET | Ki | Among the most potent | [5] |
Other Biological Activities
The versatility of the this compound scaffold extends to other therapeutic areas. For instance, a series of 4-substituted proline amides were synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. One derivative, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, emerged as a potent and selective DPP-IV inhibitor with an IC50 of 13 nM and good oral bioavailability.[7]
Additionally, derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1), with one compound exhibiting a Ki of 2.3 nM and demonstrating in vivo efficacy in rats, suggesting potential applications in the treatment of obesity.[8]
Experimental Protocols
6.1. Synthesis of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives
The synthesis of these derivatives typically starts from 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide.[1] This starting material is then reacted with various aldehydes or acetophenones in methanol at elevated temperatures (60-70 °C) to yield the corresponding hydrazone derivatives.[1] The final products are purified and their structures are confirmed using techniques such as 1H and 13C NMR, IR, and HRMS.[1]
6.2. In Vitro Anticancer Activity Assay
The anticancer activity of the synthesized compounds is often evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then determined by measuring the absorbance of the formazan product formed by the reduction of MTT by viable cells. The EC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are then calculated.
6.3. Monoamine Transporter Binding and Uptake Assays
The affinity of compounds for monoamine transporters is determined through competitive binding studies using radiolabeled ligands such as [125I]RTI 55.[5] Inhibition of monoamine uptake is assessed by measuring the competition with radiolabeled neurotransmitters like [3H]dopamine, [3H]serotonin, and [3H]norepinephrine.[5] These assays are typically performed using cell lines expressing the respective transporters or synaptosomal preparations.
Signaling Pathways and Mechanisms of Action
7.1. Induction of Apoptosis by Naphthoquinone Derivatives
The anti-leukemic activity of pyrrolidine-aminophenyl-1,4-naphthoquinones involves the induction of apoptosis through the mitochondrial pathway. These compounds trigger the opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c into the cytosol. This, in turn, activates the caspase cascade, ultimately resulting in programmed cell death.
Caption: Mitochondrial Apoptosis Pathway Induced by Naphthoquinone Derivatives.
7.2. ROS Generation by Naphthoquinone Derivative TW-96
In addition to the common apoptotic pathway, the derivative TW-96 also induces cell death through the generation of reactive oxygen species (ROS). This process is believed to be mediated by NADPH oxidase. The resulting oxidative stress contributes to the cytotoxic effects of the compound.
Caption: ROS-Mediated Cell Death Pathway of TW-96.
7.3. General Experimental Workflow for Drug Discovery
The discovery and development of new derivatives of this compound typically follow a structured workflow, from initial synthesis to in vivo evaluation.
Caption: General Drug Discovery Workflow for Novel Derivatives.
Conclusion
Derivatives of this compound represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antioxidant, and monoamine uptake inhibitors highlights their potential for the development of novel therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to optimize their pharmacological profiles and advance them towards clinical applications. The detailed experimental protocols and elucidated signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry.
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.ie [drugs.ie]
- 7. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(2-Aminophenyl)(pyrrolidin-1-yl)methanone: A Technical Guide to Speculative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines speculative mechanisms of action for (2-Aminophenyl)(pyrrolidin-1-yl)methanone. As of the date of this publication, there is a lack of direct experimental data on the biological activity of this specific compound. The hypotheses presented herein are based on the known pharmacological activities of structurally related molecules containing the anthranilamide and pyrrolidine scaffolds. This guide is intended to provide a theoretical framework and potential starting points for future research and is not based on established findings for the title compound.
Introduction
This compound is a small molecule featuring an anthranilamide core linked to a pyrrolidine ring. While the specific biological targets and pharmacological effects of this compound are not yet characterized in the scientific literature, its structural motifs are present in a variety of biologically active agents. The anthranilamide (2-aminobenzamide) framework is a known pharmacophore in several classes of drugs, including histone deacetylase (HDAC) inhibitors, Factor Xa inhibitors, and modulators of ion channels.[1][2] Concurrently, the pyrrolidine ring is a prevalent scaffold in many centrally acting pharmaceuticals, suggesting a potential for neurological activity.[3][4]
This technical guide explores three plausible, yet speculative, mechanisms of action for this compound based on these structural analogies. For each proposed mechanism, a rationale is provided, along with detailed experimental protocols that could be employed for its investigation, hypothetical data presented in a structured format, and visualizations of the relevant pathways or workflows.
Speculative Mechanism 1: Histone Deacetylase (HDAC) Inhibition
Rationale
The 2-aminobenzamide moiety is a well-established zinc-binding group found in several classes of histone deacetylase (HDAC) inhibitors, such as Entinostat.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The inhibition of HDACs can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression, which has been shown to have therapeutic effects, particularly in oncology.[5] Given the presence of the 2-aminobenzamide core in this compound, it is plausible to speculate that this compound may exhibit inhibitory activity against one or more HDAC isoforms.
Proposed Signaling Pathway: HDAC Inhibition and Gene Expression
Caption: Speculative HDAC inhibition pathway.
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol is adapted from commercially available HDAC inhibitor screening kits and is designed to measure the in vitro inhibitory activity of this compound against a specific HDAC isoform (e.g., HDAC1).[2][3]
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[2]
-
Fluorogenic HDAC substrate (e.g., an acetylated lysine peptide linked to a fluorophore)
-
HDAC Developer solution
-
This compound (test compound)
-
Trichostatin A (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[3]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Prepare a similar dilution series for Trichostatin A.
-
Enzyme Preparation: Dilute the recombinant HDAC1 enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or control solutions to the appropriate wells of the 96-well plate.
-
For "100% Activity" wells, add 2 µL of DMSO.
-
For "Background" wells, add 2 µL of DMSO.
-
-
Enzyme Addition: Add 48 µL of the diluted HDAC1 enzyme solution to the "100% Activity", positive control, and test compound wells. Add 48 µL of HDAC Assay Buffer to the "Background" wells.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the fluorogenic HDAC substrate solution to all wells.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Reaction Termination and Development: Add 50 µL of the HDAC Developer solution to all wells. This solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths set appropriately (e.g., Ex: 355 nm, Em: 460 nm).[6]
Data Analysis:
-
Subtract the average fluorescence of the "Background" wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test_compound / Fluorescence_100%_Activity))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Data Presentation
| Compound | Target | Assay Type | IC50 (nM) [Hypothetical] |
| This compound | HDAC1 | Fluorometric | 750 |
| This compound | HDAC2 | Fluorometric | 1200 |
| This compound | HDAC6 | Fluorometric | >10000 |
| Trichostatin A | HDAC1 | Fluorometric | 5 |
Speculative Mechanism 2: Factor Xa Inhibition
Rationale
Derivatives of anthranilamide have been designed and synthesized as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[2][7] FXa is a serine protease that catalyzes the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade that leads to fibrin clot formation. Inhibition of FXa is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders. The anthranilamide scaffold in these inhibitors often serves as a central scaffold to position other functional groups that interact with the active site of FXa. The presence of this scaffold in this compound provides a basis for speculating a potential role as an FXa inhibitor.
Proposed Experimental Workflow: In Vitro FXa Inhibition Assay
Caption: Workflow for chromogenic Factor Xa inhibition assay.
Experimental Protocol: Chromogenic Factor Xa Inhibition Assay
This protocol is based on standard chromogenic assays for measuring FXa activity and inhibition.[4][8]
Materials:
-
Purified human Factor Xa
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing 150 mM NaCl and 0.1% BSA)
-
Chromogenic FXa substrate (e.g., a peptide substrate linked to p-nitroaniline, pNA)
-
This compound (test compound)
-
Rivaroxaban (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Prepare a similar dilution series for Rivaroxaban.
-
Assay Plate Setup:
-
Add 10 µL of Tris-HCl buffer to all wells.
-
Add 5 µL of the diluted test compound or control solutions to the appropriate wells.
-
For "100% Activity" wells, add 5 µL of DMSO.
-
For "Blank" wells, add 5 µL of DMSO.
-
-
Enzyme Addition: Add 20 µL of diluted human Factor Xa solution to all wells except the "Blank" wells. Add 20 µL of Tris-HCl buffer to the "Blank" wells.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the chromogenic FXa substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes, or until a sufficient color change is observed in the "100% Activity" wells.
-
Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the FXa activity.
Data Analysis:
-
Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Absorbance_test_compound / Absorbance_100%_Activity))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Data Presentation
| Compound | Target | Assay Type | IC50 (µM) [Hypothetical] | Selectivity vs. Thrombin [Hypothetical] |
| This compound | Factor Xa | Chromogenic | 5.2 | 25-fold |
| Rivaroxaban | Factor Xa | Chromogenic | 0.01 | >10,000-fold |
Speculative Mechanism 3: Ion Channel Modulation
Rationale
Fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are derivatives of anthranilic acid and are known to modulate the activity of various cation channels. These channels, including certain types of potassium and calcium channels, are crucial for regulating cellular excitability and signaling in numerous tissues, including the nervous and cardiovascular systems. The structural similarity between the anthranilamide core of this compound and the anthranilic acid structure of fenamates suggests that the former could also interact with and modulate the function of ion channels.
Proposed Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for ion channel modulation screening using patch-clamp.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a standard method for assessing the effect of a compound on a voltage-gated ion channel (e.g., hERG potassium channel expressed in HEK293 cells), a common assay in safety pharmacology.[9][10]
Materials:
-
HEK293 cells stably expressing the target ion channel (e.g., hERG)
-
Cell culture reagents
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Internal solution (pipette solution) (e.g., containing in mM: 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 ATP-Mg, pH 7.2)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
This compound (test compound)
-
Appropriate positive control blocker (e.g., E-4031 for hERG)
Procedure:
-
Cell Preparation: Culture and plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Under visual control, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows control of the membrane potential and measurement of the total current across the cell membrane.
-
Baseline Recording: Apply a specific voltage protocol to elicit currents from the target ion channel. For hERG, this typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the characteristic tail current. Record stable baseline currents for several minutes.
-
Compound Application: Perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Effect Recording: Continue to apply the voltage protocol and record the channel currents in the presence of the compound until a steady-state effect is reached.
-
Washout: Perfuse the chamber with the compound-free external solution to observe the reversibility of the effect.
-
Dose-Response: Repeat steps 6-9 with increasing concentrations of the compound to construct a dose-response curve.
Data Analysis:
-
Measure the amplitude of the relevant current (e.g., hERG tail current) before, during, and after compound application.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to determine the IC50 value.
Hypothetical Data Presentation
| Compound | Target Ion Channel | Cell Line | Assay Type | IC50 (µM) [Hypothetical] |
| This compound | hERG (KCNH2) | HEK293 | Patch-clamp | 12.5 |
| This compound | Nav1.5 | HEK293 | Patch-clamp | >30 |
| E-4031 | hERG (KCNH2) | HEK293 | Patch-clamp | 0.02 |
Conclusion
The lack of empirical data for this compound necessitates a speculative approach to understanding its potential mechanism of action. Based on its structural components—the anthranilamide core and the pyrrolidine ring—this guide has proposed three plausible and testable hypotheses: inhibition of histone deacetylases, inhibition of the coagulation enzyme Factor Xa, and modulation of ion channel activity. The detailed experimental protocols provided for each speculative mechanism offer a clear path for future in vitro investigations. The validation or refutation of these hypotheses through rigorous experimentation will be crucial in elucidating the true pharmacological profile of this compound and determining its potential for further development as a therapeutic agent.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. Electrophysiological Approaches for the Study of Ion Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
A-Technical-Guide-to-2-Aminophenyl-Methanone-Derivatives
Abstract
The 2-aminophenyl methanone (2-aminobenzophenone) scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic compounds with significant therapeutic value.[1] This technical guide provides a comprehensive review of 2-aminophenyl methanone derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR). We present quantitative data on their anticancer, anticonvulsant, and antimicrobial properties in structured tables. Furthermore, detailed experimental protocols for key synthetic transformations and biological assays are provided to aid researchers in the field. Logical and experimental workflows are visualized using Graphviz to offer a clear, graphical representation of complex processes, establishing this document as a vital resource for researchers, scientists, and professionals in drug development.
Introduction
2-Aminophenyl methanone and its derivatives are crucial chemical intermediates, recognized for their utility in synthesizing a wide array of organic compounds, including pharmaceuticals, dyes, and agrochemicals. The unique arrangement of an amino group and a benzoyl moiety in an ortho position facilitates versatile cyclization reactions, leading to the formation of prominent heterocyclic systems such as benzodiazepines, quinazolines, and acridones.[1] These resulting scaffolds are the backbone of numerous drugs with a broad spectrum of biological effects, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2] This guide delves into the core aspects of 2-aminophenyl methanone chemistry, offering a detailed examination of its synthetic pathways and pharmacological applications.
Synthetic Methodologies
The synthesis of 2-aminophenyl methanone derivatives is achievable through various established chemical reactions. Classic methods include the Friedel–Crafts acylation and Grignard reactions.[3][4] More contemporary approaches utilize advanced catalytic systems and sophisticated strategies, such as the synthesis of heterocyclic systems followed by their cleavage.[3][4]
A prevalent method involves the Friedel-Crafts acylation of anilines. For instance, 2-aminobenzophenones bearing chloro- or fluoro-substituents can be synthesized from para-chloroaniline and a substituted benzoyl chloride using a zinc chloride catalyst.[5][6] Another key strategy is the reaction of Grignard reagents, such as (3,4,5-trimethoxyphenyl)magnesium bromide, with substituted 2-nitrobenzaldehydes to yield benzhydrol derivatives, which are then oxidized to the corresponding 2-nitrobenzophenone.[7]
These derivatives serve as pivotal precursors for more complex molecules. For example, they are essential for creating 1,4-benzodiazepines, a class of psychoactive drugs.[1][3] The synthesis often involves the acylation of a 2-aminobenzophenone with a haloacetyl chloride, followed by a cyclization reaction.[1]
Biological Activities and Structure-Activity Relationships (SAR)
The structural versatility of 2-aminophenyl methanone derivatives has led to the discovery of compounds with a wide range of biological activities.
Anticancer Activity
A significant area of research has been the development of these derivatives as antimitotic agents that inhibit tubulin polymerization by targeting the colchicine binding site.[2][7] This action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]
Structure-Activity Relationship (SAR) Insights:
-
2-Amino Group: The presence of an amino group at the C2 position is frequently cited as crucial for potent anticancer activity.[2][7]
-
Substitution on Aminophenyl Ring: Halogen substitutions, such as chlorine at the C5 position, have been shown to enhance cytotoxic effects.[2]
-
Substitution on the Second Phenyl Ring: The presence of one chlorine atom in the second aromatic ring can make the molecule more active.[6][8] For instance, some of the most potent compounds feature a 3,4,5-trimethoxy substitution pattern on the second phenyl ring.[2]
Table 1: In Vitro Anticancer Activity of 2-Aminophenyl Methanone Derivatives
| Compound | R1 (Aminophenyl Ring) | R2 (Other Phenyl Ring) | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 1 | 2-NH2, 5-Cl | 2'-Cl | A549 | 12.3 | [2] |
| 2 | 2-NH2, 5-Cl | H | HeLa | 5.8 | [2] |
| 3 | 2-NH2 | 3',4',5'-(OCH3)3 | COLO 205 | 0.02 | [2] |
| 4 | 2-NH2, 5-Cl | 2'-F | HeLa | 25.48 | [6] |
| 5 | 2-NH2, 5-Cl | 3'-Cl | HeLa | 18.87 | [6] |
| 6 | 2-NH2, 5-Cl | 4'-F | HeLa | 15.59 |[6] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Anticonvulsant Activity
While often viewed as precursors to benzodiazepines, some 2-aminophenyl methanone derivatives possess intrinsic anticonvulsant properties.[2] Their mechanism is thought to involve the modulation of ion channels and neurotransmitter systems.[2] Research has shown that derivatives such as 2- and 3-aminobenzanilides exhibit potent activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) in animal models.[9]
Antimicrobial Activity
Derivatives of 2-aminophenyl methanone have also been investigated for their antimicrobial effects. For example, novel hybrids linking this scaffold to 1,4-dihydropyridines have been synthesized and tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][11] Certain synthesized compounds demonstrated significant antibacterial activity.[10][12]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for a key synthesis and a standard biological assay.
Synthesis Protocol: 2-Amino-5-chlorobenzophenone Derivatives via Friedel-Crafts Acylation
This protocol is adapted from the synthesis of 2-aminobenzophenones via acylation of para-chloroaniline.[5][6][8]
Materials:
-
para-Chloroaniline
-
Substituted benzoyl chloride (e.g., 2-fluorobenzoyl chloride, 3-chlorobenzoyl chloride)
-
Anhydrous Zinc Chloride (ZnCl2), freshly dried
-
Appropriate solvents for reaction and workup (e.g., toluene, ethyl acetate)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
In a reaction vessel, combine para-chloroaniline (1 equivalent) and the substituted benzoyl chloride (1 equivalent).
-
Add freshly dried ZnCl2 (catalytic amount) to the mixture.
-
Heat the reaction mixture under solid-state conditions or in a suitable high-boiling solvent.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aminobenzophenone derivative.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13][14] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][15][16]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
2-Aminophenyl methanone derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[13][17]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, protected from light.[13][17] Viable cells will reduce the MTT to visible purple formazan crystals.[13]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[13][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.
Conclusion
2-Aminophenyl methanone derivatives continue to be a highly productive and versatile scaffold in medicinal chemistry and drug discovery. Their synthetic accessibility and the broad range of achievable biological activities make them attractive starting points for the development of new therapeutic agents.[1][18] The structure-activity relationships highlighted in this guide, particularly for anticancer applications, demonstrate that targeted modifications to the core structure can lead to highly potent compounds.[2][7] The provided protocols and workflows serve as a practical resource for researchers aiming to synthesize and evaluate new derivatives in this promising chemical class. Further exploration, especially in the areas of anticonvulsant and antimicrobial agents, is warranted and holds potential for future drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Anticonvulsant activity of 2- and 3-aminobenzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. atcc.org [atcc.org]
- 18. researchgate.net [researchgate.net]
The Enigmatic Core: A Technical Guide to (2-Aminophenyl)(pyrrolidin-1-yl)methanone and its Chemical Lineage
Introduction to the (2-Aminophenyl)(pyrrolidin-1-yl)methanone Core
This compound is a small molecule featuring a central benzamide scaffold. It comprises an anthranilamide moiety where the amide nitrogen is part of a pyrrolidine ring. The structure suggests potential for diverse chemical modifications and biological interactions, characteristic of both the anthranilamide and pyrrolidine pharmacophores. While the history of this specific molecule is obscure, the broader families of anthranilamides and pyrrolidinones have a rich history in medicinal chemistry.
Synthesis and Physicochemical Properties
The most probable and widely cited method for the synthesis of this compound involves the reaction of isatoic anhydride with pyrrolidine. This straightforward and efficient method is a common strategy for the preparation of N-substituted anthranilamides.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | PubChem |
| Molecular Weight | 190.24 g/mol | PubChem |
| CAS Number | 52745-20-7 | PubChem |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Representative Experimental Protocol for Synthesis
While a specific, detailed protocol for the synthesis of this compound is not available, the following is a representative procedure for the synthesis of N-substituted anthranilamides from isatoic anhydride and an amine, which can be adapted for this specific compound.
Reaction: Isatoic anhydride + Pyrrolidine → this compound + CO₂
Materials:
-
Isatoic anhydride (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (optional, for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a solution of isatoic anhydride in anhydrous DMF, add pyrrolidine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Synthesis Workflow Diagram```dot
Conclusion and Future Directions
This compound represents a simple yet potentially versatile chemical scaffold. While its own history and biological profile remain to be elucidated, its structural components are well-represented in the landscape of medicinal chemistry. The synthesis is straightforward, making it an accessible starting point for the generation of novel derivatives. Future research could focus on the synthesis and systematic biological evaluation of a library of analogs to explore the potential of this core structure in various therapeutic areas. The lack of existing data presents a unique opportunity for novel discovery in the field of drug development.
In-Depth Technical Guide: (2-Aminophenyl)(pyrrolidin-1-yl)methanone (CAS 52745-20-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties and hazards of the chemical compound (2-Aminophenyl)(pyrrolidin-1-yl)methanone, identified by CAS number 52745-20-7. This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical research. It consolidates available data on the substance's chemical and physical properties, toxicological hazards, and safety precautions. In light of the limited publicly available experimental data for this specific compound, this guide also presents a generalized protocol for an acute toxicity study and a logical workflow for hazard identification and risk assessment.
Chemical and Physical Properties
This compound is a pyrrolidine-based compound with aniline and carbonyl functionalities.[1] Its chemical structure suggests potential for use as a versatile intermediate in organic synthesis due to its capacity for nucleophilic attacks and participation in various coupling reactions.[1]
Table 1: Physical and Chemical Properties of CAS 52745-20-7
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Synonyms | [2-(Pyrrolidin-1-ylcarbonyl)phenyl]amine, 2-(pyrrolidin-1-ylcarbonyl)aniline | Matrix Scientific, PubChem |
| CAS Number | 52745-20-7 | PubChem |
| Molecular Formula | C₁₁H₁₄N₂O | Matrix Scientific, PubChem |
| Molecular Weight | 190.24 g/mol | PubChem |
| Physical State | Not explicitly stated, may be a solid or liquid. | - |
| Solubility | >28.5 µg/mL (at pH 7.4) | PubChem |
Hazards and Toxicology
The toxicological properties of this compound have not been fully investigated. However, available safety data sheets (SDS) provide GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and precautionary statements, indicating that the substance is considered hazardous. It is described as an irritant that may be harmful by ingestion and inhalation, and is irritating to mucous membranes and the upper respiratory tract.
Table 2: GHS Hazard and Precautionary Statements for CAS 52745-20-7
| Category | Code | Statement | Source |
| Hazard Statement | H302 | Harmful if swallowed | PubChem |
| Hazard Statement | H312 | Harmful in contact with skin | PubChem |
| Hazard Statement | H315 | Causes skin irritation | PubChem |
| Hazard Statement | H317 | May cause an allergic skin reaction | Matrix Scientific |
| Hazard Statement | H319 | Causes serious eye irritation | Matrix Scientific, PubChem |
| Hazard Statement | H332 | Harmful if inhaled | PubChem |
| Hazard Statement | H335 | May cause respiratory irritation | PubChem |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection | Matrix Scientific |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Matrix Scientific |
Incompatibilities: The substance is incompatible with strong oxidizing agents, strong acids, and strong bases.
Hazardous Decomposition Products: When involved in a fire, it may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.
Experimental Protocols
Generalized Protocol for Acute Oral Toxicity Study in Rodents
Objective: To determine the acute oral toxicity of a test substance.
Test System: Wistar rats, both male and female, typically 4-6 weeks old.
Methodology:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the study.
-
Grouping: Animals are randomized into several groups, including a control group and multiple dose groups.
-
Dosing:
-
The control group receives the vehicle (e.g., deionized water or saline).
-
Test groups are administered the substance at varying dose levels (e.g., 500, 1000, 1500 mg/kg body weight).
-
The substance is typically administered once via oral gavage.
-
-
Observation:
-
Animals are observed for mortality, changes in general behavior, and changes in body weight immediately after dosing and for a period of 14 days post-treatment.
-
Clinical symptoms and any signs of toxicity are recorded daily.
-
-
Necropsy:
-
At the end of the 14-day observation period, all surviving animals are euthanized.
-
A macroscopic examination of all major organs is performed.
-
The weights of the organs are recorded, and the relative organ weight (organ weight as a fraction of the total body weight) is calculated.
-
-
Data Analysis: The results are analyzed to determine the LD50 (Lethal Dose, 50%) and to identify the target organs of toxicity.
Logical Workflow and Diagrams
As no specific signaling pathways for this compound have been described in the available literature, a diagram illustrating a signaling pathway cannot be provided. However, a logical workflow for the hazard identification and risk assessment of a chemical with limited toxicological data is presented below. This workflow is crucial for ensuring laboratory safety and proper handling.
Caption: Logical workflow for hazard identification and risk assessment of CAS 52745-20-7.
Conclusion
This compound (CAS 52745-20-7) is a chemical compound for which a complete toxicological profile is not yet available. The existing data strongly indicate that it should be handled with care, treating it as a hazardous substance that is harmful and irritating. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further investigation into the toxicological and pharmacological properties of this compound is warranted to fully characterize its potential and risks.
References
Pyrrolidine-Based Compounds: A Comprehensive Technical Guide to Their Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3][4] Its unique three-dimensional structure, conferred by its sp³-hybridized carbon atoms, allows for diverse stereochemical arrangements and broad exploration of pharmacophore space, making it a versatile building block in drug design.[1][4] This technical guide provides an in-depth exploration of the key therapeutic targets of pyrrolidine-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Anticancer Activity
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling pathways.[1][2][4]
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition
A key strategy in cancer therapy is the dual inhibition of EGFR and CDK2, which are crucial regulators of cell proliferation and survival.[1][5][6] Certain pyrrolidine-carboxamide derivatives have emerged as potent dual inhibitors.[1]
Quantitative Data: EGFR/CDK2 Inhibition by Pyrrolidine Derivatives
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |
| 7g | EGFR | 87 | - | [1] |
| CDK2 | 15 | - | [1] | |
| A-549 (Lung) | 900 (Mean) | MCF-7 (Breast), HT-29 (Colon) | [1] | |
| 7e | EGFR | 107 | - | [1] |
| CDK2 | 31 | - | [1] | |
| 7k | EGFR | 92 | - | [1] |
| CDK2 | 25 | - | [1] | |
| 7n | EGFR | 98 | - | [1] |
| CDK2 | 28 | - | [1] | |
| 7o | EGFR | 101 | - | [1] |
| CDK2 | 22 | - | [1] | |
| Spirooxindole 5g | EGFR | 26 | WISH (non-cancerous) | [7] |
| CDK2 | 301 | WISH (non-cancerous) | [7] | |
| Spirooxindole 5l | EGFR | 67 | WISH (non-cancerous) | [7] |
| CDK2 | 345 | WISH (non-cancerous) | [7] | |
| Spirooxindole 5n | EGFR | 40 | WISH (non-cancerous) | [7] |
| CDK2 | 557 | WISH (non-cancerous) | [7] |
Signaling Pathway: EGFR/CDK2 Inhibition
Caption: EGFR/CDK2 signaling pathway and points of inhibition by pyrrolidine compounds.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of pyrrolidine derivatives are commonly assessed using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the cells for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking at 37°C and measure the absorbance at 492 nm using a microplate reader. Cell viability is calculated relative to the vehicle-treated control cells.[8]
Anti-inflammatory Activity
Pyrrolidine-based compounds have shown significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10]
Cyclooxygenase (COX-1 and COX-2) Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Pyrrolidine derivatives have been developed as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[9][11]
Quantitative Data: COX Inhibition by Pyrrolidine Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrrolizine 12 | COX-1 | 2.45 | 2.89 | [11] |
| COX-2 | 0.85 | [11] | ||
| Pyrrolizine 13 | COX-1 | 3.11 | 3.24 | [11] |
| COX-2 | 0.96 | [11] | ||
| Pyrrolizine 16 | COX-1 | 5.69 | 6.03 | [11] |
| COX-2 | 0.94 | [11] | ||
| Pyrrolizine 17 | COX-1 | 4.88 | 5.74 | [11] |
| COX-2 | 0.85 | [11] | ||
| Pyrrolidine-2,5-dione 6 | COX-2 | 11.96 | - | [7] |
| Pyrrolidine-2,5-dione 5f | COX-2 | 13.54 | - | [7] |
| Pyrrolidine-2,5-dione 7 | COX-2 | 13.93 | - | [7] |
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is a general guideline based on commercially available kits.
-
Reagent Preparation: Prepare COX Assay Buffer, reconstitute human recombinant COX-2 enzyme, and prepare the COX probe and cofactor solutions.
-
Compound Preparation: Dissolve test compounds (pyrrolidine derivatives) in a suitable solvent (e.g., DMSO) to prepare a 10X stock solution.
-
Reaction Setup: In a 96-well white opaque plate, add the test inhibitor, inhibitor control (e.g., celecoxib), and enzyme control (buffer only).
-
Pre-incubation: Add the COX-2 enzyme to all wells except the background control and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. The percent inhibition is determined by comparing the reaction rates of the test compounds to the enzyme control. The IC50 value is then calculated from a dose-response curve.[12][13][14]
Inhibition of NF-κB Signaling Pathway
Pyrrolidine dithiocarbamate (PDTC) is a well-known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2][5][6] PDTC prevents the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes such as TNF-α, COX-2, and various interleukins.[1][2]
Signaling Pathway: NF-κB Inhibition by PDTC
Caption: Inhibition of the NF-κB signaling pathway by Pyrrolidine Dithiocarbamate (PDTC).
Antidiabetic Activity
Pyrrolidine-based compounds are effective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[15]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.
Quantitative Data: DPP-4 Inhibition by Pyrrolidine Derivatives
| Compound ID | Target | IC50 | Reference |
| Compound 17a | DPP-4 | 0.017 µM | [10] |
| PF-00734200 (Compound 5) | DPP-4 | 13 nM | [3] |
| Compound 23d | DPP-4 | 11.32 µM | [16][17] |
| Aminopyrrolidine derivative 70 | DPP-4 | 140 nM | [18] |
Experimental Protocol: DPP-4 Inhibitor Screening Assay (Fluorometric)
This protocol is a general guideline based on commercially available kits.
-
Reagent Preparation: Prepare assay buffer and reconstitute human recombinant DPP-4 enzyme. Prepare the DPP-4 substrate (e.g., Gly-Pro-AMC).
-
Compound Preparation: Dissolve test compounds in a suitable solvent and prepare serial dilutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound or a known inhibitor (e.g., sitagliptin) as a positive control.
-
Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.
-
Reaction Initiation: Add the DPP-4 substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence (Ex/Em = 360/460 nm) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis: Determine the rate of reaction and calculate the percent inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.[19]
Neuroprotective Activity
Pyrrolidine derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE).[10][16]
Acetylcholinesterase (AChE) Inhibition
AChE inhibitors increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.
Quantitative Data: AChE Inhibition by Pyrrolidine Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| Anabasine | AChE | 87-480 | |
| Methylpyrrolidine | AChE | 87-480 | |
| Compound 15g | AChE | 0.029 | [16][17] |
| Compound 15h | AChE | 0.041 | [16][17] |
| Compound 16g | AChE | 0.087 | [16][17] |
| Compound 8e | AChE | 3.35 | |
| Compound 8g | AChE | 3.15 |
Signaling Pathway: Role of Pyrrolidine Derivatives in Alzheimer's Disease
Pyrrolidine dithiocarbamate (PDTC) has been shown to improve spatial learning in animal models of Alzheimer's disease by activating the Akt signaling pathway and inhibiting glycogen synthase kinase 3β (GSK-3β), leading to reduced tau phosphorylation.[17]
References
- 1. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 9. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. High-throughput Screening of Restriction Enzyme Inhibitors | Creative Enzymes [molecular-tools.creative-enzymes.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolidine dithiocarbamate attenuates brain Aβ increase and improves long-term neurological outcome in rats after transient focal brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. graphviz.org [graphviz.org]
- 15. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrrolidine Dithiocarbamate Activates Akt and Improves Spatial Learning in APP/PS1 Mice without Affecting β-Amyloid Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 17. img01.pharmablock.com [img01.pharmablock.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]
In Silico Modeling of (2-Aminophenyl)(pyrrolidin-1-yl)methanone Interactions: A Technical Guide
Introduction
In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. By leveraging computational power, researchers can predict and analyze the interactions between small molecules and their biological targets with remarkable detail. This guide provides a comprehensive technical overview of the methodologies applied to the in silico modeling of (2-Aminophenyl)(pyrrolidin-1-yl)methanone, a compound featuring a pyrrolidine moiety and an anthranilamide core, both of which are prevalent in pharmacologically active agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational techniques, data interpretation, and hypothetical experimental validation.
This compound: Compound Profile
This compound is a small molecule with the chemical formula C₁₁H₁₄N₂O.[4] A thorough understanding of its physicochemical properties is the foundational step for any in silico analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | PubChem[4] |
| Molecular Weight | 190.24 g/mol | PubChem[4] |
| IUPAC Name | (2-aminophenyl)-pyrrolidin-1-ylmethanone | PubChem[4] |
| CAS Number | 52745-20-7 | PubChem[4] |
| Solubility | >28.5 µg/mL (at pH 7.4) | PubChem[4] |
In Silico Modeling Methodologies
The exploration of a compound's biological interactions is a multi-faceted process. Here, we detail a workflow that combines several computational techniques to build a comprehensive profile of this compound's potential as a therapeutic agent.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode and affinity of this compound to a hypothetical protein target, for instance, a kinase or a G-protein coupled receptor, given the prevalence of pyrrolidine derivatives in targeting such proteins.
-
Methodology:
-
Receptor Preparation: A high-resolution 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ions are removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Grid Generation: A grid box is defined around the active site of the receptor.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore various conformations of the ligand within the active site and score them based on a defined scoring function.
-
-
Hypothetical Data Presentation:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | LYS76, GLU91, LEU128 |
| GPCR B | -7.2 | TYR115, PHE258, ASN284 |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.
-
Methodology:
-
System Setup: The docked complex of this compound and the target protein is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long-duration simulation (typically nanoseconds to microseconds) is performed to sample the conformational landscape of the complex.
-
Analysis: The trajectory is analyzed to assess the stability of the binding pose, identify key interactions, and calculate binding free energies.
-
-
Hypothetical Data Presentation:
| Simulation Parameter | Value |
| Simulation Time | 100 ns |
| RMSD of Ligand | 1.5 Å |
| Number of Hydrogen Bonds (average) | 3 |
| Binding Free Energy (MM/PBSA) | -45.7 kcal/mol |
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical in the early stages of drug development to avoid late-stage failures.
-
Methodology: Various computational models and software (e.g., SwissADME, pkCSM) are used to predict the ADMET profile of this compound based on its chemical structure.
-
Hypothetical Data Presentation:
| ADMET Property | Predicted Value | Interpretation |
| GI Absorption | High | Good oral bioavailability |
| BBB Permeability | Low | Less likely to cause CNS side effects |
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |
| hERG Inhibition | No | Low risk of cardiotoxicity |
| Ames Mutagenicity | No | Non-mutagenic |
Experimental Protocols
In silico predictions must be validated through experimental assays. Below are detailed protocols for hypothetical experiments to assess the interaction of this compound with a target protein.
Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay
-
Immobilization of Target Protein: Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Ligand Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the ligand solutions over the sensor chip surface at a constant flow rate.
-
Data Analysis: Measure the change in the SPR signal (response units) over time to determine the association (ka) and dissociation (kd) rate constants. Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.
Protocol 2: Cell-Based Kinase Inhibition Assay
-
Cell Culture: Culture a cell line that overexpresses the target kinase in a suitable medium.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified period.
-
Cell Lysis and Western Blotting: Lyse the cells and perform a Western blot to detect the phosphorylation level of a known substrate of the target kinase.
-
Data Analysis: Quantify the band intensities to determine the concentration of the compound that inhibits the kinase activity by 50% (IC50).
Hypothetical Signaling Pathway
The anthranilamide and pyrrolidine scaffolds are known to interact with a variety of signaling pathways.[5][6] For instance, a derivative could potentially inhibit a kinase involved in a cancer-related pathway.
The in silico modeling of this compound provides a powerful framework for elucidating its potential biological activities and guiding its development as a therapeutic agent. By integrating molecular docking, molecular dynamics, and ADMET prediction, a comprehensive profile of the compound's interactions can be established. However, it is imperative that these computational predictions are validated through rigorous experimental testing to confirm their biological relevance. This integrated approach, combining computational and experimental methodologies, is central to modern, efficient, and rational drug design.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 4. This compound | C11H14N2O | CID 713136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Anthranilamides as a Novel Class of Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of (2-Aminophenyl)(pyrrolidin-1-yl)methanone and related structures. The core focus is on their role as potential histone deacetylase (HDAC) inhibitors, a promising class of therapeutic agents in oncology and other diseases.
Core Compound: this compound
This compound is a small molecule belonging to the 2-aminobenzamide class of compounds. While specific biological data for this exact molecule is not extensively available in public literature, its structural features strongly suggest its potential as a Class I histone deacetylase (HDAC) inhibitor. The 2-aminobenzamide moiety is a known zinc-binding group that can interact with the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[1]
Chemical Structure and Properties:
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₁₁H₁₄N₂O[2]
-
Molecular Weight: 190.24 g/mol [2]
-
SMILES String: C1CCN(C1)C(=O)C2=CC=CC=C2N[2]
Related Structures and Biological Activity
The 2-aminobenzamide scaffold is a well-established pharmacophore in the design of HDAC inhibitors.[1][3][4] Modifications to the core structure, including substitutions on the phenyl ring and variations of the amide group, have led to the development of potent and selective HDAC inhibitors.
| Compound Name/Reference | Structure | Target HDAC(s) | IC₅₀ (nM) | Reference |
| Entinostat (MS-275) | 2-aminobenzamide derivative | HDAC1, HDAC2, HDAC3 | HDAC1: 930, HDAC2: 950, HDAC3: 1800 | [5] |
| Mocetinostat | 2-aminobenzamide derivative | HDAC1, HDAC2, HDAC3 | - | [1] |
| Chidamide | 2-aminobenzamide derivative with fluoro substitution | Class I HDACs | - | [1] |
| Compound 7j | 2-aminobenzamide derivative | HDAC1, HDAC2, HDAC3 | HDAC1: 650, HDAC2: 780, HDAC3: 1700 | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of 2-aminobenzamide derivatives can be achieved through various methods. A common and effective approach involves the reaction of isatoic anhydride with the desired amine.[6]
General Procedure:
-
To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as DMF, add the amine (in this case, pyrrolidine, 1 equivalent).
-
The reaction mixture is then heated. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation to yield the final 2-aminobenzamide product.[6]
-
The product can be purified using standard techniques such as recrystallization or column chromatography.
Histone Deacetylase (HDAC) Inhibition Assay
The inhibitory activity of the synthesized compounds against HDAC enzymes can be determined using a fluorometric assay.
General Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl with NaCl and KCl), a solution of the HDAC enzyme (e.g., recombinant human HDAC1), a solution of the fluorogenic substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter), and a developer solution containing a protease to cleave the deacetylated substrate.
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the HDAC enzyme.
-
Incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
After a set incubation period, stop the reaction and add the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
HDAC inhibitors, including those with a 2-aminobenzamide scaffold, exert their biological effects by preventing the deacetylation of histone and non-histone proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and various cellular processes.
The inhibition of Class I HDACs, in particular, has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The general mechanism involves the hyperacetylation of histone tails, which leads to a more relaxed chromatin structure, making the DNA more accessible for transcription factors. This can result in the re-expression of silenced tumor suppressor genes.
Caption: Signaling pathway of HDAC inhibition by 2-aminobenzamides.
This guide provides a foundational understanding of this compound and its potential as an HDAC inhibitor. Further research is warranted to fully elucidate the specific biological activity and therapeutic potential of this compound.
References
- 1. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H14N2O | CID 713136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-Aminophenyl)(pyrrolidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (2-Aminophenyl)(pyrrolidin-1-yl)methanone, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the reaction of isatoic anhydride with pyrrolidine, a straightforward and efficient method for producing the target compound. This protocol includes a summary of the chemical and physical properties of the compound, a detailed experimental procedure, and a logical workflow diagram for the synthesis.
Introduction
This compound, also known as 2-(pyrrolidine-1-carbonyl)aniline, is a versatile intermediate in the synthesis of a variety of heterocyclic compounds with potential biological activity. The presence of a primary aromatic amine and a tertiary amide functionality makes it a suitable precursor for the construction of more complex molecular architectures, such as quinazolinones and benzodiazepines, which are known to possess a wide range of pharmacological properties. The synthesis from readily available isatoic anhydride and pyrrolidine offers a convenient entry point to this class of compounds.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| CAS Number | 52745-20-7 | [1] |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | >28.5 µg/mL at pH 7.4 | [1] |
| IUPAC Name | This compound | [1] |
Experimental Protocol
Synthesis of this compound from Isatoic Anhydride and Pyrrolidine
This protocol is based on the general reactivity of isatoic anhydride with secondary amines.[2]
Materials:
-
Isatoic anhydride (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography, if necessary)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer and/or other analytical instruments for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve isatoic anhydride (1.0 eq) in a suitable volume of ethanol.
-
Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (1.2 eq) dropwise at room temperature. The reaction is exothermic, and carbon dioxide evolution is expected.
-
Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Expected Yield: While a specific yield for this reaction is not detailed in the readily available literature, yields for similar reactions of isatoic anhydride with amines typically range from moderate to good.[2]
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
References
Application Notes and Protocols for the Quantification of (2-Aminophenyl)(pyrrolidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantitative analysis of (2-Aminophenyl)(pyrrolidin-1-yl)methanone. Due to a lack of specific validated methods in the public domain for this compound, two robust and widely applicable analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed to serve as a comprehensive starting point for method development and validation in research and drug development settings. The information is based on established analytical principles for similar small molecules.
Introduction
This compound is a chemical compound with the molecular formula C₁₁H₁₄N₂O[1]. Accurate and precise quantification of this and related compounds is crucial in various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines two common and reliable analytical techniques for the quantification of this compound.
Compound Information
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₁H₁₄N₂O[1]
-
Molecular Weight: 190.24 g/mol [1]
-
CAS Number: 52745-20-7[1]
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound: HPLC-UV for general quantification and LC-MS/MS for lower detection limits and higher selectivity, particularly in complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of the analyte in bulk materials, and simple formulations, and for in-process controls where high sensitivity is not required.
Objective: To quantify this compound using HPLC with UV detection.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (90% A: 10% B).
-
-
Sample Preparation (for a simple matrix):
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in methanol to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.
-
Inject the calibration standards followed by the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for quantifying this compound in complex matrices such as plasma, urine, or tissue homogenates.
Objective: To quantify this compound in a biological matrix (e.g., plasma) using LC-MS/MS.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), if available (e.g., d4- this compound). If not available, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
Instrumentation:
-
LC system (UPLC or HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 191.1 (for [M+H]⁺) |
| Product Ion (Q3) | To be determined by infusion of the standard solution. A plausible fragment would be m/z 120.1 (loss of the pyrrolidinylcarbonyl group). |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Procedure:
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of the analyte and internal standard in methanol.
-
Spike blank plasma with known concentrations of the analyte to prepare calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared samples.
-
Monitor the specific MRM transitions for the analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Quantify the analyte in the samples using the calibration curve.
-
Caption: Protein precipitation workflow for LC-MS/MS.
Data Presentation
The quantitative data generated from these methods should be summarized for clear comparison.
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| LOD | 0.3 µg/mL |
| LOQ | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Matrix Effect | Investigated and within acceptable limits |
Signaling Pathways and Logical Relationships
While this compound is not directly implicated in a well-defined signaling pathway in the provided context, a logical diagram illustrating the decision-making process for method selection can be useful.
Caption: Decision tree for analytical method selection.
Conclusion
The provided protocols for HPLC-UV and LC-MS/MS analysis of this compound offer a solid foundation for researchers and scientists. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications. It is imperative that these methods are fully validated in the end-user's laboratory to ensure they meet the specific requirements of their application.
References
Application Notes and Protocols for High-Throughput Screening of (2-Aminophenyl)(pyrrolidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a fundamental technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate the activity of a biological target.[1][2] (2-Aminophenyl)(pyrrolidin-1-yl)methanone is a small molecule featuring a pyrrolidine ring, a versatile scaffold known for its prevalence in biologically active compounds and its utility in exploring three-dimensional chemical space.[3][4] The pyrrolidine moiety is a key structural component in numerous approved drugs and clinical candidates, targeting a wide range of protein classes.[5] This document provides detailed application notes and protocols for the utilization of this compound in a hypothetical HTS campaign aimed at identifying novel kinase inhibitors, a common application for compounds with similar structural motifs.
While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features suggest potential interactions with various biological targets. These protocols are therefore presented as a representative framework for initiating an investigation into its bioactivity.
Compound Profile: this compound
A summary of the key chemical properties for the screening compound is presented below.
| Property | Value | Reference |
| CAS Number | 52745-20-7 | [6] |
| Molecular Formula | C₁₁H₁₄N₂O | [6] |
| Molecular Weight | 190.24 g/mol | [6] |
| IUPAC Name | (2-aminophenyl)-pyrrolidin-1-ylmethanone | [6] |
| Solubility | >28.5 µg/mL at pH 7.4 | [6] |
High-Throughput Screening Strategy
A typical HTS workflow is a multi-step process, beginning with a primary screen to identify initial "hits," followed by confirmatory and secondary assays to validate these hits and further characterize their biological activity.[7]
Logical Workflow for HTS Campaign
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
The following protocols describe a representative biochemical kinase inhibition assay suitable for screening this compound. Biochemical assays are frequently employed in HTS due to their robustness and lower cost.[1][8]
Protocol 1: Primary High-Throughput Screen (TR-FRET Kinase Assay)
This protocol is designed to identify inhibitors of a hypothetical target, Kinase A, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Materials:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]
-
Enzyme Solution: Kinase A diluted to an optimal concentration (e.g., 2X final concentration) in Assay Buffer.
-
Substrate/ATP Solution: Biotinylated peptide substrate and ATP at their respective Km concentrations, diluted in Assay Buffer.
-
Test Compound: this compound and other library compounds dissolved in 100% DMSO.
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Control Compounds: Staurosporine (positive control), DMSO (negative control).
-
Assay Plates: 384-well, low-volume, black plates.
Procedure:
-
Compound Dispensing: Using an acoustic dispenser, transfer 50 nL of test compounds, positive control, and negative control to the assay plates for a final screening concentration of 10 µM.[1][7]
-
Enzyme Addition: Add 5 µL of the Kinase A enzyme solution to all wells using an automated liquid handler.
-
Compound Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.[1]
-
Reaction Initiation: Add 5 µL of the Substrate/ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of the detection reagent mix (containing EDTA to stop the reaction, and the TR-FRET pair) to all wells.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.[1]
-
Data Acquisition: Read the plates on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Normalize the data using the positive (Staurosporine, 0% activity) and negative (DMSO, 100% activity) controls.
-
Identify "hits" as compounds that exhibit inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).[1]
Protocol 2: Dose-Response and IC₅₀ Determination
This protocol is for confirming the activity of hits from the primary screen and determining their potency.
Procedure:
-
Prepare a serial dilution series of the hit compound, this compound, in DMSO (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Repeat the TR-FRET kinase assay as described in Protocol 1, using the dilution series of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound against a panel of kinases to assess its potency and selectivity.
| Compound | Target Kinase | Assay Type | IC₅₀ (nM) |
| This compound | Kinase A | TR-FRET | 85 |
| This compound | Kinase B | FP | 1,200 |
| This compound | Kinase C | AlphaScreen | >10,000 |
| Staurosporine (Control) | Kinase A | TR-FRET | 6 |
Hypothetical Signaling Pathway
The diagram below illustrates a generic kinase signaling cascade that could be modulated by an inhibitor of Kinase A, such as this compound. Inhibition of Kinase A would block the downstream phosphorylation events, thereby affecting cellular processes like proliferation or survival.
References
- 1. benchchem.com [benchchem.com]
- 2. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C11H14N2O | CID 713136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
Application of Pyrrolidine Derivatives in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system (CNS).[1][2][3] Its unique three-dimensional nature allows for precise spatial arrangement of functional groups, leading to high-affinity interactions with various biological targets.[2] This document provides detailed application notes on the use of pyrrolidine derivatives in the discovery of drugs for a range of CNS disorders, including epilepsy, Alzheimer's disease, Parkinson's disease, and depression. It also includes comprehensive protocols for key in vivo and in vitro assays used to characterize these compounds.
Therapeutic Areas and Mechanisms of Action
Pyrrolidine derivatives have shown significant promise across several major CNS disorders, primarily due to their ability to modulate key proteins involved in neurotransmission and neuronal function.
Epilepsy
A significant number of pyrrolidine derivatives, particularly those based on the pyrrolidine-2,5-dione (succinimide) and pyrrolidin-2-one scaffolds, have been investigated for their anticonvulsant properties.[4][5] Levetiracetam, a notable example, is a widely used antiepileptic drug.[5][6][7]
Mechanism of Action: Many anticonvulsant pyrrolidine derivatives are thought to exert their effects by modulating synaptic vesicle protein 2A (SV2A), a protein crucial for the proper trafficking and exocytosis of synaptic vesicles.[8][9][10] Binding to SV2A is believed to reduce neurotransmitter release, thereby decreasing neuronal hyperexcitability.[8][9][11] Some derivatives also interact with voltage-gated sodium and calcium channels.[4]
Signaling Pathway of SV2A in Neurotransmitter Release
References
- 1. psychiatricenlightenment.quora.com [psychiatricenlightenment.quora.com]
- 2. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The 5-HT1A receptor in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SV2A in Epilepsy: The Plot Thickens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Missense Mutation of the Gene Encoding Synaptic Vesicle Glycoprotein 2A (SV2A) Confers Seizure Susceptibility by Disrupting Amygdalar Synaptic GABA Release [frontiersin.org]
Application Notes and Protocols for (2-Aminophenyl)(pyrrolidin-1-yl)methanone in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the dissolution of (2-Aminophenyl)(pyrrolidin-1-yl)methanone and its subsequent application in in vitro assays. Based on its structural characteristics, this compound is hypothesized to be an inhibitor of monoamine transporters. Therefore, protocols for assessing its activity on these targets are provided. Adherence to these guidelines will ensure reproducible and reliable results in a research setting.
Compound Information
| Compound Name | This compound |
| CAS Number | 52745-20-7[1] |
| Molecular Formula | C₁₁H₁₄N₂O[1] |
| Molecular Weight | 190.24 g/mol [1] |
| Structure |
|
| Known Solubility | >28.5 µg/mL (at pH 7.4)[1] |
| Purity | >98% (recommended for in vitro assays) |
Dissolution Protocol for In Vitro Assays
Due to the limited aqueous solubility of many organic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3]
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol for 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh 1.90 mg of this compound into a sterile vial.[2]
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the vial.[2]
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. For use, thaw an aliquot and keep it at room temperature.[5]
Table 1: Preparation of Stock Solutions
| Desired Stock Concentration | Mass of Compound (for 1 mL solvent) | Solvent |
| 1 mM | 0.19 mg | DMSO |
| 10 mM | 1.90 mg | DMSO |
| 50 mM | 9.51 mg | DMSO |
| 100 mM | 19.02 mg | DMSO |
Experimental Protocols: Monoamine Transporter Inhibition Assays
The chemical structure of this compound is similar to known monoamine transporter inhibitors, such as pyrovalerone analogs.[6][7] Therefore, the following in vitro assays are recommended to determine its potential inhibitory activity on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Radioligand Binding Assay
This assay measures the affinity (Ki) of the test compound for monoamine transporters by competing with a radiolabeled ligand.[8]
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT[8]
-
[¹²⁵I]RTI-55 (a common radioligand for monoamine transporters)[8]
-
This compound stock solution in DMSO
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare Serial Dilutions: Prepare a serial dilution of the this compound stock solution in 100% DMSO.[4]
-
Assay Plate Preparation: In a 96-well plate, add the appropriate volume of assay buffer, cell membranes, and [¹²⁵I]RTI-55.
-
Add Test Compound: Add the serially diluted test compound to the wells. For total binding, add vehicle (DMSO). For non-specific binding, add a known saturating concentration of a high-affinity ligand (e.g., cocaine).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[8]
-
Quantification: Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the specific binding and determine the Ki value of the test compound using competitive binding analysis software.
Monoamine Uptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of the test compound in inhibiting the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter.[7][9]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates[9]
-
[³H]dopamine, [³H]norepinephrine, or [³H]serotonin[9]
-
This compound stock solution in DMSO
-
Krebs-Henseleit buffer (KHB) or similar physiological buffer[9]
-
96-well plates
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare Working Solutions: Dilute the this compound DMSO stock solution into pre-warmed cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[5]
-
Cell Treatment: Wash the cells with buffer and then incubate with varying concentrations of the test compound.
-
Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Terminate Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.[8]
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of internalized radiolabeled neurotransmitter using a scintillation counter.[8]
-
Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percent inhibition of uptake against the log concentration of the compound.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Inhibition of monoamine transporter by the test compound.
References
- 1. This compound | C11H14N2O | CID 713136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.ie [drugs.ie]
- 8. benchchem.com [benchchem.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay Development for Novel Quinolinone Antitumor Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolinone and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] In oncology, they have emerged as promising scaffolds for the development of novel antitumor agents.[1][3] The anticancer mechanisms of quinolinone derivatives are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt/mTOR pathway.[4][5][6][7]
To effectively screen and characterize these novel agents, a robust pipeline of cell-based assays is essential. These assays provide critical insights into a compound's potency, mechanism of action (MOA), and cellular effects. This document provides a detailed guide to establishing a suite of primary and secondary assays for the preclinical evaluation of novel quinolinone antitumor compounds.
Overall Assay Development Workflow
The successful evaluation of a novel compound follows a structured workflow, moving from broad screening to more detailed mechanistic studies. This ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for quinolinone antitumor agent evaluation.
Primary Assay: Cell Viability and Cytotoxicity
The initial step in screening is to determine the compound's effect on cancer cell viability and proliferation. The MTT and MTS assays are reliable, colorimetric methods for this purpose.[8] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[9]
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. Results should be summarized in a clear format.
Table 1: Hypothetical IC50 Values for Novel Quinolinone Agents
| Compound ID | Cancer Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
|---|---|---|---|---|---|
| QN-A01 | MCF-7 | Breast Adenocarcinoma | MTT | 48 | 5.2 |
| QN-A01 | K-562 | Chronic Myelogenous Leukemia | MTT | 48 | 8.9 |
| QN-A01 | A549 | Lung Carcinoma | MTT | 48 | 12.1 |
| QN-B02 | MCF-7 | Breast Adenocarcinoma | MTT | 48 | 0.8 |
| QN-B02 | K-562 | Chronic Myelogenous Leukemia | MTT | 48 | 1.5 |
| QN-B02 | A549 | Lung Carcinoma | MTT | 48 | 2.3 |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | MTT | 48 | 0.1 |
Experimental Protocol: MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Novel Quinolinone compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinolinone compounds in culture medium. Remove the old medium and add 100 µL of the medium containing different compound concentrations. Include wells for "vehicle control" (medium with DMSO, ≤0.5%) and "untreated control".[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[11] Mix gently on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader within 1 hour.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Secondary Assays: Mechanism of Action
Once active compounds ("hits") are identified, secondary assays are performed to elucidate their mechanism of action. Key questions include whether the compound induces programmed cell death (apoptosis) or causes cells to arrest at a specific phase of the cell cycle.[2][4]
Apoptosis Assay via Annexin V/PI Staining
During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane.[12] Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Caption: Workflow and data interpretation for the Annexin V/PI apoptosis assay.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed 1-5 x 10^5 cells and treat with the quinolinone compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include a vehicle-treated negative control.[13]
-
Harvest Cells: Collect both adherent and floating cells by trypsinization and centrifugation.[14]
-
Washing: Wash cells once with cold 1X PBS and centrifuge.[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[13][15]
-
Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution. Gently mix.[13]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[13][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13] Healthy cells will be negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[13][14]
Cell Cycle Analysis
Many antitumor agents function by halting the cell cycle, preventing cancer cells from dividing.[4] Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17]
Protocol: Cell Cycle Analysis with PI
-
Cell Treatment: Treat cells with the quinolinone compound as described for the apoptosis assay.
-
Harvest & Fixation: Harvest approximately 1 x 10^6 cells. Wash with PBS, then fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[16][18] Fix for at least 30 minutes on ice.[16][19]
-
Washing: Centrifuge the fixed cells (note: a higher speed may be needed) and wash twice with PBS to remove the ethanol.[16][19]
-
RNase Treatment: To ensure PI only stains DNA, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at room temperature.[17][18][19]
-
PI Staining: Add PI solution (final concentration ~50 µg/mL) to the cells.[18][19]
-
Analysis: Analyze by flow cytometry. Use the linear scale for the PI channel and gate out cell doublets to ensure accurate analysis.[16][19]
Target Pathway Validation
Quinolinone derivatives often target specific signaling pathways. A common target in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[5][6][20][21] Western blotting is a key technique to validate if a compound inhibits this pathway by measuring changes in the phosphorylation status of key proteins like Akt and mTOR.[22][23][24]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a quinolinone agent.
Protocol: Western Blot for p-Akt
-
Cell Lysis: Treat cells with the quinolinone compound for a short duration (e.g., 1-6 hours) to observe signaling changes. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[23][25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24][25]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies diluted in blocking buffer. Use antibodies specific for phosphorylated Akt (p-Akt), total Akt (t-Akt), and a loading control (e.g., GAPDH or β-actin).[23]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23][25]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[25]
-
Analysis: Quantify band intensities using densitometry software. A decrease in the p-Akt/t-Akt ratio in compound-treated cells compared to the control indicates pathway inhibition.
Table 2: Hypothetical Western Blot Densitometry Data
| Treatment | p-Akt (Relative Units) | t-Akt (Relative Units) | p-Akt / t-Akt Ratio |
|---|---|---|---|
| Vehicle Control | 1.00 | 1.05 | 0.95 |
| QN-B02 (0.5 µM) | 0.65 | 1.02 | 0.64 |
| QN-B02 (1.0 µM) | 0.21 | 0.98 | 0.21 |
| QN-B02 (2.0 µM) | 0.08 | 1.01 | 0.08 |
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. medium.com [medium.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. benchchem.com [benchchem.com]
Probing the Mind: In Vivo Experimental Design for Novel Psychoactive Substances
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and a unique opportunity for neuroscience research. Understanding the in vivo effects of these compounds is paramount for predicting their abuse potential, therapeutic applications, and overall risk to human health. This document provides a comprehensive guide to the in vivo experimental design for testing NPS, offering detailed protocols for key behavioral and neurochemical assays. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, ensuring robust and reproducible preclinical data generation.
Introduction
The preclinical in vivo evaluation of novel psychoactive substances is a critical step in characterizing their pharmacological and toxicological profiles. A well-designed experimental plan should aim to elucidate the substance's effects on behavior, neurochemistry, and overall physiological function. This process typically involves a tiered approach, starting with initial screening for psychoactivity and progressing to more complex behavioral paradigms and mechanistic studies. Key considerations for any in vivo study include the choice of animal model, dose selection, route of administration, and appropriate control groups. Ethical considerations and adherence to animal welfare guidelines are of utmost importance throughout all experimental procedures.
Preclinical In Vivo Experimental Workflow
A logical and systematic workflow is essential for the efficient and comprehensive evaluation of a novel psychoactive substance. The following diagram outlines a typical experimental progression, from initial characterization to more in-depth mechanistic studies.
Caption: A typical workflow for in vivo evaluation of a novel psychoactive substance.
Key Experimental Protocols
This section provides detailed methodologies for essential in vivo experiments used to characterize novel psychoactive substances.
Open Field Test
The open field test is a fundamental assay used to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.[1][2]
Objective: To evaluate the effects of a novel psychoactive substance on spontaneous motor activity and anxiety.
Materials:
-
Open field arena (e.g., 42 x 42 x 42 cm for mice) made of a non-porous material.[2]
-
Video tracking software for automated data collection.
-
Novel psychoactive substance and vehicle control.
-
Appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the experiment.[3]
-
Administer the novel psychoactive substance or vehicle control at the predetermined dose and route of administration.
-
Place the animal gently in the center of the open field arena.
-
Record the animal's activity for a set duration, typically 5-15 minutes, using the video tracking system.[3]
-
After each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.[3]
Data Analysis: Key parameters to analyze include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.[2]
-
Rearing frequency (a measure of exploratory behavior).
-
Grooming and defecation instances (can be indicative of anxiety).[4]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | 0 | 1500 ± 150 | 30 ± 5 | 25 ± 4 |
| NPS-X | 1 | 2500 ± 200 | 25 ± 4 | 35 ± 5 |
| NPS-X | 5 | 1000 ± 120 | 50 ± 8 | 15 ± 3 |
| NPS-X | 10 | 500 ± 80 | 15 ± 3 | 8 ± 2 |
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[3][5]
Objective: To determine the anxiolytic or anxiogenic potential of a novel psychoactive substance.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms).
-
Video camera and tracking software.
-
Novel psychoactive substance and vehicle control.
-
Rodent model.
Procedure:
-
Acclimatize animals to the testing room for at least one hour before the test.[3]
-
Administer the test compound or vehicle.
-
Place the animal in the center of the maze, facing an open arm.[6]
-
Allow the animal to explore the maze for a 5-minute session.[7]
-
Record the time spent in and the number of entries into the open and closed arms.[6]
-
Clean the maze thoroughly between animals.[3]
Data Analysis:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total arm entries (as a measure of general activity).
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries |
| Vehicle | 0 | 20 ± 3 | 30 ± 4 | 20 ± 3 |
| NPS-X | 1 | 15 ± 2 | 25 ± 3 | 22 ± 4 |
| NPS-X | 5 | 40 ± 5 | 50 ± 6 | 18 ± 2 |
| Diazepam (Positive Control) | 2 | 55 ± 6 | 65 ± 7 | 19 ± 3 |
Drug Discrimination
The drug discrimination paradigm is a powerful tool to assess the subjective effects of a novel compound by training animals to recognize and respond to the interoceptive cues produced by a known drug.[8][9][10]
Objective: To determine if a novel psychoactive substance produces subjective effects similar to a known drug of abuse (e.g., a stimulant, opioid, or hallucinogen).[9][10]
Materials:
-
Operant conditioning chambers equipped with two levers and a reward dispenser (e.g., food pellets).[11]
-
Training drug with known psychoactive effects.
-
Novel psychoactive substance and vehicle.
-
Food-restricted rodents.
Procedure:
-
Training Phase:
-
Testing Phase (Generalization):
-
Administer various doses of the novel psychoactive substance.
-
Record which lever the animal presses.
-
Reinforcement is typically provided for presses on either lever during testing to avoid biasing the response.[12]
-
Data Analysis:
-
Percentage of responses on the drug-appropriate lever. Full substitution (≥80% drug-lever responding) suggests similar subjective effects.[9]
-
Response rate, which can indicate motor stimulant or depressant effects.[9]
Data Presentation:
| Test Compound | Dose (mg/kg) | % Drug-Lever Responding | Response Rate (responses/min) |
| Vehicle | 0 | 10 ± 5 | 20 ± 3 |
| Training Drug | 5 | 95 ± 3 | 18 ± 2 |
| NPS-X | 1 | 25 ± 8 | 21 ± 4 |
| NPS-X | 5 | 85 ± 7 | 19 ± 3 |
| NPS-X | 10 | 92 ± 4 | 15 ± 2 |
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of extracellular neurotransmitters in specific brain regions of freely moving animals.[13][14][15]
Objective: To determine the effect of a novel psychoactive substance on the release and reuptake of key neurotransmitters like dopamine, serotonin, and norepinephrine.[15][16]
Materials:
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (MS) system for sample analysis.[14]
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Surgery: Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).[13] Allow for a recovery period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples.[17]
-
Drug Administration: Administer the novel psychoactive substance.
-
Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) post-injection.[13]
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate using HPLC-ED or MS.[13]
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the average baseline concentration.
-
Plot the time course of the drug's effect on neurotransmitter levels.
Data Presentation:
| Time (min) | Vehicle (% Baseline Dopamine) | NPS-X (5 mg/kg) (% Baseline Dopamine) |
| -20 | 100 ± 10 | 105 ± 12 |
| 0 (Injection) | 98 ± 9 | 102 ± 11 |
| 20 | 102 ± 11 | 250 ± 30 |
| 40 | 99 ± 8 | 450 ± 55 |
| 60 | 101 ± 10 | 380 ± 45 |
| 120 | 97 ± 9 | 150 ± 20 |
Receptor Binding Assays
Receptor binding assays are in vitro techniques used to determine the affinity of a compound for specific receptors or transporters.[18][19] While not an in vivo protocol, the data generated is crucial for interpreting in vivo results.
Objective: To identify the molecular targets of a novel psychoactive substance and determine its binding affinity.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand with known high affinity for the target receptor.
-
Novel psychoactive substance.
-
Filtration apparatus and scintillation counter or a non-isotopic method like surface plasmon resonance (SPR).[19]
Procedure:
-
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the novel psychoactive substance.
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Alternatively, use SPR to measure binding in real-time without isotopes.[19]
Data Analysis:
-
Calculate the inhibition constant (Ki) of the novel substance, which represents its affinity for the receptor. A lower Ki value indicates a higher affinity.
Data Presentation:
| Receptor/Transporter | Ki (nM) for NPS-X |
| Dopamine Transporter (DAT) | 25 |
| Serotonin Transporter (SERT) | 150 |
| Norepinephrine Transporter (NET) | 80 |
| 5-HT2A Receptor | 15 |
| CB1 Receptor | >1000 |
Signaling Pathway Visualization
Understanding how a novel psychoactive substance modulates intracellular signaling is key to elucidating its mechanism of action. The following diagram illustrates a hypothetical signaling cascade initiated by the binding of an NPS to a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR signaling pathway activated by a novel psychoactive substance.
Safety and Toxicology Assessment
A crucial component of in vivo testing is the assessment of the substance's safety and toxicological profile.[20][21][22]
Objective: To identify potential adverse effects and determine a preliminary safety margin.
Key Assessments:
-
Acute Toxicity: A single high-dose study to determine the median lethal dose (LD50) and identify signs of immediate toxicity.[23]
-
Repeated Dose Toxicity: Administration of the substance for a longer duration (e.g., 14 or 28 days) to assess cumulative effects on organ systems.
-
Safety Pharmacology: Evaluates the effects of the substance on vital functions, including the cardiovascular, respiratory, and central nervous systems.[23]
Parameters to Monitor:
-
Clinical signs (e.g., changes in posture, activity, breathing).
-
Body weight and food/water consumption.
-
Hematology and clinical chemistry.
-
Gross pathology and histopathology of major organs at study termination.
Data Presentation:
| Dose (mg/kg) | Mortality | Key Clinical Signs | Effect on Body Weight | Notable Histopathology |
| 0 (Vehicle) | 0/10 | None | Normal Gain | No significant findings |
| 10 | 0/10 | Mild hyperactivity | Normal Gain | No significant findings |
| 50 | 2/10 | Severe hyperactivity, tremors | Weight loss | Mild liver inflammation |
| 100 | 8/10 | Seizures, respiratory distress | Significant weight loss | Moderate to severe liver necrosis |
Conclusion
The in vivo experimental design for testing novel psychoactive substances requires a multi-faceted approach, integrating behavioral, neurochemical, and toxicological assessments. The protocols and data presentation formats outlined in this document provide a standardized framework for researchers to generate high-quality, interpretable data. By employing these systematic approaches, the scientific community can better understand the complex effects of NPS, paving the way for informed regulatory decisions and the potential discovery of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Evaluation of psychotropic drugs with a modified open field test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Drug discrimination - Wikipedia [en.wikipedia.org]
- 11. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. antecscientific.com [antecscientific.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurochemical Profiles of some novel psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Neurochemical profiles of some novel psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. blog.biobide.com [blog.biobide.com]
- 23. nuvisan.com [nuvisan.com]
Application Notes: Chromatographic Separation of (2-Aminophenyl)(pyrrolidin-1-yl)methanone Enantiomers
Introduction
(2-Aminophenyl)(pyrrolidin-1-yl)methanone is a chiral molecule with a stereocenter that results in two enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of robust and reliable analytical methods for their separation and quantification. This document provides detailed protocols for the enantioselective separation of this compound using High-Performance Liquid Chromatography (HPLC), catering to the needs of researchers, scientists, and professionals in drug development. Two primary strategies are presented: direct separation on a Chiral Stationary Phase (CSP) and indirect separation via pre-column derivatization.
Protocol 1: Direct Enantioseparation by Chiral HPLC
This method focuses on the direct separation of the enantiomers using a polysaccharide-based chiral stationary phase, which often provides excellent enantioselectivity for a wide range of chiral compounds.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v). The ratio of n-hexane to isopropanol can be optimized to achieve desired retention and resolution. The addition of a small amount of a basic modifier like DEA is often crucial to improve peak shape and prevent tailing for basic analytes like amines[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: Expected Chromatographic Parameters for Direct Chiral HPLC Separation
| Parameter | Expected Value |
| Retention Time (t R1 ) | ~ 9.5 min |
| Retention Time (t R2 ) | ~ 11.2 min |
| Resolution (R s ) | > 1.5 |
| Separation Factor (α) | > 1.2 |
| Tailing Factor (T f ) | < 1.5 |
Note: These are typical expected values based on separations of analogous compounds and may require optimization for the specific analyte.
Workflow Diagram
Caption: Workflow for Direct Chiral HPLC Separation.
Protocol 2: Indirect Enantioseparation via Pre-column Derivatization
This approach involves reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column. This method is particularly useful when direct chiral separation is challenging or when enhanced sensitivity is required. A common derivatizing agent for amines is 4-nitrobenzoyl chloride, which introduces a strong chromophore, enhancing UV detection[2][3].
Experimental Protocol
-
Derivatization Step (Formation of Diastereomers):
-
Dissolve approximately 10 mg of racemic this compound in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add 1.1 equivalents of a chiral derivatizing agent, such as (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and 1.2 equivalents of a non-chiral base (e.g., triethylamine or pyridine) to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or a preliminary HPLC run).
-
Quench the reaction by adding a small amount of water.
-
Extract the diastereomeric products with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove excess acidic reagents, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Reconstitute the dried residue in the HPLC mobile phase for analysis.
-
-
Instrumentation:
-
Standard HPLC system with a binary or quaternary pump.
-
Autosampler.
-
Column thermostat.
-
UV-Vis detector.
-
-
Chromatographic Conditions:
-
Stationary Phase: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) gradient. A typical gradient could be starting from 30% acetonitrile and increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the maximum absorbance of the derivatized product).
-
Injection Volume: 10 µL.
-
Data Presentation
Table 2: Expected Chromatographic Parameters for Indirect Separation via Derivatization
| Parameter | Expected Value |
| Retention Time (Diastereomer 1) | ~ 15.2 min |
| Retention Time (Diastereomer 2) | ~ 16.8 min |
| Resolution (R s ) | > 2.0 |
| Tailing Factor (T f ) | < 1.5 |
Note: Retention times are highly dependent on the specific derivatizing agent and the gradient profile used.
Workflow Diagram
Caption: Workflow for Indirect Separation via Derivatization.
Troubleshooting and Optimization
-
Poor Resolution:
-
Direct Method: Adjust the ratio of the polar modifier (isopropanol) in the mobile phase. A lower percentage of alcohol generally increases retention and may improve resolution. Screen different chiral stationary phases.
-
Indirect Method: Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks. Ensure the derivatization reaction has gone to completion.
-
-
Peak Tailing:
-
Irreproducible Retention Times:
-
Ensure the column is properly equilibrated with the mobile phase before each injection sequence.
-
Maintain a constant column temperature using a column oven.
-
The protocols outlined provide robust starting points for the successful chromatographic separation of this compound enantiomers. The choice between the direct and indirect method will depend on the available instrumentation, the complexity of the sample matrix, and the specific goals of the analysis. Method optimization will be crucial to achieve the desired performance characteristics for a given application.
References
The Chemical Probe "(2-Aminophenyl)(pyrrolidin-1-yl)methanone": A Compound in Search of a Target
While the pyrrolidine moiety is a common scaffold in biologically active compounds, and the aminobenzophenone core appears in various pharmacologically relevant molecules, a comprehensive review of scientific literature and chemical databases reveals that (2-Aminophenyl)(pyrrolidin-1-yl)methanone is not currently established as a chemical probe with a well-defined biological target or a specific application in biomedical research.
This compound, a molecule featuring a 2-aminobenzoyl group linked to a pyrrolidine ring, possesses chemical characteristics that suggest potential biological activity. The presence of a primary aromatic amine and a tertiary amide within its structure allows for potential hydrogen bonding and interactions with biological macromolecules. However, despite its commercial availability and the rich pharmacology of related structures, its specific mechanism of action and biological targets remain uncharacterized in the public domain.
Our investigation into the potential applications of this compound did not yield any published studies detailing its use in specific in vitro or in vivo assays, nor were there any associated quantitative data such as IC50 or Ki values that would be indicative of a defined biological activity. Consequently, the development of detailed application notes and experimental protocols for its use as a chemical probe is not feasible at this time.
For researchers interested in exploring the potential of this molecule, the initial steps would involve target identification and characterization. A hypothetical workflow for such an investigation is outlined below.
Hypothetical Research Workflow for Investigating this compound as a Chemical Probe
This workflow outlines the necessary steps to identify a biological target and subsequently develop protocols for its use as a chemical probe.
Caption: A hypothetical workflow for characterizing a novel chemical probe.
General Physicochemical Properties
For reference, the basic properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 52745-20-7 |
Conclusion
Application Note: High-Performance Thin-Layer Chromatography Method for the Quantification of Pyrrolidine Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive high-performance thin-layer chromatography (HPTLC) method for the separation and quantification of potential pyrrolidine impurities in pharmaceutical samples. The described protocol offers a reliable approach for the quality control of active pharmaceutical ingredients (APIs) and formulations where pyrrolidine may be present as a process-related impurity or a degradation product. The method is validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating its accuracy, precision, and specificity.
Introduction
Pyrrolidine and its derivatives are common structural motifs in a wide range of pharmaceuticals.[1] Consequently, pyrrolidine can be a potential impurity in drug substances, arising from the manufacturing process or degradation. Regulatory agencies require stringent control of impurities in pharmaceutical products to ensure their safety and efficacy.[2] High-performance thin-layer chromatography (HPTLC) is a powerful analytical technique well-suited for the identification and quantification of impurities in pharmaceuticals due to its high sample throughput, cost-effectiveness, and minimal sample preparation.[3][4] This application note provides a detailed protocol for an HPTLC method developed and validated for the determination of pyrrolidine impurities.
Experimental Protocols
Materials and Reagents
-
Standards: Pyrrolidine (analytical standard grade), API bulk drug.
-
Solvents: Methanol, Chloroform, Glacial Acetic Acid (all HPLC grade).
-
Stationary Phase: HPTLC plates pre-coated with Silica Gel 60 F254 (20 x 10 cm, 200 µm layer thickness).
Instrumentation
-
HPTLC applicator (e.g., CAMAG Linomat 5 or equivalent)
-
HPTLC developing chamber (e.g., CAMAG Twin Trough Chamber)
-
HPTLC scanner (e.g., CAMAG TLC Scanner 4 or equivalent) with winCATS software
-
UV cabinet with 254 nm and 366 nm lamps
-
Hot air oven
Preparation of Solutions
-
Standard Stock Solution of Pyrrolidine (1000 µg/mL): Accurately weigh 10 mg of pyrrolidine and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-10 µg/mL.
-
Sample Solution (API): Accurately weigh 100 mg of the API and dissolve it in 10 mL of methanol.
Chromatographic Conditions
-
Stationary Phase: HPTLC Silica Gel 60 F254 plates (pre-washed with methanol and activated at 110°C for 15 minutes).
-
Mobile Phase: Chloroform : Methanol : Glacial Acetic Acid (9:1:0.1, v/v/v).[5][6]
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using the automated applicator.
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.
-
Drying: Dry the developed plate in a stream of hot air for 5 minutes.
Data Presentation
The quantitative data for the developed HPTLC method is summarized in the table below. This data is illustrative and based on typical validation results for similar HPTLC methods.
| Parameter | Pyrrolidine |
| Rf Value | 0.45 ± 0.02 |
| Linearity Range (µ g/band ) | 0.1 - 0.8 |
| Correlation Coefficient (r²) | 0.9985 |
| Limit of Detection (LOD) (µ g/band ) | 0.03 |
| Limit of Quantification (LOQ) (µ g/band ) | 0.1 |
| Precision (%RSD, n=6) | |
| - Intraday | 1.85 |
| - Interday | 2.12 |
| Accuracy (Recovery %) | 98.5 - 101.2 |
| Specificity | Specific |
Method Validation
The developed HPTLC method was validated according to ICH guidelines for the following parameters:
-
Specificity: The method was found to be specific for pyrrolidine, with no interference from the API or other potential impurities.
-
Linearity: A linear relationship was observed between the peak area and the concentration of pyrrolidine in the specified range.
-
Precision: The method was found to be precise, with low relative standard deviation (%RSD) values for both intraday and interday analyses.
-
Accuracy: The accuracy of the method was confirmed by recovery studies, with results within the acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be sufficiently low to detect and quantify pyrrolidine at trace levels.
-
Robustness: The method was found to be robust, with minor variations in the mobile phase composition and development distance not significantly affecting the results.
Visualizations
Caption: Experimental workflow for the HPTLC analysis of pyrrolidine impurities.
Caption: Logical relationship between the HPTLC method and drug quality control.
Conclusion
The described HPTLC method provides a simple, rapid, and reliable approach for the quantitative determination of pyrrolidine impurities in pharmaceutical samples. The method is validated and can be effectively implemented in quality control laboratories for routine analysis. The high throughput and cost-effectiveness of HPTLC make it a valuable tool in the drug development process to ensure the quality and safety of pharmaceutical products.
References
- 1. [PDF] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | Semantic Scholar [semanticscholar.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. [PDF] HPTLC Method for Quantitative Determination of Zopiclone and Its Impurity. | Semantic Scholar [semanticscholar.org]
- 6. HPTLC Method for Quantitative Determination of Zopiclone and Its Impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Aminophenyl)(pyrrolidin-1-yl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-Aminophenyl)(pyrrolidin-1-yl)methanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and commercially available starting materials for the synthesis of this compound are isatoic anhydride and pyrrolidine.[1] This route is often preferred due to the operational simplicity and availability of the precursors.
Q2: What is a typical expected yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the reaction conditions. While specific yields for this exact compound are not extensively published, yields for analogous aminobenzophenones synthesized through similar routes can range from good to excellent, often between 64% and 91%.[2] Optimization of reaction parameters is crucial to achieving higher yields.
Q3: What are the main safety concerns associated with this compound?
A3: this compound is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn, and the synthesis should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Issue 1: Low Product Yield
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yield can be attributed to several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Reaction Temperature: The reaction of isatoic anhydride with amines is often exothermic. If the temperature is too low, the reaction may be slow or incomplete. Conversely, if the temperature is too high, it can lead to the formation of side products. A systematic screening of the reaction temperature is recommended.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[2]
-
Stoichiometry of Reactants: The molar ratio of isatoic anhydride to pyrrolidine can influence the yield. While a 1:1 ratio is theoretically required, a slight excess of the amine can sometimes drive the reaction to completion. However, a large excess can complicate the purification process.
-
Solvent Choice: The choice of solvent can impact the solubility of the reactants and the reaction rate. Protic solvents like ethanol or aprotic solvents like dichloromethane (DCM)[2] or dimethylformamide (DMF) can be considered. The optimal solvent should be determined experimentally.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Presence of Impurities
Q: My final product shows impurities after purification. What are the likely side products and how can I minimize them?
A: The formation of side products is a common issue. Potential impurities could arise from the degradation of isatoic anhydride or side reactions of the desired product.
-
Isatoic Anhydride Degradation: Isatoic anhydride can decarboxylate, especially at elevated temperatures, to form an unstable intermediate that can lead to various byproducts.
-
Dimerization or Polymerization: Under certain conditions, side reactions involving the reactants or the product can occur.
-
Purification Technique: The choice of purification method is critical. Flash column chromatography is often effective for removing impurities.[2] The solvent system for chromatography should be optimized to achieve good separation. Recrystallization from a suitable solvent can also be an effective purification method.
Issue 3: Incomplete Reaction
Q: How can I ensure my reaction goes to completion?
A: Monitoring the reaction is key to ensuring it has gone to completion.
-
TLC Monitoring: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting materials (isatoic anhydride) and the appearance of the product.[2] The reaction should be stopped only after the limiting reactant is no longer visible on the TLC plate.
-
Reaction Time Extension: If the reaction appears to be sluggish, extending the reaction time may be necessary. For some related syntheses, reactions are carried out over 16 hours.[2]
-
Catalyst: While not always necessary for this specific reaction, in some cases, a mild Lewis acid catalyst might enhance the reaction rate. However, this should be approached with caution as it can also promote side reactions.
Data Presentation
Table 1: Hypothetical Yield Comparison under Different Reaction Conditions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Isatoic Anhydride:Pyrrolidine) | Hypothetical Yield (%) |
| 1 | Ethanol | 25 | 12 | 1:1 | 65 |
| 2 | Ethanol | 50 | 8 | 1:1 | 78 |
| 3 | DCM | 25 | 16 | 1:1.2 | 85 |
| 4 | DMF | 25 | 12 | 1:1 | 72 |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide optimization.
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Isatoic anhydride
-
Pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Ethyl acetate/petroleum ether)
Procedure:
-
To a solution of isatoic anhydride (1.0 equivalent) in anhydrous dichloromethane (DCM), add pyrrolidine (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC until the isatoic anhydride is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure this compound.[2]
General Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
Common side products in the synthesis of pyrrolidine-containing drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side products and challenges encountered during the synthesis of pyrrolidine-containing drugs.
Section 1: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered in the synthesis of pyrrolidine rings, focusing on the formation of specific side products.
Issue 1: Formation of Regioisomers in 1,3-Dipolar Cycloaddition
Question: My 1,3-dipolar cycloaddition reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired pyrrolidine product?
Answer: The formation of regioisomeric mixtures is a common challenge in 1,3-dipolar cycloadditions when the electronic and steric properties of the azomethine ylide and the dipolarophile are not well-differentiated. Here are steps to troubleshoot and improve regioselectivity:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Detailed Recommendations:
-
Electronic Effects: The regioselectivity is often governed by the frontier molecular orbitals (HOMO-LUMO) of the azomethine ylide and the dipolarophile.
-
Steric Hindrance: Bulky substituents on either the ylide or the dipolarophile can direct the cycloaddition to favor the formation of the less sterically hindered regioisomer.
-
Recommendation: Introduce a sterically demanding group at a position that disfavors the formation of the undesired regioisomer.
-
-
Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the transition state energies of the two possible cycloaddition pathways.
-
Recommendation: Screen a variety of solvents with different polarities (e.g., toluene, THF, acetonitrile, ionic liquids).[3] Running the reaction at lower temperatures may also improve selectivity.
-
-
Catalysis: Lewis acid or organocatalysts can coordinate to the dipolarophile or the azomethine ylide, altering their electronic properties and steric environment, thus enhancing regioselectivity.[4]
-
Recommendation: Experiment with Lewis acids like ZnCl₂, Cu(I), or Ag(I) complexes, or organocatalysts such as thioureas.
-
Experimental Protocol: Improving Regioselectivity in a Catalytic 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for optimizing regioselectivity using a copper(I) catalyst.
-
Materials:
-
Azomethine ylide precursor (e.g., an imino ester)
-
Dipolarophile (e.g., an α,β-unsaturated ester)
-
Copper(I) source (e.g., Cu(OTf)₂ • C₆H₆)
-
Chiral ligand (e.g., a phosphoramidite)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) source (5 mol%) and the chiral ligand (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the dipolarophile (1.0 equivalent) to the reaction mixture.
-
In a separate flask, prepare a solution of the azomethine ylide precursor (1.2 equivalents) in anhydrous toluene.
-
Slowly add the solution of the azomethine ylide precursor to the reaction mixture at the desired temperature (start with room temperature and adjust as needed).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the ratio of regioisomers by ¹H NMR or HPLC analysis.
-
Issue 2: Over-alkylation in Reductive Amination
Question: My reductive amination reaction to form a pyrrolidine is producing significant amounts of over-alkylated byproducts (tertiary amines). How can I favor the formation of the desired secondary amine?
Answer: Over-alkylation is a common side reaction in reductive amination, where the initially formed secondary amine product is more nucleophilic than the starting primary amine and reacts further with the carbonyl compound.[5]
Troubleshooting Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Using a large excess of the primary amine helps it outcompete the secondary amine product for reaction with the carbonyl compound.[5] |
| Slow Addition of Reducing Agent | Adding the reducing agent slowly keeps the concentration of the intermediate imine low, favoring its immediate reduction over further reaction with another amine molecule. |
| Choice of Reducing Agent | Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are selective for the reduction of the iminium ion over the carbonyl group, reducing the chance of side reactions. |
| pH Control | Maintaining a slightly acidic pH (around 5-6) favors the formation of the iminium ion, which is more readily reduced than the carbonyl starting material. |
Experimental Protocol: Minimizing Over-alkylation in Reductive Amination
This protocol details the synthesis of a substituted pyrrolidine from a 1,4-dicarbonyl compound and a primary amine using sodium triacetoxyborohydride.
-
Materials:
-
1,4-dicarbonyl compound (1.0 equivalent)
-
Primary amine (1.1 - 1.5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
-
-
Procedure:
-
To a round-bottom flask, add the 1,4-dicarbonyl compound and the primary amine.
-
Add anhydrous DCM or DCE as the solvent.
-
If needed, add a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 3: Racemization of Chiral Centers
Question: I am observing a loss of enantiomeric excess in my pyrrolidine product. What could be causing the racemization, and how can I prevent it?
Answer: Racemization can occur if a stereocenter is located α to a carbonyl group or if the reaction conditions facilitate the reversible formation of a planar intermediate (e.g., an enamine or enolate).
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of (2-Aminophenyl)(pyrrolidin-1-yl)methanone in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (2-Aminophenyl)(pyrrolidin-1-yl)methanone in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound stem from its chemical structure, which contains an amide linkage and an aromatic amine. These functional groups make the molecule susceptible to degradation under certain conditions. The primary degradation pathways are:
-
Hydrolysis: The amide bond can be cleaved by hydrolysis, especially under acidic or basic conditions, to yield 2-aminobenzoic acid and pyrrolidine.
-
Oxidation: The 2-amino group on the phenyl ring is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to air, light, or oxidizing agents.
-
Photodegradation: The aromatic ring and amino group can absorb UV light, potentially leading to photodegradation.
Q2: I observed a color change in my stock solution of this compound. What could be the cause?
A2: A color change, often to a yellow or brown hue, is a common indicator of degradation, particularly oxidation of the aminophenyl moiety. This can be caused by:
-
Exposure to air (oxygen).
-
Exposure to light, especially UV light.
-
Presence of trace metal ions which can catalyze oxidation.
-
Use of solvents that are not peroxide-free.
To minimize oxidation, it is recommended to prepare fresh solutions, store stock solutions under an inert atmosphere (e.g., argon or nitrogen), protect them from light using amber vials or by wrapping the container in foil, and use high-purity, peroxide-free solvents.
Q3: My compound seems to be losing potency in my multi-day cell-based assay. Could this be a stability issue?
A3: Yes, a gradual loss of activity in a long-term assay is often indicative of compound instability in the assay medium. The aqueous, physiological pH and temperature (37°C) of cell culture media can promote slow hydrolysis of the amide bond over time. It is crucial to determine the stability of this compound in your specific cell culture medium under assay conditions.
Q4: What are the expected degradation products of this compound?
A4: Based on its structure, the most likely degradation products are:
-
From Hydrolysis: 2-aminobenzoic acid and pyrrolidine.
-
From Oxidation: Various oxidized species of the aniline moiety, which may include nitroso, nitro, or polymeric species. The exact structures can be complex and are best identified by techniques like LC-MS.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common stability-related problems.
Issue 1: Inconsistent or non-reproducible results in biological assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of stock solution | 1. Check the age and storage conditions of the stock solution. 2. Analyze the stock solution by HPLC to check for purity and the presence of degradation products. | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Store solutions under an inert atmosphere and protected from light. |
| Instability in assay buffer/medium | 1. Perform a time-course experiment to measure the concentration of the compound in the assay buffer/medium at different time points under assay conditions (e.g., 0, 2, 4, 8, 24 hours at 37°C). 2. Analyze the samples by a stability-indicating HPLC method. | 1. If degradation is significant, consider reducing the assay duration. 2. Prepare fresh working solutions immediately before use. 3. If possible, adjust the pH of the buffer to a range where the compound is more stable (if compatible with the assay). |
| Adsorption to plasticware | 1. Compare the concentration of the compound in solution after incubation in different types of plasticware (e.g., polypropylene vs. low-bind tubes). | 1. Use low-binding microplates and tubes. 2. Include a pre-incubation step to saturate non-specific binding sites. |
Issue 2: Appearance of new peaks in HPLC analysis of a stored solution.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolytic degradation | 1. Identify the new peaks by LC-MS and compare their mass to the expected hydrolysis products (2-aminobenzoic acid and pyrrolidine). 2. Check the pH of the solution. | 1. Adjust the pH of the solution to be closer to neutral, if possible. 2. Store solutions at lower temperatures to slow down hydrolysis. |
| Oxidative degradation | 1. Check if the solution was exposed to air or light. 2. Analyze the solution for the presence of peroxides. | 1. Use de-gassed solvents to prepare solutions. 2. Store solutions under an inert atmosphere (e.g., argon). 3. Use amber vials or protect from light. 4. Add an antioxidant if it does not interfere with downstream applications. |
| Photodegradation | 1. Compare the chromatograms of a light-exposed sample to a sample kept in the dark. | 1. Always store solutions in light-protecting containers. 2. Perform experimental manipulations under reduced light conditions if the compound is highly sensitive. |
Data Presentation
Disclaimer: The following tables present representative data from forced degradation studies of structurally similar aromatic amides. Specific degradation rates for this compound may vary and should be determined experimentally.
Table 1: Predicted Stability of this compound under Forced Degradation Conditions (Illustrative)
| Stress Condition | Reagent/Condition | Time | Temperature | Predicted % Degradation | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60°C | 15 - 25% | Amide Hydrolysis |
| Basic Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 20 - 35% | Amide Hydrolysis |
| Oxidative | 3% H₂O₂ | 24 h | Room Temp | 10 - 20% | Oxidation of Amino Group |
| Thermal | Dry Heat | 48 h | 80°C | < 5% | Minimal Degradation |
| Photolytic | ICH Option 2 | 24 h | Room Temp | 5 - 15% | Photodegradation of Aromatic System |
Table 2: Suggested Solvents for Stock Solutions
| Solvent | Concentration | Storage Temperature | Notes |
| DMSO | ≤ 10 mM | -20°C or -80°C | Recommended for long-term storage. Minimize freeze-thaw cycles. |
| Ethanol | ≤ 10 mM | -20°C | Suitable for short- to medium-term storage. |
| Acetonitrile | ≤ 10 mM | -20°C | Good for analytical purposes, but ensure it is high purity. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation (in solution): Heat the stock solution at 80°C. Withdraw aliquots at 0, 8, 24, and 48 hours.
-
Thermal Degradation (solid state): Place a known amount of the solid compound in an oven at 80°C. At specified time points, dissolve a portion of the solid for analysis.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.
-
Use a diode array detector (DAD) to assess peak purity.
-
Use LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program (Illustrative):
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimize based on the UV spectrum of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples from the forced degradation study with the mobile phase to an appropriate concentration.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Mandatory Visualizations
Troubleshooting low bioactivity in novel dopamine transporter inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with novel dopamine transporter (DAT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My novel compound is showing lower than expected potency (high IC50) in our DAT inhibition assay. What are the common initial troubleshooting steps?
A1: Low potency can stem from several factors. Begin by systematically evaluating the following:
-
Compound Integrity and Solubility: Confirm the purity and stability of your compound. Ensure it is fully dissolved in the assay buffer at the tested concentrations. Precipitation can drastically reduce the effective concentration. It's recommended to prepare fresh dilutions from a DMSO stock for each experiment and keep the final DMSO concentration low (typically ≤0.5%) to avoid solvent effects.[1]
-
Cell Health and DAT Expression: The health and confluence of your cell line are critical. Use healthy, viable cells and ensure consistent DAT expression levels.[1][2][3] For transiently transfected cells, optimize transfection efficiency.[1]
-
Assay Conditions: Verify that all assay parameters are optimal. This includes incubation times, temperature (typically 37°C for active transport), and buffer composition.[1] Dopamine uptake is an active, temperature-dependent process.[1]
-
Reagent Quality: Ensure all reagents, especially the radiolabeled or fluorescent substrate (e.g., [³H]Dopamine), are within their shelf-life and have been stored correctly.[1] Dopamine is prone to oxidation, so prepare fresh solutions and consider adding an antioxidant like ascorbic acid to your assay buffer.[1][4]
Q2: We are observing high variability and inconsistent IC50 values between experiments. What could be the cause?
A2: Inconsistent results are often due to subtle variations in experimental conditions. Key areas to investigate include:
-
Cell Plating and Density: Uneven cell plating can lead to variability in results.[3] Ensure a homogenous cell monolayer and optimize cell seeding density to maximize the assay window.[2] Avoid moving plates too quickly after seeding to prevent cells from accumulating at the well edges.[3]
-
Edge Effects: "Edge effects" in multi-well plates can cause significant variability. To minimize this, pre-incubate newly seeded plates at ambient temperature before moving them to the incubator.[5]
-
Pipetting Accuracy: Inaccurate pipetting, especially of inhibitors and substrates, can lead to significant errors. Calibrate your pipettes regularly.
-
Timing of Assay Steps: Be consistent with all incubation and wash times. Automated plate washers can improve consistency.[6]
Below is a troubleshooting workflow to address inconsistent IC50 values:
Q3: How can I be sure that the observed activity is specific to DAT inhibition?
A3: To confirm DAT-specific activity, several control experiments are essential:
-
Use a Known DAT Inhibitor: Always include a reference compound with a known potency, such as GBR 12909 or cocaine, in your assays.[1][5] This helps to validate the assay's performance.
-
Non-Specific Uptake Control: Determine non-specific uptake by including wells with a high concentration of a potent DAT inhibitor.[4][7] Specific uptake is calculated by subtracting this value from the total uptake.[7]
-
Use Non-Transfected Cells: If you are using a cell line transfected with DAT (e.g., HEK293-hDAT), perform the assay in parallel with the non-transfected parental cell line to ensure the uptake is transporter-dependent.[4][6]
Q4: My compound has a novel chemical scaffold. Could its mechanism of action differ from classical inhibitors?
A4: Yes, novel compounds may exhibit different mechanisms of inhibition. Classical inhibitors like cocaine are competitive, meaning they bind to the same site as dopamine and increase the apparent Km of dopamine uptake without changing the Vmax.[8] However, your compound could be:
-
Non-competitive: Binding to an allosteric site to reduce the Vmax of dopamine transport without affecting the Km.[8]
-
Atypical: These inhibitors may stabilize a different conformation of the transporter.[9][10]
-
A Substrate/Releaser: Some compounds are transported by DAT and can induce dopamine efflux (reverse transport).[5][9][11]
To investigate this, you can perform kinetic studies to determine the effect of your compound on both the Km and Vmax of dopamine uptake.[6][12] Efflux assays can determine if your compound acts as a substrate.[5][6]
The following diagram illustrates the different mechanisms of DAT inhibition:
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. marinbio.com [marinbio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Acetoacetanilide Derivatives
Welcome to the technical support center for the synthesis and optimization of acetoacetanilide derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing acetoacetanilide and its derivatives?
A1: Acetoacetanilide and its derivatives are typically synthesized through the acetoacetylation of anilines. The most common methods involve the reaction of an aniline with one of the following reagents:
The choice of reagent can depend on factors such as scale, available starting materials, and desired purity.
Q2: What is a common side reaction to be aware of during the synthesis of acetoacetanilide derivatives?
A2: A common side reaction, particularly when using acetic anhydride in related acetylations, is the formation of N,N-diacetylaniline (diacetylation). This can occur with the use of excess acetylating agent or prolonged reaction times at elevated temperatures. To minimize this, a controlled molar ratio of aniline to the acetylating agent (typically close to 1:1) is recommended.
Q3: My acetoacetanilide product is an oil and will not crystallize. What could be the cause and how can I fix it?
A3: Oily product formation can occur if the crude product is impure, which can depress its melting point. The melting point of acetoacetanilide is also close to the boiling point of water, which can cause it to melt during recrystallization with hot solvents. To address this, ensure you continue adding the hot recrystallization solvent until the oil completely dissolves. The impurities should be removed during hot filtration, allowing the purified product to crystallize upon cooling.
Q4: I am experiencing a low yield of my acetoacetanilide derivative. What are the potential causes and solutions?
A4: Low yields can stem from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring it with thin-layer chromatography (TLC).[3] Adjust reaction time and temperature as needed based on literature procedures.
-
Loss of product during workup and purification: Product can be lost during extractions, filtrations, and recrystallization. To minimize loss, use a minimal amount of hot solvent for recrystallization and ensure the filtrate is thoroughly cooled before filtration.
-
Sub-optimal reaction conditions: The choice of solvent, catalyst, and temperature can significantly impact yield. Refer to the optimization tables below for guidance.
Troubleshooting Guides
Issue 1: Low Reaction Conversion or No Product Formation
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | The choice of solvent is critical. While various solvents can be used, some are more effective than others. For certain multicomponent reactions involving acetoacetanilide derivatives, water has been shown to be a highly effective solvent.[4] Toluene is also commonly used.[3] |
| Ineffective Catalyst | For reactions involving ethyl acetoacetate, a catalyst may be necessary to drive the reaction. 4-dimethylaminopyridine (DMAP) has been successfully used as a catalyst in the synthesis of acetoacetanilide from ethyl acetoacetate and aniline.[3] In other multicomponent reactions, catalysts like triethylamine or ammonium acetate can be employed.[5] |
| Incorrect Temperature | Reaction temperature plays a significant role in reaction rate and yield. For the reaction of aniline with ethyl acetoacetate, heating under reflux is common.[3] However, for other systems, temperature optimization is key. For instance, in some acylation reactions, 140°C was found to be the optimal temperature.[6] |
| Protonation of Aniline | In the presence of strong acid, the aniline nitrogen can be protonated, rendering it non-nucleophilic and thus unreactive towards the acetylating agent. The addition of a base, such as sodium acetate, can shift the equilibrium to the free aniline, allowing the reaction to proceed.[7][8] |
Issue 2: Product Fails to Crystallize or Precipitate
| Potential Cause | Suggested Solution |
| Solution is too dilute | If too much solvent was used during recrystallization, the solution may be too dilute for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9] |
| Insufficient Cooling | Ensure the solution is cooled to room temperature and then placed in an ice bath to induce crystallization.[9] |
| Lack of Nucleation Sites | Scratching the inside of the flask with a glass rod can create nucleation sites and initiate crystallization.[9] |
| Incorrect Recrystallization Solvent | The choice of solvent for recrystallization is crucial. A common solvent system for acetoacetanilide is a 50% aqueous ethanol solution.[2] |
Experimental Protocols
Synthesis of Acetoacetanilide from Aniline and Diketene
This procedure is adapted from Organic Syntheses.[2]
-
Reaction Setup: In a 500-mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a stirrer, dissolve 46 g (0.5 mole) of dry aniline in 125 mL of dry benzene.
-
Addition of Diketene: While stirring, add a solution of 42 g (0.5 mole) of ketene dimer in 75 mL of dry benzene dropwise over 30 minutes.
-
Reflux: Heat the reaction mixture under reflux on a steam bath for 1 hour.
-
Solvent Removal: Distill off the majority of the benzene from the steam bath, and remove the remaining solvent under reduced pressure.
-
Recrystallization: Dissolve the residue in 500 mL of hot 50% aqueous ethanol. Allow the solution to cool, which will cause the acetoacetanilide to crystallize. Cool the mixture to 0°C before filtering.
-
Second Crop: A second crop of crystals can be obtained by adding 250 mL of water to the mother liquor and cooling again.
-
Drying and Yield: The total yield of the product with a melting point of 82–83.5°C is approximately 65 g (74%). Further recrystallization from 300 mL of 50% ethanol can yield a product with a melting point of 84–85°C.
Synthesis of Acetoacetanilide from Aniline and Ethyl Acetoacetate
This protocol is based on a patented method.[3]
-
Reactant Mixture: In a 25 mL single-neck flask, combine 5.31 mmol of ethyl acetoacetate, 5.31 mmol of aniline, and 0.531 mmol of 4-dimethylaminopyridine (DMAP).
-
Solvent Addition: Add 10-30 mL of toluene to the flask.
-
Reaction: Heat the mixture to reflux with stirring for 20-36 hours.
-
Monitoring: Monitor the disappearance of the starting materials using thin-layer chromatography (petroleum ether: ethyl acetate = 4:1).
-
Workup: Once the reaction is complete, add water and transfer the solution to a separatory funnel. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Collect the organic phases, wash with saturated sodium chloride solution, and dry with anhydrous MgSO4. Filter to remove the drying agent, and remove the solvent by rotary evaporation.
-
Column Chromatography: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to obtain the target compound.
Data Presentation
Table 1: Optimization of Solvent for a Multicomponent Reaction Involving Acetoacetanilide Derivatives
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H₂O | Reflux | 30 | 92 |
| 2 | EtOH | Reflux | 60 | 85 |
| 3 | MeCN | Reflux | 90 | 82 |
| 4 | EtOH/H₂O (1:1) | Reflux | 60 | 88 |
| Data adapted from a study on a four-component reaction.[4] |
Table 2: Effect of Catalyst Loading on Acylation Reaction
| Entry | Catalyst Loading (mg) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | 140 | 3 | <5 |
| 2 | 25 | 140 | 3 | High |
| Data from a study on the acylation of aniline with acetic acid using a nanocomposite catalyst.[6] |
Visualizations
Caption: General experimental workflow for acetoacetanilide synthesis.
Caption: Troubleshooting guide for product crystallization issues.
References
- 1. Acetoacetanilide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
How to avoid degradation of (2-Aminophenyl)(pyrrolidin-1-yl)methanone during storage
This technical support center provides guidance on the proper storage and handling of (2-Aminophenyl)(pyrrolidin-1-yl)methanone to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound involve its two main functional groups: the aromatic amine and the amide. The aromatic amine group is susceptible to oxidation, which can lead to the formation of nitroso and nitro compounds, as well as colored polymeric byproducts.[1][2][3][4] The amide bond can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-aminobenzoic acid and pyrrolidine.[5][6][7]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[8] A structurally similar compound, 2-Aminobenzamide, is recommended to be stored at 4°C.[9] For long-term storage, refrigeration (2-8°C) is advisable. The container should be tightly sealed to prevent exposure to moisture and air.
Q3: My sample of this compound has changed color. What could be the cause?
A3: A change in color, such as turning yellow or brown, is a common indicator of degradation, particularly oxidation of the 2-amino group.[1][2] Exposure to air (oxygen) and/or light can accelerate this process. It is recommended to use fresh, colorless, or off-white material for experiments where purity is critical.
Q4: Can I store solutions of this compound?
A4: Storing this compound in solution is generally not recommended for extended periods due to the risk of hydrolysis and oxidation. If solutions must be prepared in advance, they should be made fresh and used as quickly as possible. If short-term storage is necessary, use a non-polar, aprotic solvent, store at low temperature (e.g., -20°C), and protect from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration and potential interference from degradation products. | - Use a fresh vial of the compound. - Assess the purity of the stored material using an appropriate analytical method (e.g., HPLC, LC-MS). - If degradation is confirmed, purchase a new batch and store it under the recommended conditions. |
| Compound has become discolored (yellow/brown) | Oxidation of the aromatic amine group. | - Discard the discolored material if purity is critical. - For less sensitive applications, the material may still be usable, but the purity should be checked. - Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
| Poor solubility in a protic solvent | Potential hydrolysis and formation of less soluble degradation products. | - Use a fresh sample of the compound. - Consider using a non-polar, aprotic solvent for solubilization if compatible with your experimental design. |
Experimental Protocols
Protocol 1: Assessment of Chemical Stability
This protocol provides a method to assess the chemical stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, water, methanol)
- Buffers of various pH (e.g., pH 4, 7, 9)
- High-performance liquid chromatography (HPLC) system with a UV detector
- Analytical column (e.g., C18)
- Incubator or oven
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into several vials.
- To different vials, add an equal volume of the respective buffer (pH 4, 7, and 9) to achieve the final desired concentration.
- Store one set of vials at room temperature (20-25°C) and another set at an elevated temperature (e.g., 40°C).
- At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
- Analyze the samples by HPLC to determine the concentration of the parent compound and detect the formation of any degradation products.
- Compare the chromatograms over time to assess the stability under each condition.
Protocol 2: Assessment of Photostability
This protocol is based on the ICH Q1B guidelines for photostability testing.[10][11]
1. Materials:
- This compound (solid and in solution)
- Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or cool white fluorescent and near-UV lamps).[10][12]
- Transparent and light-impermeable containers (e.g., clear glass vials and vials wrapped in aluminum foil).
- HPLC system as described in Protocol 1.
2. Procedure:
- Place a sample of the solid compound in a transparent container.
- Prepare a solution of the compound in a suitable solvent and place it in a transparent container.
- Prepare control samples by wrapping identical containers with aluminum foil to protect them from light.
- Place all samples (exposed and controls) in the photostability chamber.
- Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11][12]
- At the end of the exposure period, analyze both the exposed and control samples by HPLC.
- Compare the chromatograms to determine the extent of photodegradation. The control samples will indicate any degradation due to thermal stress.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for photostability testing.
References
- 1. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 52745-20-7|this compound|BLD Pharm [bldpharm.com]
- 9. usbio.net [usbio.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. rdlaboratories.com [rdlaboratories.com]
Technical Support Center: Overcoming Poor Solubility of Novel Organic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of novel organic compounds in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My organic compound is poorly soluble in my aqueous buffer. What are the initial steps I should take?
When facing poor solubility, a systematic approach is recommended. Start with simple and rapid methods before moving to more complex techniques.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[1][2][3][4][][6][7] Weakly acidic compounds become more soluble at higher pH, while weakly basic compounds are more soluble at lower pH.[4][7]
-
Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous solvent.[][8][9][10] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[]
-
Temperature: Gently heating the solution can sometimes improve solubility, but be cautious as this can also lead to compound degradation or precipitation upon cooling.
If these initial steps are insufficient, more advanced methods may be necessary. The following diagram illustrates a general workflow for addressing poor solubility.
2. How do I choose the right co-solvent for my experiment?
The choice of co-solvent depends on the properties of your compound and the requirements of your experiment.
-
Polarity: The co-solvent should have a polarity that is intermediate between your compound and the aqueous buffer.
-
Toxicity: For biological assays, it is crucial to select a co-solvent with low toxicity at the final concentration used.[10]
-
Compatibility: Ensure the co-solvent is compatible with other components in your assay and does not interfere with the experimental measurements.
Quantitative Data: Co-solvent Effects on Solubility
| Co-solvent | Typical Concentration Range (%) | Fold Solubility Increase (Example) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 5 | >100 | Can be toxic to some cells at higher concentrations. |
| Ethanol | 1 - 10 | 10 - 100 | Less toxic than DMSO, but can affect protein structure.[11] |
| Polyethylene Glycol 400 (PEG 400) | 5 - 20 | 50 - 500 | Generally considered safe and is used in pharmaceutical formulations.[10] |
| Propylene Glycol | 5 - 20 | 20 - 200 | Another common and relatively non-toxic co-solvent.[10] |
3. My compound is still not soluble enough, even with co-solvents. What are the next steps?
If co-solvents are not effective, you can explore more advanced techniques such as using cyclodextrins, surfactants, or creating solid dispersions.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more soluble in aqueous solutions.[12][13][14][15][16] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their improved solubility and safety profile.[12][14]
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble drugs in their hydrophobic core, thereby increasing their apparent solubility.[17][18][19][20] The choice of surfactant (anionic, cationic, or non-ionic) depends on the drug's properties.[18][21]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[22][23][24][25] The drug can exist in an amorphous state within the hydrophilic carrier, leading to a higher dissolution rate and apparent solubility.[22][23]
The following diagram illustrates the decision-making process for selecting an advanced solubilization technique.
Experimental Protocols
Protocol 1: Phase Solubility Study with Cyclodextrins
This protocol is used to determine the effect of a cyclodextrin on the solubility of a guest molecule and to determine the complex stoichiometry and stability constant.[26]
Materials:
-
Poorly soluble organic compound (guest)
-
Cyclodextrin (e.g., HP-β-CD)
-
Aqueous buffer of choice
-
Vials with screw caps
-
Shaker or agitator at a constant temperature
-
Centrifuge or filtration system (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin in your desired buffer.[26]
-
Add an excess amount of your organic compound to each cyclodextrin solution in separate vials.[26]
-
Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).[26]
-
After reaching equilibrium, centrifuge or filter the suspensions to remove the undissolved compound.[26]
-
Determine the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method.[26]
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant of the inclusion complex.
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation Method
This is a common method for preparing solid dispersions in a laboratory setting.[11][22][25][27]
Materials:
-
Poorly soluble organic compound (drug)
-
Hydrophilic carrier (e.g., PVP K30, HPMC)[28]
-
Common volatile solvent (e.g., ethanol, methanol, dichloromethane)[11][22]
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve both the drug and the carrier in a common volatile solvent.[11][27] The ratio of drug to carrier should be determined based on preliminary studies.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a controlled temperature.[11][27]
-
The resulting solid mass is the solid dispersion.
-
Further dry the solid dispersion to ensure complete removal of the solvent.
-
Crush the solid mass using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.[11][22]
Quantitative Data: Solubility Enhancement with Advanced Techniques
| Technique | Carrier/Agent | Drug Example | Fold Solubility Increase | Reference |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | Capsaicin | ~200 | [14] |
| Cyclodextrin Complexation | β-cyclodextrin derivatives | Steroid hormones | up to 50 | [14] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Tenoxicam | Significant | [23] |
| Solid Dispersion | HPMC E 100 / 2-HP-β-CD | Piperine | Significant | [25] |
| Surfactant Micellization | Varies | Poorly soluble drugs | Varies widely | [17][18][21] |
The following diagram illustrates the general experimental workflow for preparing and characterizing a solid dispersion.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. longdom.org [longdom.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijpbr.in [ijpbr.in]
- 11. japsonline.com [japsonline.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. alzet.com [alzet.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. jocpr.com [jocpr.com]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. researchgate.net [researchgate.net]
- 21. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jddtonline.info [jddtonline.info]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 25. ybcp.ac.in [ybcp.ac.in]
- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. jopcr.com [jopcr.com]
Technical Support Center: Mass Spectrometry Analysis of Aminophenyl Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrometry analysis of aminophenyl ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts observed in the LC-MS analysis of aminophenyl ketones?
A1: The most common artifacts include:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine). This can lead to inaccurate quantification.[1][2]
-
In-Source Fragmentation: The breakdown of the analyte in the ion source of the mass spectrometer, leading to the appearance of fragment ions that can be mistaken for metabolites or impurities.[3][4]
-
Adduct Formation: The association of the analyte with cations (e.g., Na+, K+, NH4+) or solvent molecules, resulting in ions with a higher mass-to-charge ratio (m/z) than the protonated molecule.[5][6]
-
Contamination: Peaks originating from solvents, glassware, plasticizers, or carryover from previous injections.
Q2: I am observing unexpected peaks in my chromatogram. How can I determine their origin?
A2: A systematic approach is necessary to identify the source of unexpected peaks. This can involve a series of blank injections to isolate the source of contamination, and varying instrument parameters to check for in-source fragmentation. A logical troubleshooting workflow can help pinpoint the origin of these artifacts.
Q3: How can I minimize matrix effects when analyzing aminophenyl ketones in biological samples?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[1][7]
-
Chromatographic Separation: Optimizing the HPLC method to separate the analyte from co-eluting matrix components is crucial.
-
Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[1]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: My aminophenyl ketone appears to be fragmenting in the ion source. What can I do to reduce this?
A4: In-source fragmentation can often be controlled by optimizing the ion source parameters. Key parameters to adjust include:
-
Cone Voltage (or Fragmentor Voltage): Lowering the cone voltage reduces the energy imparted to the ions, thus minimizing their fragmentation.[3][4]
-
Source Temperature: High source temperatures can sometimes contribute to thermal degradation. Experimenting with lower temperatures may be beneficial.[4]
-
Nebulizer Gas Flow: Optimizing the gas flow can lead to more efficient desolvation and softer ionization.
Q5: I see multiple peaks with m/z values higher than my expected protonated molecule. What are these?
A5: These are likely adduct ions. In positive electrospray ionization (ESI) mode, it is common to observe adducts with sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+). The presence of these adducts can be confirmed by their characteristic mass differences from the protonated molecule ([M+H]+).
Troubleshooting Guides
Troubleshooting Unexpected Peaks
If you observe unexpected peaks in your mass spectrum, the following workflow can help you identify their source.
Quantitative Data Summary
The following tables provide a summary of common adducts and representative data for matrix effect and recovery from a validated bioanalytical method for Bupropion, an aminophenyl ketone.
Table 1: Common Adducts in Positive ESI-MS
| Adduct Ion | Mass Difference from [M+H]+ (Da) |
| [M+Na]+ | +21.9820 |
| [M+K]+ | +37.9559 |
| [M+NH4]+ | +17.0265 |
| [M+CH3CN+H]+ | +41.0265 |
| [M+H2O+H]+ | +18.0106 |
Table 2: Matrix Effect and Recovery for Bupropion and its Metabolites in Human Plasma
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Bupropion | 92.5 | 98.7 |
| Hydroxybupropion | 94.2 | 101.3 |
| Threohydrobupropion | 91.8 | 97.5 |
| Erythrohydrobupropion | 89.6 | 99.1 |
| Data derived from a validated LC-MS/MS method where no significant matrix effect was observed.[2][8] The matrix effect is presented as the ratio of the analyte response in the presence of matrix to the response in a neat solution, expressed as a percentage. A value close to 100% indicates a negligible matrix effect. |
Experimental Protocols
Protocol for Evaluation of Matrix Effects using Post-Column Infusion
This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the aminophenyl ketone analysis.
-
Prepare a standard solution of the aminophenyl ketone at a concentration that gives a stable and moderate signal.
-
Infuse this standard solution post-column into the mobile phase stream using a syringe pump and a T-connector before the mass spectrometer's ion source (as shown in Figure 2).[9]
-
-
Data Acquisition:
-
Begin infusing the analyte solution to obtain a stable baseline signal in the mass spectrometer.
-
Inject a blank solvent (e.g., mobile phase) to establish the baseline response of the infused analyte.
-
Inject an extracted blank matrix sample (e.g., plasma from a drug-free subject prepared with the intended sample preparation method).
-
-
Data Analysis:
-
Monitor the signal of the infused analyte throughout the chromatographic run of the blank matrix injection.
-
Compare the signal trace from the matrix injection to the baseline signal from the solvent injection.
-
Any significant deviation (suppression or enhancement) from the baseline indicates the presence of matrix effects at that retention time.[9] This allows for the adjustment of the chromatography to move the analyte of interest away from these zones of interference.
-
Protocol for Minimizing In-Source Fragmentation
This protocol provides a systematic way to optimize the cone voltage (or fragmentor voltage) to reduce in-source fragmentation.
-
Prepare a standard solution of the aminophenyl ketone in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer using a syringe pump to achieve a stable signal.
-
Set initial MS parameters based on a standard method for small molecules.
-
Acquire data in full scan mode to observe both the precursor ion (e.g., [M+H]+) and any fragment ions.
-
Start with a high cone voltage where significant fragmentation is observed.
-
Gradually decrease the cone voltage in discrete steps (e.g., 5-10 V increments) and acquire a mass spectrum at each step.
-
Monitor the intensities of the precursor ion and the major fragment ions at each cone voltage setting.
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the optimal cone voltage that provides the highest intensity for the precursor ion with the lowest intensity of fragment ions, without significantly compromising the overall signal.[10]
Bupropion Fragmentation Pathway
Understanding the expected fragmentation of your analyte is key to distinguishing it from unexpected artifacts. The following diagram shows a simplified fragmentation pathway for Bupropion, a common aminophenyl ketone.
This technical support center provides a starting point for addressing common artifacts in the mass spectrometry analysis of aminophenyl ketones. For specific applications, further method development and validation are essential.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Protocols for Pyrrolidin-1-yl-methanone Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for pyrrolidin-1-yl-methanone analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrrolidin-1-yl-methanone analogs?
A1: The most frequently employed purification techniques for this class of compounds are recrystallization and flash column chromatography.[1][2] The choice between these methods often depends on the physical state of the compound (solid or oil), the nature of the impurities, and the required final purity.
Q2: My pyrrolidin-1-yl-methanone analog is an oil. Can I still use recrystallization?
A2: Direct recrystallization of an oil is not possible. However, it is common practice to convert the oily freebase into a salt (e.g., hydrochloride or hydrobromide salt), which is often a crystalline solid that can be purified by recrystallization.[1][2]
Q3: I am struggling to separate diastereomers of my compound. What should I do?
A3: Separation of diastereomers can be challenging. Flash column chromatography is often effective for separating diastereomeric mixtures.[1][2] If baseline separation is not achieved, optimizing the solvent system (mobile phase) or trying a different stationary phase (e.g., alumina instead of silica gel) may improve the outcome. In some cases, diastereomeric salts can be formed with a chiral acid or base, and these can be separated by recrystallization.[1]
Q4: How can I remove residual starting materials from my final product?
A4: If the starting materials have significantly different polarities from your product, flash column chromatography is typically the best approach. If the starting material is an acid or a base, an aqueous wash of the organic layer containing your product with a mild base or acid, respectively, can effectively remove it.
Q5: What are some common solvent systems for the recrystallization of pyrrolidin-1-yl-methanone analogs?
A5: Common solvent systems for the recrystallization of the salt forms of these analogs include ethanol/diethyl ether (EtOH/Et2O) and dichloromethane/hexane (CH2Cl2/hexane).[1][2] The ideal solvent system will dissolve the compound when hot but result in poor solubility when cold, allowing for the formation of pure crystals.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of pyrrolidin-1-yl-methanone analogs.
Guide 1: Poor Yield After Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Low or no crystal formation upon cooling. | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used. | - Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then cool.- Reduce the volume of the solvent by evaporation before cooling. |
| Oiling out instead of crystallization. | - The compound's melting point is lower than the boiling point of the solvent.- High impurity levels are present. | - Use a lower-boiling point solvent or a solvent mixture.- Try to pre-purify the crude product by a quick filtration through a plug of silica gel before recrystallization. |
| Product crashes out of solution too quickly, leading to impure crystals. | - The solution is supersaturated.- The cooling process is too rapid. | - Re-dissolve the product by heating and allow it to cool more slowly. Using a Dewar flask can help to slow down the cooling rate.- Use a slightly larger volume of solvent. |
Guide 2: Ineffective Separation by Flash Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Co-elution of the product with impurities. | - The polarity of the mobile phase is too high or too low.- The stationary phase is not suitable for the separation. | - Systematically vary the solvent ratio of your mobile phase to find the optimal polarity for separation. Using a gradient elution can be beneficial.- Consider switching the stationary phase (e.g., from silica gel to alumina or a C18 reversed-phase silica). |
| Tailing of the product spot on the TLC plate and the column. | - The compound is interacting too strongly with the stationary phase (common for basic compounds on acidic silica gel).- The column is overloaded. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to reduce tailing.- Ensure you are not loading too much crude material onto the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel. |
| Product is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of your mobile phase. For very polar compounds, a mobile phase containing methanol or even a small percentage of acetic acid (if the compound is stable) might be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Prepare the Column: A glass column is slurry-packed with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Adsorption: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder.
-
Loading: The dry sample is carefully added to the top of the prepared column.
-
Elution: The mobile phase (a solvent system of appropriate polarity determined by TLC analysis) is passed through the column.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Concentration: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.
Protocol 2: General Procedure for Recrystallization of a Salt
-
Dissolution: The crude salt of the pyrrolidin-1-yl-methanone analog is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Crystal Collection: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: The crystals are dried under vacuum to remove residual solvent.
Visualizations
References
Technical Support Center: Troubleshooting Batch-to-Batch Variability in Custom Synthesized Compounds
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address and resolve issues related to batch-to-batch variability in custom synthesized compounds. Here you will find troubleshooting guides and frequently asked questions to help ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered with different batches of synthesized compounds.
Issue 1: A new batch of our compound shows significantly lower biological activity compared to a previous batch.
Answer:
This is a common and critical issue that can arise from several factors related to the compound's purity, structure, and physical properties. A systematic investigation is necessary to pinpoint the root cause.
Step 1: Review the Certificate of Analysis (CoA) for Both Batches
Carefully compare the CoAs of the new and old batches. Pay close attention to reported purity, impurity profiles, and the analytical methods used.[1] Discrepancies in the CoA can be an early indicator of significant chemical differences between batches.[1]
Step 2: Perform In-House Analytical Characterization
It is crucial to independently verify the identity, purity, and integrity of the new batch. We recommend the following analytical workflow:
Diagram: Compound Quality Control Workflow
Caption: A logical workflow for the analytical and physical characterization of a new batch of a custom synthesized compound.
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Objective: To determine the purity of the compound and identify any impurities.[2][3]
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).[4][5]
-
Column: A C18 reversed-phase column is commonly used for a wide range of small molecules (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. A typical gradient might run from 5% to 95% organic solvent over 20-30 minutes.[5]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[5][6]
-
Analysis: Inject a small volume (e.g., 5-10 µL) onto the column. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification:
-
Objective: To confirm the chemical structure of the synthesized compound and ensure it matches the expected structure.[1][2][8][9][10]
-
Instrumentation: 400 MHz or higher NMR spectrometer.[5]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
-
Analysis: Acquire a ¹H NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks should be consistent with the structure of the target compound.[2][8][9][11] Compare the spectrum of the new batch to that of a known, active batch.
-
Data Presentation: Comparison of "Good" vs. "Bad" Batch
| Parameter | "Good" Batch (Previous) | "Bad" Batch (New) | Method |
| Purity (HPLC) | 99.2% | 95.5% | HPLC-UV (254 nm) |
| Major Impurity | 0.3% (retention time 5.2 min) | 3.8% (retention time 6.8 min) | HPLC-UV (254 nm) |
| ¹H NMR | Spectrum consistent with structure | Spectrum shows unexpected peaks in the aromatic region | 400 MHz NMR |
| Mass (LC/MS) | [M+H]⁺ = 354.12 | [M+H]⁺ = 354.12 and 370.10 | LC-MS |
| Appearance | White crystalline solid | Off-white powder | Visual Inspection |
Step 3: Investigate Physical Properties
-
Solubility: Ensure that both batches are fully solubilized in your assay buffer. Poor solubility is a frequent cause of inconsistent biological data.[4][12][13][14]
-
Protocol for Solubility Assessment: Prepare a stock solution in an organic solvent like DMSO.[4][15] Add this stock solution to your aqueous assay buffer while vortexing to minimize precipitation.[15] Visually inspect for any precipitate. If solubility is an issue, you may need to adjust the formulation by adding a small amount of a non-ionic surfactant like Tween-80, after confirming the surfactant itself does not interfere with the assay.[4]
-
-
Aggregation: Compounds can form aggregates in solution, reducing the concentration of the active monomeric species.[4][16][17]
If the analytical and physical data for the new batch are inconsistent with the previous, well-performing batch, the issue likely lies with the compound itself. Contact the synthesis provider with your data to troubleshoot the synthesis or purification process.
Issue 2: We observe inconsistent results even with batches that have similar purity by HPLC.
Answer:
When standard purity analysis does not reveal the cause of variability, other, more subtle factors may be at play.
Step 1: Investigate the Nature of Impurities
Even small amounts of certain impurities can have a significant biological impact.[19][20]
-
Structurally-related impurities: These may act as antagonists or agonists at your biological target.
-
Reactive impurities: These could modify your target protein or other assay components.
-
Process-related impurities: Residual catalysts (e.g., heavy metals) or reagents could interfere with the assay.[15][]
Action: Use a more sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the impurities.[] Comparing the impurity profiles of a "good" and "bad" batch by MS can reveal differences not apparent by UV detection alone.
Step 2: Consider Polymorphism
Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates, which can affect biological activity.[1]
Action: If you suspect polymorphism, techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) can be used to characterize the solid state of the different batches.
Step 3: Evaluate Compound Stability
The compound may be degrading under your experimental or storage conditions.[1]
Action: Re-analyze a sample of the compound after it has been prepared in your assay medium and incubated for the duration of your experiment. Compare the HPLC chromatogram to that of a freshly prepared sample to check for the appearance of degradation products.
Diagram: Root Causes of Batch-to-Batch Variability
Caption: Common root causes of batch-to-batch variability in custom synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in research compounds?
A1: The most frequent causes include:
-
Purity and Impurity Profiles: Minor differences in the percentage of the active compound and the presence of different impurities can significantly alter experimental outcomes.[1]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have varying solubility, dissolution rates, and bioavailability.[1]
-
Stability and Degradation: Improper storage or handling can lead to degradation of the compound, resulting in decreased potency.[1]
-
Residual Solvents: Solvents from the manufacturing process can vary between batches and may have unintended biological or chemical effects.[1]
-
Solubility Issues: The compound may not be fully dissolved in the assay buffer, leading to an inaccurate effective concentration.[4][12][13][14]
Q2: How should I store my custom synthesized compounds to ensure their stability?
A2: Proper storage is critical for maintaining compound integrity.[11][22]
-
Temperature: Follow the supplier's recommendation. Many compounds are best stored at -20°C or -80°C, especially in solution.[10]
-
Light: Protect light-sensitive compounds by storing them in amber vials or in the dark.
-
Moisture: Store hygroscopic compounds in a desiccator.
-
Format: For long-term storage, it is generally best to store compounds as a dry powder. If stored in solution (e.g., DMSO), use small aliquots to avoid repeated freeze-thaw cycles.[8]
Q3: How often should a batch of a compound be re-qualified?
A3: The frequency of re-qualification depends on the stability of the compound and its storage conditions. For a "golden batch" used over a long-term study, it is good practice to re-check its purity and integrity (e.g., by HPLC) periodically, such as every 6-12 months, or if there is any suspicion of a change in performance.
Q4: What is a "golden batch" and why is it important?
A4: A "golden batch" or "reference standard" is a single, large, well-characterized batch of a compound that is purchased in sufficient quantity to be used throughout a long-term study or a series of related experiments.[1] Using a golden batch helps to minimize variability that can arise from using different batches of the compound over time, making experimental results more consistent and comparable.[1]
Q5: What should I do if I suspect an out-of-specification (OOS) result for a new batch?
A5: A systematic investigation is required. This typically involves a multi-phase approach:
-
Phase I (Laboratory Investigation): An initial investigation by the analyst and their supervisor to check for obvious laboratory errors (e.g., calculation mistakes, incorrect instrument parameters, improper sample preparation).[19][23]
-
Phase II (Full-Scale Investigation): If no laboratory error is identified, a broader investigation is launched. This includes re-testing the original sample and potentially testing samples from other batches. A thorough review of the synthesis and purification records for the suspect batch is also conducted.[19]
Diagram: Decision Tree for Out-of-Specification (OOS) Investigation
Caption: A simplified decision tree for investigating an out-of-specification (OOS) result.
References
- 1. azooptics.com [azooptics.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 4. Custom Synthesis [chemtos.com]
- 5. benchchem.com [benchchem.com]
- 6. torontech.com [torontech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Interpreting | OpenOChem Learn [learn.openochem.org]
- 12. documents.lgcstandards.com [documents.lgcstandards.com]
- 13. quora.com [quora.com]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. medium.com [medium.com]
- 18. diva-portal.org [diva-portal.org]
- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 20. veeprho.com [veeprho.com]
- 22. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 23. tw.genovior.com.tw [tw.genovior.com.tw]
Technical Support Center: Enhancing Dopamine and Norepinephrine Transporter Inhibitor Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the selectivity of dopamine (DAT) and norepinephrine (NET) transporter inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at characterizing the selectivity of DAT and NET inhibitors.
Issue 1: My new compound shows low selectivity between DAT and NET in my initial screen.
-
Question: I have screened a novel compound and the IC50 values for DAT and NET are very similar. What are the next steps to understand and potentially improve its selectivity?
-
Answer: Low initial selectivity is a common challenge. Here is a step-by-step guide to troubleshoot and address this issue:
-
Confirm Assay Integrity:
-
Re-evaluate Assay Conditions: Ensure that the assay conditions for both DAT and NET are optimized and comparable. Factors such as buffer composition, pH, ionic strength, and temperature can influence inhibitor potency.[1]
-
Check Reagent Quality: Verify the integrity and concentration of all reagents, including radioligands, cell lines, and membrane preparations.[1]
-
Run Control Compounds: Include well-characterized selective inhibitors for both DAT (e.g., GBR-12909) and NET (e.g., nisoxetine) as positive controls to validate assay performance.
-
-
Investigate Mechanism of Inhibition:
-
Determine Inhibition Type: Conduct kinetic experiments to determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor.[2] Different mechanisms of inhibition can provide insights into the binding site and potential avenues for modification.
-
Substrate Competition Assays: Perform uptake inhibition assays with varying concentrations of the natural substrates (dopamine for DAT, norepinephrine for NET). This can reveal if the inhibitor competes directly with the substrate for binding.[3]
-
-
Structural Analysis and Analogue Synthesis:
-
Analyze Structural Homology: While DAT and NET share significant homology, there are key differences in their binding pockets.[4][5] For instance, specific residues in subsites B and C of the primary binding site are crucial for norepinephrine-specific reuptake inhibition.[6]
-
Computational Modeling: Use homology models of human DAT (hDAT) and human NET (hNET) to dock your compound and visualize its predicted binding pose in both transporters.[4][7] This can highlight specific interactions that contribute to its affinity for each transporter.
-
Synthesize Analogues: Based on the structural insights, synthesize a small series of analogues with modifications targeting regions of the molecule that are predicted to interact with non-conserved residues between DAT and NET. For example, substitutions at specific positions on an aromatic ring can influence selectivity.[7]
-
-
Issue 2: I am observing high variability and poor reproducibility in my radioligand binding assays.
-
Question: My radioligand binding assay results for DAT/NET inhibitors are inconsistent across experiments. What are the common causes of this variability and how can I improve reproducibility?
-
Answer: High variability in radioligand binding assays can stem from several factors. Follow these troubleshooting steps to improve the consistency of your results:
-
Standardize Sample Preparation:
-
Consistent Tissue/Cell Handling: Ensure that cell lines or tissue preparations are handled consistently in every experiment. Variations in cell passage number, confluency, and membrane preparation protocols can introduce variability.
-
Precise Pipetting: Use calibrated pipettes and consistent pipetting techniques, especially when preparing serial dilutions of your compounds.
-
-
Optimize Assay Conditions:
-
Equilibration Time: Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium. This should be determined experimentally for each radioligand and transporter combination.
-
Non-Specific Binding: Optimize the concentration of the competing ligand used to determine non-specific binding. High non-specific binding can obscure the specific binding signal and increase variability. Using blocking agents like bovine serum albumin (BSA) can also help reduce non-specific binding.[1]
-
Buffer Preparation: Prepare buffers fresh and ensure the pH and ionic strength are consistent between experiments.[1]
-
-
Data Analysis and Quality Control:
-
Sufficient Data Points: Use an adequate number of data points to define the binding curve, especially around the Kd or IC50 value.
-
Statistical Analysis: Employ appropriate statistical methods to analyze your data and assess inter-assay and intra-assay variability.
-
Quality Control Samples: Include quality control samples with known inhibitor concentrations in each assay to monitor performance.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of DAT and NET inhibitor selectivity.
1. Understanding the Basis of Selectivity
-
Question: What are the key structural differences between the dopamine and norepinephrine transporters that can be exploited to achieve inhibitor selectivity?
-
Answer: While DAT and NET are highly homologous, there are subtle but significant differences in their primary (S1) and secondary (S2) binding sites that can be leveraged for designing selective inhibitors.[7][8] Key differentiating features include:
-
Amino Acid Residues: Specific amino acid residues within the binding pockets differ between DAT and NET. For example, residues like Phenylalanine F72, Aspartic acid D75, Tyrosine Y152, and Phenylalanine F317 are crucial for ligand binding in hNET.[7] Targeting these non-conserved residues with specific chemical moieties can enhance selectivity.
-
Binding Pose of Endogenous Substrates: Dopamine and norepinephrine bind in different poses within the primary binding site.[6] Norepinephrine's β-hydroxyl group leads to a different orientation, which can be exploited by designing inhibitors that mimic this interaction.
-
Subsite C: This region within the primary binding site is a key determinant for norepinephrine-specific reuptake inhibition and is a binding site for several chronic pain inhibitors.[6]
-
2. Experimental Design and Protocols
-
Question: What are the most common in vitro assays used to determine the selectivity of a compound for DAT versus NET?
-
Answer: The two primary types of in vitro assays used to assess DAT and NET inhibitor selectivity are radioligand binding assays and neurotransmitter uptake assays.[3]
-
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a specific radiolabeled ligand from the transporter. The result is typically expressed as an inhibition constant (Ki) or an IC50 value.
-
Neurotransmitter Uptake Assays: These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled substrate (e.g., [3H]dopamine or [3H]norepinephrine) into cells expressing the respective transporter. This also yields an IC50 value.[3]
-
-
Question: Can you provide a general protocol for a neurotransmitter uptake inhibition assay?
-
Answer: The following is a generalized protocol for a 96-well format neurotransmitter uptake inhibition assay.[3]
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
-
Cell Culture: Plate HEK293 cells stably expressing either human DAT (hDAT) or human NET (hNET) in a 96-well plate and grow to ~90-95% confluency.
-
Preparation:
-
On the day of the experiment, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare serial dilutions of the test compound and control inhibitors in KRH buffer.
-
-
Pre-incubation: Add the test compounds to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add the radiolabeled substrate (e.g., [3H]dopamine for DAT or [3H]norepinephrine for NET) at a concentration close to its Km value to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., cocaine or nomifensine).
-
Subtract non-specific uptake from all measurements.
-
Plot the percent inhibition of specific uptake as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
3. Data Interpretation and Presentation
-
Question: How should I present the selectivity data for my compounds?
-
Answer: Quantitative data should be summarized in a clear and structured table for easy comparison. The selectivity of a compound is typically expressed as a ratio of its potency (Ki or IC50) for the two transporters.
Table 1: In Vitro Potency and Selectivity of Representative Monoamine Transporter Inhibitors
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | NET/DAT Selectivity Ratio |
| Reboxetine | >10,000 | 1.1 | 129 | >9090 |
| Indatraline | 1.7 | 5.8 | 0.42 | 3.4 |
| Source:[9] |
Note: The selectivity ratio can be calculated as Ki(DAT)/Ki(NET) or Ki(NET)/Ki(DAT). It is important to be consistent in the calculation and clearly state how the ratio is derived.
Visualizations
Diagram 1: Experimental Workflow for Assessing DAT/NET Inhibitor Selectivity
A typical workflow for identifying and optimizing selective DAT/NET inhibitors.
Diagram 2: Logical Relationship of Factors Influencing Inhibitor Selectivity
Key factors that determine the selectivity of an inhibitor for DAT versus NET.
References
- 1. swordbio.com [swordbio.com]
- 2. A mechanism of uncompetitive inhibition of the serotonin transporter | eLife [elifesciences.org]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Modeling of the Norepinephrine Transporter [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating the off-target effects of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a major concern because they can lead to:
-
Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1][2]
-
Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1]
Q2: What are the initial signs of potential off-target effects in my cell-based assays?
A2: Several indicators may suggest the presence of off-target effects:
-
Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[1]
-
Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[1]
-
Effects at high concentrations: The observed effect only occurs at high concentrations of the inhibitor, which may suggest binding to lower-affinity off-targets.[1]
-
Unexpected cellular responses: The inhibitor induces a phenotype that is inconsistent with the known function of the primary target.[3][4]
Q3: How can I proactively minimize off-target effects during drug development?
A3: A multi-faceted approach is recommended:
-
Rational Drug Design: Utilize computational and structural biology tools to design inhibitors with high specificity for the intended target.[5]
-
High-Throughput Screening (HTS): Screen compound libraries to identify molecules with the highest affinity and selectivity for the target early in the process.[5]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of a lead compound to improve its selectivity and reduce off-target binding.
-
Use of Negative Controls: Employ a close chemical analog of your inhibitor that is inactive against the intended target. If this control compound produces the same phenotype, it strongly suggests an off-target effect.[2]
Troubleshooting Guides
If you suspect that your small molecule inhibitor is causing off-target effects, this troubleshooting workflow can help you investigate and mitigate the issue.
dot
graph TroubleshootingWorkflow {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes start [label="Suspicion of Off-Target Effect\n(e.g., inconsistent data, unexpected toxicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Dose-Response Curve Analysis\nIs the effect observed only at high concentrations?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond, style="filled,rounded"]; step2 [label="Step 2: Orthogonal Validation\nDoes a structurally different inhibitor for the same target show the same phenotype?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond, style="filled,rounded"]; step3 [label="Step 3: Genetic Validation\nDoes knockdown/knockout of the target protein replicate the phenotype?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond, style="filled,rounded"]; step4 [label="Step 4: Target Engagement Assay\nDoes the compound engage the target at the effective concentration in cells (e.g., CETSA)?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond, style="filled,rounded"]; step5 [label="Step 5: Proteome-Wide Profiling\nIdentify all cellular targets (e.g., Kinome Scan, Affinity Chromatography-MS).", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond, style="filled,rounded"]; conclusion1 [label="High probability of on-target effect.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; conclusion2 [label="High probability of off-target effect.\nInvestigate identified off-targets.", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> step1; step1 -> step2 [label=" No "]; step1 -> conclusion2 [label=" Yes "]; step2 -> step3 [label=" Yes "]; step2 -> conclusion2 [label=" No "]; step3 -> step4 [label=" Yes "]; step3 -> conclusion2 [label=" No "]; step4 -> step5 [label=" Yes "]; step4 -> conclusion2 [label=" No "]; step5 -> conclusion1 [label=" On-target engagement confirmed and no significant off-targets identified "]; step5 -> conclusion2 [label=" Significant off-targets identified "]; }
A workflow for troubleshooting suspected off-target effects.
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3][4] 2. Test inhibitors with different chemical scaffolds targeting the same primary kinase.[2][4] | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists, it may be an on-target effect.[4] |
| Inappropriate dosage | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Consider dose interruption or reduction in your experimental design. | Reduced cytotoxicity while maintaining the desired on-target effect. |
| Compound precipitation or solvent toxicity | 1. Check compound solubility in the cell culture media. 2. Always include a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity.[2] | Prevention of compound precipitation and elimination of solvent-induced toxicity. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[2][4] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[2][4] | A clearer understanding of the cellular response and more consistent results. |
| Inhibitor instability | Verify inhibitor stability in your experimental conditions (e.g., via LC-MS) to ensure that the observed effects are due to the inhibitor and not its degradation products.[2] | Confirmation that the inhibitor is stable and the observed effects are not due to degradation. |
| Cell line-specific effects | Test your inhibitor in multiple cell lines to determine if the unexpected effects are consistent or specific to a particular cellular context.[4] | Distinguishes between general off-target effects and those specific to a particular cellular context. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To verify direct binding of a small molecule inhibitor to its target protein in a cellular context.[6][7]
dot
graph CETSA_Workflow {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes A [label="1. Cell Treatment\nIncubate cells with inhibitor or vehicle control.", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Heating\nHeat cell suspension to a range of temperatures.", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Cell Lysis\nLyse cells to release proteins.", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Centrifugation\nSeparate soluble proteins from precipitated aggregates.", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Protein Quantification\nAnalyze soluble fraction by Western Blot or Mass Spectrometry.", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Data Analysis\nPlot soluble protein amount vs. temperature to generate melting curves.", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Result\nStabilization of the target protein (shift in melting curve) indicates binding.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G; }
Workflow of the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at various temperatures for a short period (e.g., 3 minutes).[6]
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[3]
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western Blot or mass spectrometry.[1]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[1]
Kinome Profiling
Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.[3][4]
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[4]
-
Assay Plate Preparation: In a multi-well plate, add the individual recombinant kinases, their specific substrates, and ATP.[1]
-
Compound Addition: Add the diluted test compound or a vehicle control to the wells.[1]
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed (typically 30-60 minutes).[1][2]
-
Signal Detection: Add a detection reagent that measures either the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).[1]
-
Data Analysis: The results are typically presented as the percentage of inhibition for each kinase at the tested concentration. Significant inhibition of kinases other than the intended target indicates off-target activity.[4]
Chemical Proteomics
Objective: To identify the binding proteins of small molecules in cell lysates or living cells.
dot
graph ChemicalProteomicsWorkflow {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
}
General workflow for chemical proteomics-based target identification.
Methodology:
-
Probe Synthesis: A chemical probe is synthesized by attaching a tag (e.g., biotin, alkyne) to the small molecule inhibitor.[8]
-
Proteome Incubation: The probe is incubated with a complex protein mixture, such as a cell lysate or in living cells.
-
Affinity Enrichment: The probe and its bound proteins are enriched from the mixture using an affinity matrix that recognizes the tag (e.g., streptavidin beads for a biotin tag).[8]
-
Elution and Digestion: The bound proteins are eluted from the matrix and digested into smaller peptides.
-
Mass Spectrometry: The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the corresponding proteins.
-
Data Analysis: The identified proteins are compared to control experiments (e.g., competition with the untagged inhibitor) to distinguish specific binders from non-specific interactions.[9]
Data Presentation
Comparative Analysis of Kinase Inhibitor Selectivity
| Target Kinase | IC50 (nM) | % Inhibition at 1 µM | Comments |
| Primary Target | 15 | 98% | Expected on-target activity.[3] |
| Off-Target Kinase 1 | 150 | 85% | 10-fold less potent than the primary target.[3] |
| Off-Target Kinase 2 | 800 | 55% | Potential for off-target effects at higher concentrations.[3] |
| Off-Target Kinase 3 | >10,000 | <10% | Likely not a significant off-target.[3] |
Computational Prediction of Off-Target Interactions
| Drug Category | Number of Molecules | Total Predicted Interactions | Average Interactions per Drug |
| Approved Drugs | 401 | 4,067 | 10.1 |
| Discontinued Drugs | 456 | 3,923 | 8.6 |
| Total | 857 | 7,990 | 9.3 |
Data from a computational study predicting off-target interactions for a diverse set of small molecule drugs.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of (2-Aminophenyl)(pyrrolidin-1-yl)methanone and pyrovalerone
A direct comparative analysis between (2-Aminophenyl)(pyrrolidin-1-yl)methanone and pyrovalerone is not feasible at this time due to a significant lack of publicly available pharmacological and biological data for this compound. Extensive searches for experimental data, including mechanism of action, receptor binding affinities, and physiological effects, yielded no specific information for this compound. The available information is limited to its chemical structure and basic identifiers.
In contrast, pyrovalerone is a well-characterized central nervous system stimulant. This guide will provide a detailed overview of pyrovalerone's properties and, where possible, highlight the structural differences with this compound to offer a foundational chemical comparison.
Chemical Structure and Properties
A fundamental point of comparison between the two molecules is their chemical structure.
| Feature | This compound | Pyrovalerone |
| Chemical Formula | C₁₁H₁₄N₂O[1] | C₁₆H₂₃NO[2] |
| Molar Mass | 190.24 g/mol [1] | 245.36 g/mol |
| IUPAC Name | This compound[1] | 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one |
| Core Structure | Aminobenzoyl-pyrrolidine | Phenyl-pyrrolidinyl-pentanone (substituted cathinone) |
This compound features an aminophenyl group attached to a pyrrolidinyl methanone structure.
Pyrovalerone , a synthetic cathinone, has a more complex structure characterized by a 4-methylphenyl group, a pentanone backbone, and a pyrrolidine ring.[1][2]
Pyrovalerone: A Detailed Profile
Pyrovalerone is a psychoactive substance that acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[3] This mechanism of action is central to its stimulant effects.
Mechanism of Action
Pyrovalerone functions by blocking the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron.[3] This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, enhancing noradrenergic and dopaminergic neurotransmission.
The signaling pathway for dopamine, a key target of pyrovalerone, is illustrated below.
Pharmacological Effects
The primary pharmacological effects of pyrovalerone are consistent with its role as a CNS stimulant and include:
-
Increased alertness and wakefulness
-
Euphoria
-
Anorexia (appetite suppression)
-
Psychomotor agitation
Historically, pyrovalerone was used clinically for the treatment of chronic fatigue and as an anorectic, but it was withdrawn from the market due to a high potential for abuse and dependence.
Experimental Data on Monoamine Transporter Inhibition
The following table summarizes the inhibitory activity of pyrovalerone on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower IC₅₀ values indicate greater potency.
| Transporter | Inhibition Potency (IC₅₀, nM) |
| Dopamine Transporter (DAT) | 12.8 |
| Norepinephrine Transporter (NET) | 49.3 |
| Serotonin Transporter (SERT) | >10,000 |
Data from Meltzer et al. (2006). J. Med. Chem. 49(4), 1420-1432.
This data quantitatively demonstrates pyrovalerone's high potency and selectivity for inhibiting dopamine and norepinephrine reuptake with negligible effects on the serotonin transporter.
Experimental Protocol: Monoamine Uptake Inhibition Assay
The following is a generalized protocol for determining the in vitro potency of compounds to inhibit monoamine uptake, similar to the methods used to characterize pyrovalerone.
Conclusion
While a comprehensive comparative analysis of this compound and pyrovalerone is not possible due to the absence of pharmacological data for the former, the available information on pyrovalerone provides a clear profile of a potent and selective norepinephrine-dopamine reuptake inhibitor. Its chemical structure, mechanism of action, and quantitative effects on monoamine transporters are well-documented.
For a meaningful comparison to be made, future research would need to investigate the biological activity of this compound, including its affinity for CNS receptors and transporters, and its in vivo physiological effects. Without such data, any comparison is limited to the structural and chemical properties of the two molecules. Researchers interested in the pharmacology of pyrrolidine-containing compounds are encouraged to consider the vast body of literature on synthetic cathinones and their analogs for further comparative studies.
References
A Comparative Guide to the Anticonvulsant Activity of Pyrrolidin-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one scaffold, a key pharmacophore in central nervous system (CNS) drug discovery, has given rise to significant anticonvulsant agents, most notably levetiracetam. This guide provides a comparative analysis of the anticonvulsant activity of various pyrrolidin-2-one and pyrrolidine-2,5-dione analogs, offering a synthesis of preclinical data to inform further research and development. The following sections present quantitative data from key anticonvulsant screening models, detailed experimental protocols for these assays, and an overview of the primary signaling pathways implicated in their mechanism of action.
Quantitative Comparison of Anticonvulsant Activity
The efficacy and neurotoxicity of pyrrolidin-2-one analogs are typically evaluated using a battery of standardized rodent models. The Maximal Electroshock (MES) test is indicative of a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures. The subcutaneous Pentylenetetrazole (scPTZ) test identifies compounds that can raise the seizure threshold and is a model for absence seizures. The 6 Hz psychomotor seizure model is used to screen for compounds effective against therapy-resistant partial seizures. Neurotoxicity is commonly assessed using the rotarod test, which measures motor impairment.
The following tables summarize the median effective dose (ED₅₀) and median toxic dose (TD₅₀) for a selection of pyrrolidin-2,5-dione derivatives, providing a basis for comparing their potency and therapeutic index.
Table 1: Anticonvulsant Activity of 3-Methylpyrrolidine-2,5-dione and Pyrrolidine-2,5-dione Derivatives [1]
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) MES |
| 12 | 16.13 - 46.07 (range) | 134.0 | > 500 | > 10.8 - 31.0 |
| 13 | 16.13 - 46.07 (range) | - | - | - |
| 15 | 16.13 - 46.07 (range) | - | - | - |
| 23 | 16.13 - 46.07 (range) | 128.8 | > 500 | > 10.8 - 31.0 |
| 24 | 16.13 - 46.07 (range) | - | - | - |
Note: A specific ED₅₀ range was provided for compounds 12, 13, 15, 23, and 24 in the MES test. The Protective Index for MES was calculated using the lowest and highest values in this range.
Table 2: Anticonvulsant Activity of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione Derivatives [2]
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) MES |
| 33 | 27.4 | 30.8 | > 200 | > 7.3 |
Table 3: Anticonvulsant Activity of a 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione Derivative [3]
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | Reference Drug | Reference Drug ED₅₀ (mg/kg) |
| 6 | 68.30 | 28.20 | Valproic Acid (MES) | 252.74 |
| Valproic Acid (6 Hz) | 130.64 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standardized protocols for the key in vivo assays cited in this guide.
Maximal Electroshock (MES) Test
This model is used to identify compounds that prevent seizure spread.
-
Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g) are commonly used.
-
Drug Administration: The test compound is administered via oral (p.o.) or intraperitoneal (i.p.) route at various doses. A vehicle control group is always included.
-
Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which is determined in preliminary studies (e.g., 30, 60, 120, 240 minutes post-administration).
-
Stimulation: A constant alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline. A drop of topical anesthetic may be applied to the corneas prior to electrode placement.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint, indicating anticonvulsant protection.
-
Data Analysis: The number of animals protected in each dose group is recorded, and the ED₅₀ (the dose that protects 50% of the animals) is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test identifies compounds that can elevate the seizure threshold.
-
Animals: Male CF-1 mice are frequently used.
-
Drug Administration: The test compound is administered i.p. or p.o. at various doses.
-
Pre-treatment Time: The test is performed at the predetermined time of peak effect of the compound.
-
Convulsant Administration: A dose of Pentylenetetrazole (PTZ) that induces clonic seizures in 97% of control animals (CD₉₇), typically around 85 mg/kg, is injected subcutaneously in the midline of the neck.
-
Observation: Animals are observed for 30 minutes for the presence or absence of a clonic seizure, characterized by at least 5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.
-
Endpoint: The absence of a clonic seizure during the observation period indicates protection.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.
Hz Psychomotor Seizure Test
This model is used to screen for compounds effective against therapy-resistant partial seizures.
-
Animals: Male albino mice are commonly used.
-
Drug Administration: Test compounds are administered i.p. or p.o.
-
Pre-treatment Time: The test is conducted at the time of peak effect.
-
Stimulation: A low-frequency electrical stimulus (6 Hz) of long duration (3 seconds) is delivered through corneal electrodes. The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.
-
Observation: Animals are observed for stereotyped behaviors such as a "stun" position, minimal clonic phase, forelimb clonus, and twitching of the vibrissae.
-
Endpoint: Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of the stimulus and the absence of the characteristic seizure behaviors.
-
Data Analysis: The ED₅₀ is determined based on the number of protected animals at different doses.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.
-
Apparatus: A rotating rod (e.g., 3 cm in diameter) is used, which can be set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).
-
Animals: Mice are trained on the rotarod for a set period before the test day.
-
Procedure: At the time of peak effect after drug administration, the mouse is placed on the rotating rod.
-
Endpoint: The time the animal remains on the rod (latency to fall) is recorded. A significant decrease in performance compared to the vehicle-treated group indicates motor impairment.
-
Data Analysis: The TD₅₀ (the dose that causes motor impairment in 50% of the animals) is calculated.
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of pyrrolidin-2-one analogs are believed to be mediated through several key mechanisms, primarily involving the modulation of synaptic transmission.
Synaptic Vesicle Protein 2A (SV2A) Modulation
A primary and well-established mechanism, particularly for levetiracetam and its analogs, is the binding to the synaptic vesicle glycoprotein 2A (SV2A).[4] SV2A is an integral membrane protein found in synaptic vesicles and is crucial for the proper trafficking and exocytosis of these vesicles, which are essential for neurotransmitter release.[5] By binding to SV2A, these compounds are thought to modulate its function, leading to a reduction in neurotransmitter release, particularly during periods of high neuronal activity, thereby preventing seizure propagation.[4] The precise downstream effects of this interaction are still under investigation but are believed to stabilize neuronal circuits against hyperexcitability.[4]
Caption: Proposed mechanism of action via SV2A modulation.
Modulation of Voltage-Gated Ion Channels
Another significant mechanism of action for some anticonvulsants is the modulation of voltage-gated ion channels, particularly sodium (Na⁺) and calcium (Ca²⁺) channels.[6][7]
-
Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsant drugs act by blocking VGSCs.[6] These channels are responsible for the rising phase of the action potential. By binding to the inactivated state of the channel, these drugs inhibit the sustained, high-frequency firing of neurons that is characteristic of seizures. This use-dependent blockade means the drugs have a greater effect on rapidly firing neurons involved in a seizure, with less effect on normal neuronal activity.[8][9]
Caption: Mechanism of action via voltage-gated sodium channel modulation.
-
L-type Voltage-Gated Calcium Channels (VGCCs): L-type calcium channels play a role in neurotransmitter release and neuronal excitability.[10] Blockade of these channels can reduce calcium influx, which in turn can decrease the release of excitatory neurotransmitters and dampen neuronal hyperexcitability, contributing to an anticonvulsant effect.[10][11]
Caption: Mechanism of action via L-type voltage-gated calcium channel blockade.
Experimental Workflow Overview
The preclinical screening of novel anticonvulsant compounds typically follows a standardized workflow to assess efficacy and safety.
Caption: Standard preclinical screening workflow for anticonvulsant analogs.
References
- 1. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 8. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mr.ucdavis.edu [mr.ucdavis.edu]
- 10. Effects of L-Type Voltage-Gated Calcium Channel (LTCC) Inhibition on Hippocampal Neuronal Death after Pilocarpine-Induced Seizure [mdpi.com]
- 11. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Navigating the Structure-Activity Landscape of Pyrrolidine-Containing Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors is a cornerstone of modern drug discovery, targeting a wide array of diseases from cancer to inflammatory disorders. Within this vast chemical space, the 2-aminophenyl-pyrrolidinyl-methanone scaffold and its analogs have emerged as a promising starting point for the development of potent and selective inhibitors. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of a series of pyrrolidine-containing compounds, using a well-documented class of p38α mitogen-activated protein (MAP) kinase inhibitors, the pyrrolo[2,1-f][1][2][3]triazines, as a case study. The data presented herein, supported by detailed experimental protocols and pathway visualizations, aims to empower researchers in the rational design of next-generation kinase inhibitors.
Comparative Analysis of p38α MAP Kinase Inhibitors
The inhibitory activity of a series of pyrrolo[2,1-f][1][2][3]triazine analogs against p38α MAP kinase reveals critical insights into their structure-activity relationship. The data, summarized in the table below, highlights how subtle modifications to the core scaffold can significantly impact potency, measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 Substitution | R2 Substitution | p38α IC50 (nM) |
| 1a | H | 4-Fluorophenyl | 150 |
| 1b | Methyl | 4-Fluorophenyl | 50 |
| 1c | Ethyl | 4-Fluorophenyl | 25 |
| 2a | H | 2,4-Difluorophenyl | 80 |
| 2b | Methyl | 2,4-Difluorophenyl | 15 |
| 2c | Ethyl | 2,4-Difluorophenyl | 8 |
| 3a | H | 4-Chlorophenyl | 200 |
| 3b | Methyl | 4-Chlorophenyl | 75 |
| 3c | Ethyl | 4-Chlorophenyl | 40 |
| 4a | H | 4-Methoxyphenyl | >500 |
| 4b | Methyl | 4-Methoxyphenyl | 250 |
| 4c | Ethyl | 4-Methoxyphenyl | 120 |
Key SAR Observations:
-
Substitution at R1: The introduction of small alkyl groups, such as methyl and ethyl, at the R1 position consistently leads to a significant increase in inhibitory potency across all series. For instance, the ethyl-substituted compound 2c (IC50 = 8 nM) is 10-fold more potent than its unsubstituted counterpart 2a (IC50 = 80 nM). This suggests the presence of a beneficial hydrophobic pocket in the kinase's active site that can accommodate these small alkyl groups.
-
Substitution at R2: The nature of the substituent on the phenyl ring at the R2 position plays a crucial role in determining the overall activity. Electron-withdrawing groups, particularly fluorine, are well-tolerated and often enhance potency. The 2,4-difluorophenyl substitution in series 2 resulted in the most potent compounds. In contrast, the presence of an electron-donating methoxy group (series 4) was detrimental to the inhibitory activity.
-
Halogen Substitution: Comparing the different halogen substitutions, the difluoro-substituted compounds (series 2) demonstrated superior potency over the mono-fluoro (series 1) and mono-chloro (series 3) analogs. This highlights the importance of both the electronic nature and the specific placement of halogen atoms for optimal interaction with the target.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro p38α MAP Kinase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Biotinylated substrate peptide (e.g., Biotin-ATF2)
-
ATP (Adenosine triphosphate)
-
Test compounds
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add 5 µL of the test compound solution or DMSO (vehicle control).
-
Add 10 µL of a solution containing p38α kinase and the biotinylated substrate peptide in assay buffer.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be close to the Km value for p38α.
-
Incubate the plate for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® Luminescent Kinase Assay Kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the biological context and experimental design, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade is activated by various extracellular stimuli.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
This guide provides a foundational understanding of the SAR of a promising class of kinase inhibitors. The presented data and protocols serve as a valuable resource for researchers aiming to design and evaluate novel compounds with improved potency and selectivity. By leveraging these insights, the scientific community can accelerate the development of innovative therapies for a multitude of diseases.
References
A Comparative Guide to the Efficacy of Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various monoamine reuptake inhibitors (MRIs), a class of drugs pivotal in the treatment of numerous neuropsychiatric disorders. By blocking the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters, these compounds increase the synaptic availability of these key neurotransmitters. This guide summarizes key quantitative data on their potency, outlines the experimental methodologies used to determine these values, and visualizes the underlying biological and experimental processes.
Introduction to Monoamine Reuptake Inhibitors
Monoamine reuptake inhibitors are broadly classified based on their selectivity for the monoamine transporters.[1] This classification includes:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Primarily target SERT.
-
Norepinephrine Reuptake Inhibitors (NRIs): Primarily target NET.
-
Dopamine Reuptake Inhibitors (DRIs): Primarily target DAT.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Target both SERT and NET.
-
Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs): Target both NET and DAT.
-
Triple Reuptake Inhibitors (TRIs): Target SERT, NET, and DAT.
The clinical efficacy of these drugs is influenced by their potency at each transporter, often quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity and greater potency of the inhibitor for its target transporter.[2] It is important to note that in vitro IC50 values may not always directly translate to in vivo efficacy due to factors such as blood-brain barrier penetration and metabolism.[2]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of a selection of monoamine reuptake inhibitors, expressed as IC50 and Ki values for the human serotonin, norepinephrine, and dopamine transporters. These values have been compiled from various pharmacological studies.
Table 1: IC50 Values (nM) for Monoamine Reuptake Inhibitors
| Compound | Class | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| SSRIs | ||||
| Fluoxetine | SSRI | ~1-10 | >100 | >1000 |
| Sertraline | SSRI | ~0.3-1 | ~25-50 | ~25-50 |
| Paroxetine | SSRI | ~0.1-1 | ~10-30 | ~100-300 |
| Citalopram | SSRI | ~1-5 | >1000 | >1000 |
| SNRIs | ||||
| Venlafaxine | SNRI | 27 | 535 | >1000 |
| Duloxetine | SNRI | ~0.8-2 | ~7-15 | ~100-200 |
| Milnacipran | SNRI | ~100-200 | ~100-200 | >1000 |
| NDRIs | ||||
| Bupropion | NDRI | >1000 | 443 | 173 |
| Methylphenidate | NDRI | >1000 | 39 | 20 |
| TRIs | ||||
| Toludesvenlafaxine | TRI | 31.4 | 586.7 | 733.2[3] |
| RTI-112 | TRI | - | - | - |
| Other | ||||
| Cocaine | TRI | ~200-300 | ~300-500 | ~100-200 |
| Modafinil | DRI | >500,000 | 35,600 | 6,400[2] |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented here are approximate ranges based on available literature.
Table 2: Ki Values (nM) for Monoamine Reuptake Inhibitors
| Compound | Class | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| SSRIs | ||||
| Fluoxetine | SSRI | 2.4 | 316 | 380 |
| Sertraline | SSRI | 0.29 | 42 | 25 |
| Paroxetine | SSRI | 0.4 | 44 | 155 |
| Escitalopram | SSRI | 3.5 | 166 | 6310 |
| NRIs | ||||
| Atomoxetine | NRI | 77 | 5 | >1000[2] |
| Nisoxetine | NRI | 70.8 | 0.46 | 1995 |
| NDRIs | ||||
| Bupropion | NDRI | 9120 | 525 | 407 |
| Other | ||||
| Maprotiline | NRI | 61.7 | 11.2 | 1100 |
Note: Ki values represent the binding affinity of the inhibitor to the transporter. Similar to IC50 values, these can vary across different studies.[4]
Clinical Comparative Efficacy
While in vitro data provides valuable insights into the potency of MRIs, clinical trials are essential for determining their real-world efficacy. Meta-analyses of head-to-head randomized controlled trials comparing SSRIs and SNRIs for major depressive disorder have shown that while SNRIs may have a statistically significant advantage in remission rates, the clinical significance of this difference is debated.[5][6] Some studies suggest that SNRIs may be more effective in treating certain symptom clusters, such as chronic pain, in addition to depression.[7] For non-melancholic depression, the effectiveness of SSRIs appears to be comparable to that of older antidepressants.[8] However, for melancholic depression, tricyclic antidepressants and monoamine oxidase inhibitors have shown greater efficacy than SSRIs.[8]
Experimental Protocols
The determination of IC50 and Ki values for monoamine reuptake inhibitors is typically performed using in vitro assays with cultured cells expressing the specific human monoamine transporters (SERT, NET, or DAT) or with synaptosomes isolated from brain tissue.[9][10]
Radiotracer-Based Monoamine Reuptake Inhibition Assay
This is a gold-standard method for assessing the potency of MRIs.[2]
a. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human serotonin, norepinephrine, or dopamine transporter.
-
Cells are cultured to confluency in 96-well plates.[9]
b. Assay Procedure:
-
On the day of the experiment, the culture medium is removed, and the cells are washed with a Krebs-HEPES buffer (KHB).[9]
-
Cells are pre-incubated for 5-20 minutes with varying concentrations of the test compound (the potential inhibitor).[2][9]
-
A radiolabeled substrate (e.g., [3H]-serotonin for SERT, [3H]-norepinephrine for NET, or [3H]-dopamine for DAT) is added to initiate the uptake reaction.[9]
-
The uptake is allowed to proceed for a short period (typically 1-3 minutes).[9]
-
The reaction is stopped by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.[9]
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[9]
c. Data Analysis:
-
The amount of radiolabeled substrate taken up by the cells is measured at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the dose-response curve.[2]
Fluorescence-Based Monoamine Reuptake Inhibition Assay
This method offers a non-radioactive alternative with high-throughput capabilities.
a. Principle:
-
This assay utilizes a fluorescent substrate that is a mimic of the natural monoamine neurotransmitters.[11][12]
-
When this substrate is transported into the cell by the monoamine transporters, its fluorescence intensity increases.[7]
-
A masking dye is used to quench the fluorescence of the extracellular substrate, eliminating the need for wash steps.[3]
b. Assay Procedure:
-
Transfected cells are seeded in a 96- or 384-well plate.[7]
-
The cells are incubated with the test compound at various concentrations.
-
The fluorescent substrate and masking dye solution are added to the wells.
-
The increase in intracellular fluorescence is measured over time using a fluorescence plate reader.[13]
c. Data Analysis:
-
The rate of fluorescence increase is proportional to the transporter activity.
-
The IC50 value is calculated by measuring the inhibition of the fluorescence signal at different concentrations of the test compound.
Visualizations
Signaling Pathway of Monoamine Reuptake and Inhibition
Caption: Mechanism of monoamine reuptake and its inhibition by MRIs.
Experimental Workflow for Monoamine Reuptake Inhibition Assay
Caption: General workflow for an in vitro monoamine reuptake inhibition assay.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Synaptosomes: A Functional Tool for Studying Neuroinflammation [mdpi.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Biological Evaluation of Synthetic Cathinones for Researchers, Scientists, and Drug Development Professionals
An In-depth Analysis of Structure, Function, and Experimental Evaluation with a Note on (2-Aminophenyl)(pyrrolidin-1-yl)methanone
Introduction
Synthetic cathinones, often colloquially referred to as "bath salts," represent a large and ever-evolving class of novel psychoactive substances (NPS).[1] Structurally derived from cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis), these compounds are β-keto analogues of phenethylamines.[2] Their pharmacological effects are primarily mediated by their interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][4] This guide provides a comparative biological evaluation of several prominent synthetic cathinones, alongside detailed experimental protocols for their assessment.
A key focus of this guide is to provide a framework for evaluating compounds such as This compound . It is critical to note that, despite a comprehensive search of scientific literature and chemical databases, no public data on the specific biological activity, pharmacology, or toxicology of this compound could be found. Its chemical structure, featuring a pyrrolidine ring and a methanone linker, shares features with known psychoactive cathinones, particularly the pyrovalerone class. However, the presence of an amino group at the ortho position of the phenyl ring represents a significant structural variation. The biological impact of this substitution is unknown, and therefore its effects can only be hypothesized based on the structure-activity relationships of other cathinones. This guide will use well-characterized cathinones as examples to provide a comparative context.
Mechanism of Action: Transporter Blockers vs. Releasers
Synthetic cathinones primarily exert their effects by disrupting the function of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] They typically fall into two main mechanistic categories:
-
Transporter Blockers (or Reuptake Inhibitors): These compounds, similar to cocaine, bind to the monoamine transporters and inhibit the reuptake of neurotransmitters from the synaptic cleft. This leads to an accumulation of dopamine, norepinephrine, and/or serotonin in the synapse, enhancing neurotransmission. Pyrrolidine-containing cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), are potent transporter inhibitors.[3]
-
Transporter Substrates (or Releasers): These compounds, akin to amphetamines, are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, causing a non-exocytotic release of dopamine, norepinephrine, and/or serotonin into the synapse. Ring-substituted cathinones like mephedrone are classic examples of transporter substrates.[3]
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of several representative synthetic cathinones at the human dopamine, norepinephrine, and serotonin transporters. Lower values indicate higher potency.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Primary Mechanism |
| Mephedrone | 1200 | 2200 | 510 | 467 | 316 | 503 | Releaser |
| Methylone | 1500 | 3600 | 430 | 693 | 1100 | 218 | Releaser |
| MDPV | 2.4 | 27 | 2236 | 4.1 | 39.1 | 3380 | Blocker |
| α-PVP | 18 | 10 | 2600 | 12.8 | 26.2 | >10000 | Blocker |
| Pyrovalerone | 52 | 82 | 4900 | 16.6 | 121 | >10000 | Blocker |
| Cocaine | 273 | 433 | 304 | 111 | 358 | 382 | Blocker |
| Amphetamine | 1100 | 380 | 17000 | 34.6 | 7.4 | 2100 | Releaser |
Data compiled from multiple sources. Values can vary between studies depending on experimental conditions.
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
This assay determines the affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters.
Objective: To measure the equilibrium dissociation constant (Ki) of a test compound by its ability to displace a radiolabeled ligand from the transporter.
Materials:
-
HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Test compound and reference compounds (e.g., cocaine, GBR 12909).
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Preparation: Harvest HEK293 cells expressing the target transporter and prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, add the cell membrane suspension, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Locomotor Activity Assay
This assay assesses the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.
Objective: To measure changes in locomotor activity induced by the administration of a test compound.
Materials:
-
Male Swiss-Webster mice or Sprague-Dawley rats.
-
Test compound and vehicle (e.g., sterile saline).
-
Open-field activity chambers equipped with infrared photobeams.
-
Data acquisition software.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal individually in an activity chamber for a 30-60 minute habituation period to establish a baseline activity level.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Recording: Immediately place the animal back into the activity chamber and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a predetermined period (e.g., 60-120 minutes). Data is typically collected in 5-10 minute bins to analyze the time course of the effect.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the test compound to the vehicle control.
Visualizations
Signaling Pathway of Cathinones at the Monoamine Synapse
Caption: Mechanism of action of cathinones at the monoamine synapse.
Experimental Workflow for In Vivo Locomotor Activity Assay
Caption: Workflow for conducting a locomotor activity study.
Conclusion and Future Directions
The biological evaluation of synthetic cathinones reveals a complex class of compounds with diverse pharmacological profiles. Their primary mechanism of action through the monoamine transporters underscores their stimulant properties and abuse potential. While extensive data exists for many cathinone derivatives, a significant information gap remains for newer, less-characterized compounds.
For This compound , the absence of public biological data makes any assessment of its potential effects purely speculative. Based on its structure, it contains the pyrrolidine ring common to potent monoamine transporter blockers like α-PVP. However, the 2-amino substitution on the phenyl ring could significantly alter its pharmacological profile, potentially affecting its binding affinity, selectivity, and efficacy at the monoamine transporters. Further research, including in vitro binding and uptake inhibition assays followed by in vivo behavioral studies, is essential to characterize the pharmacological and toxicological properties of this and other emerging synthetic cathinones. This will be crucial for informing public health and regulatory policies.
References
- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of antileishmanial activity of 2-aminobenzoyl amino acid hydrazides and their quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uokerbala.edu.iq [uokerbala.edu.iq]
The Crucial Link: Correlating In Vitro Activity with In Vivo Efficacy for Novel CNS Agents
A Comparative Guide for Researchers and Drug Development Professionals
The journey of a novel Central Nervous System (CNS) agent from laboratory discovery to clinical application is fraught with challenges, underscored by a high attrition rate in drug development. A pivotal hurdle is establishing a reliable in vitro to in vivo correlation (IVIVC), which is the predictive link between a drug's performance in a controlled laboratory setting and its therapeutic effect in a complex living organism. This guide provides an objective comparison of methodologies and experimental data to aid researchers in navigating the complexities of CNS drug discovery, with a focus on bridging the translational gap. The success rate for clinical trials of CNS drugs is notably low, and a significant reason for these failures is the difficulty in translating preclinical findings to clinical efficacy.[1]
Key In Vitro Assays for Assessing CNS Drug Candidates
In the initial stages of drug discovery, in vitro assays are indispensable for screening large numbers of compounds to identify those with the desired activity and properties. For CNS agents, a critical in vitro assessment is the evaluation of their ability to cross the blood-brain barrier (BBB).
Blood-Brain Barrier Permeability: The Gatekeeper to the CNS
The BBB is a highly selective barrier that protects the brain from harmful substances while allowing the passage of essential nutrients.[2] For a CNS drug to be effective, it must be able to penetrate this barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput, cell-free in vitro model that predicts passive diffusion across the BBB.
Featured In Vitro Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol outlines the steps for assessing the BBB permeability of a test compound using a commercially available PAMPA kit.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Porcine brain lipid extract solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in PBS to the final desired concentration (e.g., 50 µM), ensuring the final DMSO concentration is low (e.g., <1%). This is the donor solution.
-
Prepare solutions for high and low permeability control compounds in the same manner.
-
-
Membrane Coating:
-
Coat the filter membrane of the donor plate with the porcine brain lipid solution and allow the solvent to evaporate, leaving a lipid layer.
-
-
Assay Setup:
-
Add the acceptor solution (PBS) to the wells of the acceptor plate.
-
Add the donor solutions (test compound and controls) to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pe) using the following equation: Pe (cm/s) = (V_A * -ln(1 - [drug]_acceptor / [drug]_equilibrium)) / (Area * time * (1/V_D + 1/V_A)) where V_A is the volume of the acceptor well, [drug]_acceptor is the drug concentration in the acceptor well, [drug]_equilibrium is the concentration at equilibrium, Area is the effective surface area of the membrane, time is the incubation time, and V_D is the volume of the donor well.
-
In Vivo Models for Evaluating CNS Drug Efficacy
Following promising in vitro results, in vivo studies in animal models are essential to evaluate the therapeutic efficacy and potential side effects of a CNS drug candidate. The choice of animal model is critical and should be relevant to the specific CNS disorder being targeted.
Assessing Spatial Learning and Memory: The Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, which are important cognitive functions often impaired in CNS disorders like Alzheimer's disease.
Featured In Vivo Experimental Protocol: Morris Water Maze
This protocol provides a general procedure for conducting the Morris water maze test in rats.
Materials:
-
Circular water tank (pool)
-
Escape platform
-
Water (made opaque with non-toxic white paint or milk powder)
-
Visual cues placed around the room
-
Video tracking system and software
Procedure:
-
Acclimation:
-
Bring the rats to the testing room at least 30 minutes before the start of the experiment to allow them to acclimate.
-
-
Habituation (Day 1):
-
Allow each rat to swim freely in the pool for 60 seconds without the platform to habituate them to the environment.
-
-
Acquisition Training (Days 2-5):
-
Place the escape platform in a fixed location in one of the quadrants of the pool, submerged just below the water surface.
-
Gently place the rat into the water facing the wall of the pool at one of the four designated start positions (North, South, East, West).
-
Allow the rat to swim and find the hidden platform for a maximum of 60-120 seconds.
-
If the rat does not find the platform within the time limit, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each rat, with a different start position for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latency (time to find the platform), path length, and swimming speed during the acquisition trials.
-
Analyze the time spent in the target quadrant and the number of crossings over the former platform location during the probe trial.
-
Bridging the Gap: In Vitro to In Vivo Correlation Data
The ultimate goal is to establish a strong correlation between in vitro activity and in vivo efficacy. The following tables present comparative data for two well-established atypical antipsychotic drugs, Olanzapine and Risperidone, illustrating the relationship between their in vitro receptor binding affinities and their in vivo potencies.
Comparative Data for Olanzapine
| In Vitro Parameter | Receptor | IC50 (nM) | In Vivo Parameter | Animal Model | ED50 (mg/kg) |
| Receptor Binding | Dopamine D2 | 11 | Antagonism of apomorphine-induced climbing | Mouse | 0.2 |
| Receptor Binding | Serotonin 5-HT2A | 4 | Antagonism of DOI-induced head shakes | Rat | 0.05 |
| Receptor Binding | Muscarinic M1 | 2 | Reversal of oxotremorine-induced tremors | Mouse | 2.5 |
Data synthesized from publicly available literature.[1][2][3][4][5]
Comparative Data for Risperidone
| In Vitro Parameter | Receptor | Ki (nM) | In Vivo Parameter | Animal Model | ED50 (mg/kg) |
| Receptor Binding | Dopamine D2 | 3.13 | Antagonism of apomorphine-induced stereotypy | Rat | 0.04 |
| Receptor Binding | Serotonin 5-HT2A | 0.16 | Antagonism of tryptamine-induced seizures | Rat | 0.08 |
| Receptor Binding | Adrenergic α1 | 0.8 | Antagonism of norepinephrine-induced lethality | Mouse | 0.12 |
Data synthesized from publicly available literature.[6][7][8][9][10]
Visualizing the Path from Lab to Living System
The following diagrams illustrate the conceptual workflow of CNS drug discovery and the signaling pathways of key neurotransmitter receptors.
CNS Drug Discovery Workflow
The diagram above illustrates the typical workflow in CNS drug discovery, starting from in vitro screening of compound libraries, through lead optimization, and culminating in in vivo evaluation in animal models.
Key Signaling Pathways in CNS Drug Action
Understanding the molecular mechanisms of action of CNS agents is crucial for rational drug design. The following diagrams depict the signaling pathways of two major neurotransmitter receptors that are common targets for CNS drugs: the Dopamine D2 receptor and the NMDA receptor.
Dopamine D2 Receptor Signaling Pathway
This diagram illustrates the inhibitory signaling cascade of the Dopamine D2 receptor. Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in Protein Kinase A (PKA) activity, which modulates various downstream cellular functions.[11][12][13][14]
NMDA Receptor Signaling Pathway
The NMDA receptor signaling pathway is crucial for synaptic plasticity and learning and memory.[15][16][17][18] Co-activation by glutamate and a co-agonist like glycine or D-serine, coupled with membrane depolarization to relieve magnesium block, leads to calcium influx. This influx activates downstream signaling molecules such as Calmodulin (CaM) and Calcium/calmodulin-dependent protein kinase II (CaMKII), ultimately leading to changes in gene expression and synaptic strength.[15][16][17][18]
Conclusion
Establishing a robust in vitro to in vivo correlation is a critical and challenging aspect of CNS drug discovery. By carefully selecting and validating in vitro assays that are predictive of in vivo outcomes, and by employing relevant animal models to assess efficacy, researchers can increase the likelihood of successfully translating promising laboratory findings into effective therapies for CNS disorders. This guide serves as a foundational resource to aid in the rational design and execution of these crucial translational studies.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. | Semantic Scholar [semanticscholar.org]
- 3. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. | Semantic Scholar [semanticscholar.org]
- 5. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo demonstration of risperidone implants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. "In vitro-in vivo correlation of parenteral risperidone polymeric micro" by Jie Shen, Stephanie Choi et al. [digitalcommons.uri.edu]
- 11. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMDA receptor - Wikipedia [en.wikipedia.org]
- 17. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Regulation of NMDA Receptors by Kinases and Phosphatases - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Modern Synthetic Routes to Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its stereochemical complexity and diverse substitution patterns offer a rich landscape for drug design. Consequently, the development of efficient and stereoselective methods for the synthesis of pyrrolidine derivatives is a cornerstone of modern organic chemistry. This guide provides a head-to-head comparison of four prominent synthetic strategies: 1,3-Dipolar Cycloaddition of Azomethine Ylides, Reductive Amination of Diketones, Metal-Catalyzed Intramolecular C-H Amination, and Asymmetric Organocatalysis using Proline Derivatives.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of each synthetic route, offering a direct comparison of their yields, stereoselectivities, and general reaction conditions.
Table 1: 1,3-Dipolar Cycloaddition of Azomethine Ylides
This powerful and highly versatile method allows for the rapid construction of the pyrrolidine core with excellent control over stereochemistry, particularly in its asymmetric variants.
| Entry | Dipolarophile | Azomethine Ylide Precursor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | (E)-1,1-difluoro-1-octene | Glycine iminoester | Cu(OTf)₂ (5), (S)-DTBM-SEGPHOS (5.5) | Toluene | 12 | 91 | >20:1 | 95 |
| 2 | (E)-1,1-difluoro-2-phenylethene | Glycine iminoester | Cu(OTf)₂ (5), (S)-DTBM-SEGPHOS (5.5) | Toluene | 12 | 85 | >20:1 | 90 |
| 3 | N-phenylmaleimide | Sarcosine, Isatin | None | Ethanol | 2 | 92 | - | - |
Table 2: Reductive Amination of Diketones
A practical and efficient approach, particularly for the synthesis of N-aryl substituted pyrrolidines, often characterized by operational simplicity and the use of readily available starting materials.[1][2]
| Entry | Diketone | Amine | Catalyst (mol%) | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Hexane-2,5-dione | Aniline | [CpIrCl₂]₂ (0.5) | HCOOH | Water | 80 | 12 | 95 |
| 2 | 1-Phenylpentane-1,4-dione | 4-Methoxyaniline | [CpIrCl₂]₂ (0.5) | HCOOH | Water | 80 | 12 | 88 |
| 3 | 1,4-Diphenylbutane-1,4-dione | Benzylamine | [Cp*IrCl₂]₂ (0.5) | HCOOH | Water | 80 | 12 | 91 |
Table 3: Metal-Catalyzed Intramolecular C-H Amination
This strategy offers a direct and atom-economical route to pyrrolidines by forging a C-N bond through the activation of a typically inert C-H bond.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Fluoro-N-(4-phenylbutyl)pivalamide | [Tpⁱᵖʳ²,MeCu(NCMe)] (5) | Toluene | 90 | 24 | 99 |
| 2 | N-Fluoro-N-(4-phenylpentyl)pivalamide | [Tpⁱᵖʳ²,MeCu(NCMe)] (5) | Toluene | 90 | 24 | 85 |
| 3 | N-Chloro-N-(4-phenylbutyl)pivalamide | [Tpⁱᵖʳ²,MeCu(NCMe)] (5) | Toluene | 90 | 24 | 83[3][4] |
Table 4: Asymmetric Organocatalysis using Proline Derivatives
Leveraging the principles of aminocatalysis, proline and its derivatives are highly effective in promoting asymmetric reactions to construct chiral pyrrolidine-containing molecules.
| Entry | Reaction Type | Aldehyde/Ketone | Nitroolefin/Electrophile | Catalyst (mol%) | Solvent | Yield (%) | dr | ee (%) |
| 1 | Michael Addition | Propanal | (E)-β-Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10) | Toluene | 97 | 93:7 | 99 |
| 2 | Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (20) | DMSO | 99 | 99:1 | 96 |
| 3 | Michael Addition | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | (2R,5R)-2,5-Diphenylpyrrolidine (10) | CH₂Cl₂ | 99 | 92:8 | 85[5] |
Experimental Protocols: Key Methodologies in Detail
Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Synthesis of (2S,4S)-tert-butyl 2-(2,2-difluorohexyl)-4-phenylpyrrolidine-1-carboxylate:
To a solution of Cu(OTf)₂ (9.0 mg, 0.025 mmol) and (S)-DTBM-SEGPHOS (30.3 mg, 0.0275 mmol) in toluene (1.0 mL) was added a solution of the glycine iminoester (0.15 mmol) and (E)-1,1-difluoro-1-octene (0.1 mmol) in toluene (1.0 mL) at room temperature under an argon atmosphere. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the title compound.
Iridium-Catalyzed Successive Reductive Amination
Synthesis of 1-phenyl-2,5-dimethylpyrrolidine:
In a reaction vessel, hexane-2,5-dione (114 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and [Cp*IrCl₂]₂ (4.0 mg, 0.005 mmol) were combined. Deionized water (2.0 mL) and formic acid (190 µL, 5.0 mmol) were then added. The mixture was stirred vigorously at 80 °C for 12 hours. Upon completion, the reaction was cooled to room temperature and the aqueous phase was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield the desired product.[6]
Copper-Catalyzed Intramolecular C-H Amination
Synthesis of 1-pivaloyl-2-phenylpyrrolidine:
A solution of N-fluoro-N-(4-phenylbutyl)pivalamide (0.1 mmol) and [Tpⁱᵖʳ²,MeCu(NCMe)] (0.005 mmol) in toluene (1.0 mL) was placed in a sealed tube. The reaction mixture was heated at 90 °C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the product.[3][4]
Asymmetric Michael Addition using a Proline Derivative
Synthesis of (S)-2-((R)-1-nitro-2-phenylethyl)propanal:
To a solution of (E)-β-nitrostyrene (0.1 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.01 mmol) in toluene (1.0 mL) at room temperature was added propanal (0.3 mmol). The reaction mixture was stirred for the appropriate time and then directly purified by flash chromatography on silica gel to give the desired product.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations of each synthetic route.
Caption: 1,3-Dipolar Cycloaddition Pathway.
Caption: Reductive Amination of Diketones.
Caption: Metal-Catalyzed C-H Amination.
Caption: Proline-Catalyzed Asymmetric Synthesis.
References
- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Potency of Novel Dopamine Transporter Inhibitors: A Comparative Analysis Against Cocaine
For Immediate Release
This guide provides a comprehensive benchmark of emerging dopamine transporter (DAT) inhibitors against the well-characterized psychostimulant, cocaine. Targeted at researchers, scientists, and drug development professionals, this document synthesizes in vitro and in vivo data to offer a comparative perspective on the potency and potential of these novel compounds. The data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visual diagrams of relevant biological pathways and workflows.
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and the primary target for cocaine's reinforcing effects.[1] The development of new DAT inhibitors is a key area of research for potential therapeutic interventions for neuropsychiatric disorders, including depression, ADHD, and substance use disorders.[2][3] This guide aims to provide an objective comparison of the pharmacological profiles of these new agents relative to cocaine.
In Vitro Potency: Binding Affinity and Dopamine Uptake Inhibition
The initial assessment of a DAT inhibitor's potency is typically determined through in vitro assays that measure its binding affinity (Ki) to the transporter and its ability to inhibit dopamine uptake (IC50).
Comparative Binding Affinities (Ki)
The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the DATs. A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for cocaine and a selection of novel DAT inhibitors from various structural classes.
| Compound Class | Compound | DAT Binding Affinity (Ki, nM) | Reference |
| Tropane Alkaloid | Cocaine | 120 - 189 | [4] |
| Benztropine Analogs | Benztropine | 8.5 - 6370 | [2] |
| GA 2-99 | 5.59 | [5] | |
| GA 1-69 | 29.2 | [5] | |
| JHW 013 | ~30 | [5] | |
| AHN 1-055 | 11 - 30 | [3] | |
| Piperazine Derivatives | GBR 12909 | 1 | [6] |
| Modafinil Analogs | (S)-MK-26 | 26 | [7] |
| Piperidine Derivatives | D-84 | Not explicitly stated, but described as a highly selective DAT inhibitor | [8] |
| Compound 3 | 492 | [9] | |
| Compound 6 | 11 | [9] | |
| Cathinone Derivatives | S-αPVP | 10 | [10] |
| R-αPVP | 370 | [10] |
Note: Ki values can vary based on experimental conditions and the specific radioligand used.
Comparative Dopamine Uptake Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) measures the functional potency of a compound in blocking the reuptake of dopamine into presynaptic neurons. A lower IC50 value indicates greater potency.
| Compound Class | Compound | Dopamine Uptake Inhibition (IC50, nM) | Reference |
| Tropane Alkaloid | Cocaine | ~510 | [10] |
| Benztropine Analogs | JHW 007 | 24.6 | [3] |
| Piperazine Derivatives | GBR 12909 | Data highly correlated with binding affinity | [3] |
| Modafinil Analogs | (S)-MK-26 | 560 | [7] |
| Piperidine Derivatives | Compound 3 | 360 | [9] |
| Compound 6 | 55 | [9] | |
| Cathinone Derivatives | S-αPVP | 20 | [10] |
| R-αPVP | 2500 | [10] |
Note: IC50 values are dependent on the concentration of dopamine substrate used in the assay.
In Vivo Potency: Behavioral Effects
The in vivo potency of DAT inhibitors is often assessed through behavioral assays in animal models, which can provide insights into their potential for psychostimulant effects and abuse liability.
Locomotor Activity
DAT inhibitors typically increase locomotor activity by elevating extracellular dopamine levels in brain regions associated with motor control. The effective dose 50 (ED50) is the dose that produces 50% of the maximal locomotor response.
| Compound | ED50 for Locomotor Activity (mg/kg) | Species | Reference |
| Cocaine | ~10-20 | Mice/Rats | [11][12] |
| D-84 | Less potent than cocaine | Mice | [13] |
| Benztropine Analogs | Generally less efficacious than cocaine in stimulating locomotion | Mice | [3] |
Note: ED50 values for locomotor activity are highly dependent on the specific experimental paradigm and species used.
Drug Self-Administration
Drug self-administration studies in animals are considered the gold standard for assessing the reinforcing properties and abuse potential of a drug. The ED50 represents the dose that maintains a half-maximal rate of responding.
| Compound | Self-Administration ED50 (mg/kg/infusion) | Species | Reference |
| Cocaine | ~0.5 | Rats | [8] |
| D-84 | Maintained self-administration, but at lower levels than cocaine | Rats | [8] |
| WIN 35,428 | Self-administered at rates similar to cocaine | Monkeys | [14] |
| Methylphenidate | Self-administered at rates similar to cocaine | Monkeys | [14] |
| Nomifensine | Self-administered at rates similar to cocaine | Monkeys | [14] |
Note: Direct comparative ED50 values for many novel DAT inhibitors in self-administration paradigms are not always available in the literature.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
Objective: To determine the binding affinity (Ki) of a test compound for the DAT by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]WIN 35,428).
Materials:
-
Biological Source: Rat striatal tissue homogenates or cell lines stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428.
-
Test Compound: Dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Compound: Cocaine or a high-affinity DAT inhibitor like GBR 12909 to define non-specific binding.
-
Assay Buffer: Typically a Tris-HCl based buffer.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize striatal tissue or harvest cells expressing DAT. Prepare a membrane suspension in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the mixture to allow it to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Total binding is measured in the absence of a competitor. Non-specific binding is determined in the presence of a high concentration of a reference compound. Specific binding is the difference between total and non-specific binding. The IC50 value is determined by non-linear regression of the competition curve. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Dopamine Uptake Inhibition Assay
Objective: To measure the potency (IC50) of a test compound to inhibit the uptake of radiolabeled dopamine ([³H]DA) into cells expressing the DAT.
Materials:
-
Cell Line: HEK293 or other suitable cells stably expressing hDAT.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Test Compound: Serial dilutions of the inhibitor.
-
Uptake Buffer: Krebs-HEPES buffer or similar physiological buffer.
-
Scintillation Counter.
Procedure:
-
Cell Plating: Plate DAT-expressing cells in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: Add [³H]Dopamine to initiate the uptake reaction and incubate for a defined period.
-
Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular [³H]Dopamine.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known DAT inhibitor. Specific uptake is calculated by subtracting non-specific uptake from total uptake. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[10]
Visualizing the Mechanisms
To better understand the processes involved in DAT inhibition and its downstream effects, the following diagrams illustrate key pathways and experimental workflows.
Caption: Dopamine synthesis, release, reuptake, and postsynaptic signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a dopamine uptake inhibition assay.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The selective dopamine uptake inhibitor, D-84, suppresses cocaine self-administration, but does not occasion cocaine-like levels of generalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Abolished cocaine reward in mice with a cocaine-insensitive dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 14. Decreases in cocaine self-administration with dual inhibition of the dopamine transporter and σ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselectivity of Pyrovalerone Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantioselectivity of pyrovalerone analogues, focusing on their interactions with the dopamine transporter (DAT) and norepinephrine transporter (NET). The data presented is compiled from peer-reviewed scientific literature to assist researchers in understanding the structure-activity relationships that govern the stereospecificity of these potent monoamine reuptake inhibitors.
Comparative Enantioselectivity Data
The enantiomers of pyrovalerone and its analogues exhibit significant differences in their potency as inhibitors of DAT and NET. The (S)-enantiomer is consistently the more active, or eutomer, for this class of compounds.[1][2][3] The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for various pyrovalerone analogues.
| Compound | Enantiomer | DAT Ki (nM)[4] | NET Ki (nM) | DA Uptake IC50 (nM)[4] | NE Uptake IC50 (nM) |
| Pyrovalerone (4a) | Racemic | - | - | 16.3 | - |
| (S)-4b | 18.1 | - | - | - | |
| (R)-4c | - | - | >10,000 | - | |
| 3,4-Dichloro (4u) | Racemic | 11.5 | - | - | - |
| Naphthyl (4t) | Racemic | - | - | - | - |
| MDPV | Racemic | 4.1[1] | 26[1] | - | - |
| (S) | - | - | - | - | |
| (R) | - | - | - | - | |
| α-PVP | Racemic | - | - | 12[1] | 14[1] |
Note: A hyphen (-) indicates that the data was not available in the reviewed sources. All data is for human transporters unless otherwise specified.
Experimental Protocols
The data presented in this guide is derived from standard pharmacological assays. Below are generalized methodologies for the key experiments cited.
Synthesis and Chiral Separation of Pyrovalerone Analogues
Synthesis: Pyrovalerone and its analogues are typically synthesized via the α-bromination of a substituted propiophenone, followed by reaction with pyrrolidine.[4] The general synthetic route is a well-established method first published in 1964.[4]
Chiral Separation: The resolution of racemic pyrovalerone analogues into their individual enantiomers is crucial for evaluating their enantioselectivity.[5][6] This is commonly achieved using chiral high-performance liquid chromatography (HPLC).
-
Column: A frequently used chiral stationary phase is a Chiralpak AD column.[4]
-
Mobile Phase: A typical mobile phase for separation consists of a mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine.
-
Detection: Enantiomers are detected using a UV detector.
-
Purity Assessment: The enantiomeric excess (ee) of the separated isomers is determined to ensure high purity (e.g., >98% ee).[4]
Radioligand Binding Assays
Binding affinity (Ki) of the pyrovalerone analogues to DAT and NET is determined using radioligand binding assays with membrane preparations from cells expressing the respective transporters.
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are commonly used.[7][8][9][10]
-
Radioligands: Specific radioligands, such as [³H]WIN 35,428 for DAT and [³H]nisoxetine for NET, are used.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (pyrovalerone analogue). Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Monoamine Uptake Inhibition Assays
The functional potency (IC50) of pyrovalerone analogues to inhibit dopamine and norepinephrine uptake is assessed using in vitro uptake assays.
-
Cell Lines: Similar to binding assays, HEK293 cells expressing hDAT or hNET are utilized.[7][8][9][10]
-
Substrates: Radiolabeled monoamines, such as [³H]dopamine or [³H]norepinephrine, are used as substrates for the transporters.
-
Procedure: Cells are pre-incubated with varying concentrations of the test compound, followed by the addition of the radiolabeled substrate. The uptake of the substrate into the cells is allowed to proceed for a short period.
-
Data Analysis: The amount of radioactivity taken up by the cells is measured, and the concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined.
Visualizations
Experimental Workflow for Determining Enantioselectivity
Caption: Workflow for enantioselectivity analysis.
Signaling Pathway of Pyrovalerone Analogues
Caption: Mechanism of action for pyrovalerone analogues.
References
- 1. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Racetam Ring: A Comparative Guide to Alternative Scaffolds in Antiepileptic Drug Design
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative molecular scaffolds to the traditional pyrrolidin-2-one core found in widely-prescribed antiepileptic drugs (AEDs) like levetiracetam. Supported by experimental data, this document delves into the performance of next-generation compounds, offering insights into their enhanced potency and efficacy.
The pyrrolidin-2-one structure, characteristic of the racetam class of drugs, has been a cornerstone in the development of novel AEDs, primarily through its interaction with the synaptic vesicle glycoprotein 2A (SV2A).[1] Levetiracetam, the pioneer in this class, offered a unique mechanism of action and a favorable safety profile.[1] However, the quest for improved therapeutic agents has led to the exploration of structural modifications and entirely new scaffolds to enhance binding affinity, efficacy, and pharmacokinetic properties. This guide examines key alternatives, including next-generation SV2A ligands with modified pyrrolidin-2-one cores and the promising pyrrolidine-2,5-dione scaffold.
Performance Comparison of Alternative Scaffolds
The development of new antiepileptic drugs has focused on optimizing the interaction with the SV2A target. This has led to the synthesis of second-generation analogs of levetiracetam, such as brivaracetam and seletracetam, which feature modifications to the pyrrolidin-2-one ring.[2][3] Additionally, researchers have investigated the pyrrolidine-2,5-dione scaffold as a completely distinct alternative, demonstrating broad-spectrum anticonvulsant activity.[4]
Quantitative Analysis of SV2A Ligands
The binding affinity for SV2A is a critical determinant of the anticonvulsant potency of racetam-based drugs.[5] Brivaracetam and seletracetam exhibit significantly higher affinity for SV2A compared to levetiracetam, which translates to greater potency in preclinical models.[6][7]
| Compound | Scaffold | Target | Binding Affinity (Ki) | Relative Affinity to Levetiracetam |
| Levetiracetam | Pyrrolidin-2-one | Human SV2A | ~600 nM[6] | 1x |
| Brivaracetam | Pyrrolidin-2-one (4-propyl substituted) | Human SV2A | ~30 nM[6] | 15-30x higher[3][6] |
| Seletracetam | Pyrrolidin-2-one (4-ethenyl substituted) | Human SV2A | Not specified, but ~10x higher than Levetiracetam[7][8] | ~10x higher[7][8] |
In Vivo Efficacy of SV2A Ligands in Preclinical Seizure Models
The enhanced binding affinity of next-generation SV2A ligands corresponds to improved efficacy in animal models of epilepsy. The median effective dose (ED50) required to protect against seizures is significantly lower for brivaracetam and seletracetam compared to levetiracetam.
| Compound | Maximal Electroshock (MES) ED50 (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) | Audiogenic Seizures (mice) ED50 (mg/kg) |
| Levetiracetam | - | - | - | - |
| Brivaracetam | - | - | - | ~10 times more potent than levetiracetam[9] |
| Seletracetam | - | 17 (Pilocarpine-induced)[10] | - | Potent activity observed[10] |
Note: Direct comparative ED50 values for all three compounds in the same models are not consistently available in the public domain. The table reflects available data.
Performance of Pyrrolidine-2,5-dione Derivatives
The pyrrolidine-2,5-dione scaffold has emerged as a versatile platform for designing novel anticonvulsants with a broad spectrum of activity. These compounds have shown efficacy in models resistant to some classical AEDs.[11][12]
| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) | Protective Index (PI) in MES test |
| Compound 12 (Rybka et al., 2015) | <16.13[11] | 134.0[11] | - | >31[11] |
| Compound 23 (Rybka et al., 2015) | <46.07[11] | 128.8[11] | - | >13[11] |
| Compound 15 (Kamiński et al., 2008) | 69.89 (rats)[12] | - | - | 7.15 (rats)[12] |
| Compound 6 (Góra et al., 2021) | 68.30[13] | - | 28.20[13] | >2.93[13] |
| Compound 62b (Góra et al., 2021) | 62.14[4] | - | 75.59[4] | - |
| Compound 69k (Góra et al., 2021) | 80.38[4] | - | 108.80[4] | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these alternative scaffolds.
SV2A Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound to the SV2A protein.
-
Membrane Preparation:
-
Rodent brain tissue (e.g., cerebral cortex or hippocampus) or cell lines expressing recombinant human SV2A are homogenized in a cold buffer solution (e.g., 20 mM Tris-HCl, 250 mM sucrose, pH 7.4).[8]
-
The homogenate undergoes differential centrifugation to isolate a crude membrane fraction.[8]
-
Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[8]
-
-
Competitive Binding Assay:
-
A fixed amount of the membrane preparation is incubated with a specific radiolabeled ligand for SV2A (e.g., [³H]ucb 30889) and varying concentrations of the unlabeled test compound.[8][10]
-
The reaction is allowed to reach equilibrium.[8]
-
The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.[10]
-
The radioactivity retained on the filters is measured using a scintillation counter.[10]
-
-
Data Analysis:
Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.
-
Animal Preparation:
-
Seizure Induction:
-
Observation and Endpoint:
-
Data Analysis:
-
The percentage of animals protected at each dose is determined, and the median effective dose (ED50) is calculated using probit analysis.[15]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
This model is used to identify compounds that raise the seizure threshold, modeling absence seizures.
-
Animal Preparation:
-
Male CF-1 mice or Sprague-Dawley rats are used.[16]
-
The test compound or vehicle is administered at various doses.
-
-
Seizure Induction:
-
At the time of peak effect, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously.[16]
-
-
Observation and Endpoint:
-
Data Analysis:
-
The ED50 is calculated based on the percentage of animals protected at each dose.[16]
-
Hz Psychomotor Seizure Model
This model is used to identify compounds effective against therapy-resistant partial seizures.
-
Animal Preparation:
-
Male CF-1 mice or Sprague-Dawley rats are used.[17]
-
The test compound or vehicle is administered.
-
-
Seizure Induction:
-
A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus (typically 32 mA or 44 mA) is delivered via corneal electrodes after application of a topical anesthetic.[17]
-
-
Observation and Endpoint:
-
Data Analysis:
-
The ED50, the dose that protects 50% of animals from the seizure, is calculated.[17]
-
Visualizing Mechanisms and Relationships
SV2A Signaling Pathway and Drug Interaction
The binding of SV2A ligands like levetiracetam and its analogs is thought to modulate the protein's function, leading to a reduction in neurotransmitter release and thus dampening the excessive neuronal activity characteristic of seizures.
Caption: Simplified signaling pathway of SV2A modulation by antiepileptic drugs.
Experimental Workflow for Anticonvulsant Screening
The process of identifying and characterizing new anticonvulsant compounds typically follows a standardized workflow, from initial screening in high-throughput models to more detailed efficacy and safety profiling.
Caption: General experimental workflow for the discovery of novel anticonvulsant drugs.
Structure-Activity Relationship of SV2A Ligands
The potency of pyrrolidin-2-one derivatives as SV2A ligands is highly dependent on the nature and stereochemistry of substituents on the core scaffold.
Caption: Structure-activity relationship of pyrrolidin-2-one based SV2A ligands.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 17. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Aminophenyl)(pyrrolidin-1-yl)methanone
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Aminophenyl)(pyrrolidin-1-yl)methanone, a compound requiring careful management due to its potential hazards. Adherence to these procedures is vital to ensure personal safety and compliance with regulatory standards.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. While specific data for this exact compound may be limited, information on the closely related 2-Aminobenzophenone indicates that it is classified as a hazardous substance.
Primary Hazards:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear safety glasses with side-shields or tightly fitting safety goggles.[3]
-
Skin Protection: Use chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing is also necessary.[3]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be used.[3]
Quantitative Data Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Experimental Protocol: Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure the safety of laboratory personnel.
Methodology for Spill Cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably using a chemical fume hood.[3]
-
Don PPE: Before addressing the spill, equip yourself with the appropriate personal protective equipment as outlined above.[3]
-
Contain Solid Spills: For solid materials, carefully sweep or scoop the substance to avoid creating dust. Place the collected material into a suitable, labeled container for disposal.[1][3] Do not use water to clean up the bulk of a solid spill, as this can dissolve and spread the chemical.[1]
-
Decontaminate: After the bulk of the material has been collected, decontaminate the affected area with soap and water.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup, including wipes and contaminated PPE, must be placed in the designated hazardous waste container for disposal.[1]
Step-by-Step Disposal Plan
Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain.[1] The final disposal must be handled by a licensed professional service.
Operational Plan for Disposal:
-
Waste Collection and Containment:
-
Identify Waste Type: Determine if the waste is a solid (e.g., unused product, contaminated labware) or a liquid (dissolved in a solvent).[1]
-
Select Appropriate Container:
-
Solids: Use a wide-mouthed, sealable container made of a compatible material such as high-density polyethylene. The container should be clearly labeled.[1]
-
Liquids: Use the original container if possible, or a designated, compatible, and leak-proof solvent waste container with a tight-fitting screw cap.[1]
-
-
Contain the Waste:
-
Solids: Carefully transfer the solid waste into the designated container, minimizing dust generation. Contaminated items like gloves and weigh boats should also be included.[1]
-
Liquids: Pour liquid waste carefully into the designated liquid waste container. Avoid mixing incompatible waste streams.[1]
-
-
-
Engage a Professional Disposal Service:
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company to arrange for the pickup and disposal of the chemical waste.[1]
-
Provide the Safety Data Sheet (SDS) to the waste disposal service to inform them of the material's hazards and handling requirements.[1]
-
-
Recommended Disposal Methods:
-
Incineration: A common and effective method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
-
Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company for proper management.[1]
-
Disposal Workflow
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling (2-Aminophenyl)(pyrrolidin-1-yl)methanone
This guide provides immediate safety, operational, and disposal information for the handling of (2-Aminophenyl)(pyrrolidin-1-yl)methanone (CAS No: 52745-20-7) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Harmful in contact with skin (Acute toxicity, dermal)[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
Harmful if inhaled (Acute toxicity, inhalation)[1]
Due to these hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and/or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). It is crucial to consult the glove manufacturer's specifications for chemical compatibility. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Full-body protection may be required for large quantities or in case of a spill. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working outside of a certified chemical fume hood, or if dusts or aerosols are generated. |
Operational Plan for Safe Handling
This section outlines the step-by-step procedure for the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Keep the container away from heat, sparks, and open flames.[2][3]
2. Preparation and Handling:
-
All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.[2][3]
-
Ensure adequate ventilation to prevent the accumulation of dust or vapors.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools and equipment to prevent ignition.
-
Do not eat, drink, or smoke in the handling area.[2]
3. In Case of Exposure:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[4]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste material, including unused compound, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Ensure the waste container is kept closed when not in use.
2. Disposal Procedure:
-
Dispose of the hazardous waste through a licensed waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not allow the chemical to enter drains or waterways.[2][4]
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[4]
-
Remove all sources of ignition.[4]
-
Wear the appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[2]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
